molecular formula C35H62N7O17P3S B15550957 7-Methyltridecanoyl-CoA

7-Methyltridecanoyl-CoA

货号: B15550957
分子量: 977.9 g/mol
InChI 键: YJNJJMLDKZDZOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyltridecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O17P3S and its molecular weight is 977.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H62N7O17P3S

分子量

977.9 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyltridecanethioate

InChI

InChI=1S/C35H62N7O17P3S/c1-5-6-7-9-12-23(2)13-10-8-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)

InChI 键

YJNJJMLDKZDZOT-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Biological Role of 7-Methyltridecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. While specific research on the 7-methyl isomer is limited, this guide synthesizes the current understanding of branched-chain fatty acyl-CoAs, providing a framework for its likely biological significance. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular lipids, playing crucial roles in membrane fluidity, metabolic regulation, and as precursors for signaling molecules. This document details the probable metabolic pathways, potential physiological functions, and analytical methodologies relevant to the study of this compound and related molecules.

Introduction to Branched-Chain Acyl-CoAs

Coenzyme A (CoA) is a universal and essential cofactor in all living organisms, participating in a vast number of metabolic reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of cholesterol and amino acids[1]. Acyl-CoAs, thioester derivatives of CoA, are the activated form of fatty acids, priming them for metabolic processes.

While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) are found in various organisms and tissues, where they contribute to the physical properties of cell membranes and serve as metabolic intermediates. This compound, a C14 fatty acyl-CoA with a methyl group at the seventh carbon, falls into this category. Its biological functions are extrapolated from the known roles of other BCFAs.

Biosynthesis and Metabolism of Branched-Chain Acyl-CoAs

The biosynthesis of branched-chain acyl-CoAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine[2][3]. The initial steps of BCAA catabolism, occurring within the mitochondria, generate branched-chain acyl-CoA primers for fatty acid synthesis[4].

The biosynthesis of a molecule like 7-methyltridecanoic acid, and subsequently its CoA ester, would likely involve a multi-step process initiated by a branched-chain primer, followed by elongation.

DOT Diagram: Proposed General Biosynthetic Pathway for a Branched-Chain Fatty Acyl-CoA

BCFAsynthesis BCAA Branched-Chain Amino Acid (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transamination BC_Acyl_CoA_primer Branched-Chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA_primer Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA_primer->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA Elongation Cycles Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BC_Acyl_CoA Activation

Caption: General pathway for branched-chain acyl-CoA biosynthesis.

Potential Biological Roles of this compound

Based on the functions of other branched-chain acyl-CoAs, the biological roles of this compound can be postulated to include:

  • Structural Component of Cellular Membranes: BCFAs are known to influence the fluidity and stability of lipid bilayers. The methyl branch in this compound would affect lipid packing, potentially modulating membrane protein function and cellular signaling.

  • Metabolic Intermediate: As an acyl-CoA, it is an activated molecule ready for further metabolic processing, such as chain elongation, desaturation, or incorporation into complex lipids like phospholipids (B1166683) and triglycerides.

  • Precursor for Signaling Molecules: Some fatty acids are precursors for signaling molecules. While no specific signaling role has been attributed to this compound, this remains a possibility.

  • Pheromone Component: In some species, branched-chain fatty acids or their derivatives can act as pheromones or their precursors, involved in chemical communication[5][6].

Quantitative Data

Cell TypeBCAA Contribution to Lipogenic Acetyl-CoABCAA Contribution to Lipogenic Propionyl-CoAReference
3T3-L1 AdipocytesLeucine and isoleucine contribute at least 25%Valine and isoleucine contribute 100%[3]

Experimental Protocols

The study of this compound would involve its detection and quantification in biological samples, and the characterization of enzymes that interact with it.

Extraction and Quantification of Acyl-CoAs

A common method for the analysis of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8][9][10].

Protocol Outline: LC-MS/MS for Acyl-CoA Profiling

  • Sample Homogenization: Tissues or cells are rapidly homogenized in a cold extraction solvent (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and quench enzymatic activity[7].

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated protein.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is collected.

  • LC-MS/MS Analysis: The extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: A reverse-phase C18 column is typically used with an ion-pairing agent in the mobile phase to achieve separation of the different acyl-CoA species[7].

    • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion of the specific acyl-CoA to a characteristic product ion (e.g., the fragment corresponding to the CoA moiety) is monitored for quantification[7].

DOT Diagram: Experimental Workflow for Acyl-CoA Analysis

AcylCoAWorkflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Cold Extraction Solvent Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for the analysis of acyl-CoAs from biological samples.

Conclusion and Future Directions

The biological role of this compound is yet to be specifically elucidated. However, based on our understanding of branched-chain fatty acid metabolism, it is likely to be involved in fundamental cellular processes such as membrane biology and energy metabolism. Future research, employing advanced mass spectrometry-based metabolomics and lipidomics, is necessary to determine the precise pathways of its synthesis and degradation, its tissue distribution, and its specific physiological functions. The development of specific enzymatic assays will also be crucial in identifying the proteins that regulate its cellular levels and mediate its downstream effects. Such studies will be vital for understanding its potential role in health and disease, and for identifying new therapeutic targets in metabolic disorders.

References

7-Methyltridecanoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is an activated branched-chain fatty acid, specifically an iso-C14:0 acyl-Coenzyme A thioester. In the realm of microbial metabolism, particularly within genera like Streptomyces, branched-chain fatty acids (BCFAs) and their CoA derivatives are of significant interest. They are not only essential components of the cell membrane, contributing to its fluidity and integrity, but also serve as crucial precursors for the biosynthesis of a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its metabolic fate, and its regulatory roles in microbial physiology. Furthermore, it offers detailed experimental protocols for its study and presents available quantitative data.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the degradation of the branched-chain amino acid leucine, which provides the isobutyryl-CoA primer for fatty acid synthesis.

The key enzymatic steps are:

  • Branched-Chain Amino Acid Transaminase (BCAT): Leucine is first transaminated to α-ketoisocaproate.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex oxidatively decarboxylates α-ketoisocaproate to form isovaleryl-CoA.

  • Fatty Acid Synthase (FAS) II System: Isovaleryl-CoA serves as the starter unit for the FAS II system.

    • β-ketoacyl-ACP synthase III (FabH): Catalyzes the initial condensation of the isovaleryl-CoA primer with malonyl-ACP.

    • Elongation Cycles: The subsequent elongation of the acyl chain occurs through repetitive cycles of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon atoms from malonyl-ACP. For the synthesis of this compound (an iso-C14:0 fatty acyl-CoA), five elongation cycles are required after the initial condensation.

  • Acyl-CoA Synthetase: The resulting 7-methyltridecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase (FadD).

Regulatory_Role BCFA_pool Intracellular Pool of Branched-Chain Acyl-CoAs (e.g., this compound) Regulatory_protein Regulatory Proteins BCFA_pool->Regulatory_protein sensed by Secondary_metabolism_genes Secondary Metabolite Biosynthetic Gene Clusters Regulatory_protein->Secondary_metabolism_genes regulates expression of Secondary_metabolites Bioactive Secondary Metabolites (e.g., Antibiotics) Secondary_metabolism_genes->Secondary_metabolites encodes for Experimental_Workflow cluster_GCMS GC-MS for Fatty Acid Analysis cluster_LCMS LC-MS/MS for Acyl-CoA Analysis Harvest_Lysis Cell Harvesting & Lysis Saponification_Methylation Saponification & Methylation Harvest_Lysis->Saponification_Methylation FAME_Extraction FAME Extraction Saponification_Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Quenching_Extraction Metabolism Quenching & Acyl-CoA Extraction LCMSMS_Analysis LC-MS/MS Analysis Quenching_Extraction->LCMSMS_Analysis

A Technical Guide to the Synthesis, Isolation, and Characterization of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. While its specific biological role and natural occurrence are not extensively documented in scientific literature, the study of such branched-chain acyl-CoAs is crucial for understanding lipid metabolism and its implications in various physiological and pathological states. This technical guide provides a comprehensive overview of proposed methodologies for the synthesis, isolation, and characterization of this compound, based on established protocols for similar long-chain and branched-chain acyl-CoA compounds. This document is intended to serve as a foundational resource for researchers seeking to investigate this specific molecule.

Introduction

Coenzyme A (CoA) and its thioesters are central to numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are found in various organisms, particularly bacteria, and play roles in membrane fluidity and as precursors for more complex lipids.[2][3] While the discovery and isolation of this compound have not been specifically detailed in published literature, this guide outlines a robust framework for its synthesis and purification, enabling further research into its biochemical properties and potential therapeutic applications.

Proposed Synthesis of this compound

Due to the lack of information on the natural isolation of this compound, a chemo-enzymatic approach is the most viable method for its production. This strategy combines the flexibility of chemical synthesis for the precursor fatty acid with the specificity of enzymatic ligation to Coenzyme A.

Synthesis of 7-Methyltridecanoic Acid (Precursor)

The synthesis of the precursor fatty acid, 7-methyltridecanoic acid, can be achieved through standard organic chemistry routes. A plausible approach involves the Grignard reaction, followed by oxidation.

Experimental Protocol:

  • Grignard Reagent Formation: React 1-bromohexane (B126081) with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

  • Coupling Reaction: React the Grignard reagent with 7-bromoheptanoic acid methyl ester. This will form methyl 7-methyltridecanoate.

  • Saponification: Hydrolyze the resulting ester using a solution of sodium hydroxide (B78521) in methanol/water.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the 7-methyltridecanoic acid with an organic solvent such as diethyl ether.

  • Purification: Purify the final product by silica (B1680970) gel column chromatography.

Chemo-Enzymatic Synthesis of this compound

The conversion of 7-methyltridecanoic acid to its CoA thioester can be efficiently catalyzed by an acyl-CoA synthetase. Several promiscuous acyl-CoA synthetases from bacterial sources have been shown to accept a wide range of fatty acid substrates, including branched-chain variants.[1]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 7-methyltridecanoic acid, Coenzyme A (lithium salt), ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding a purified, promiscuous acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 37°C) for a sufficient duration (e.g., 2-4 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by quenching aliquots and analyzing via HPLC.

  • Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

Diagram of the Proposed Chemo-Enzymatic Synthesis Workflow:

G Proposed Synthesis of this compound A 1-Bromohexane + Mg B Hexylmagnesium Bromide (Grignard Reagent) A->B Ether D Methyl 7-methyltridecanoate B->D C 7-Bromoheptanoic acid methyl ester C->D Coupling E 7-Methyltridecanoic Acid D->E Saponification H This compound E->H F Coenzyme A, ATP, MgCl2 F->H G Acyl-CoA Synthetase G->H Enzymatic Ligation

Caption: Proposed workflow for the synthesis of this compound.

Isolation and Purification

The purification of long-chain acyl-CoAs from reaction mixtures or biological extracts is typically achieved using high-performance liquid chromatography (HPLC).[4][5]

Experimental Protocol:

  • Sample Preparation: After quenching the synthesis reaction, centrifuge to remove the precipitated enzyme. The supernatant contains the this compound.

  • HPLC System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9).[4]

  • Detection: Monitor the elution profile using a UV detector at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[4]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Desalting and Lyophilization: Desalt the collected fractions if necessary and lyophilize to obtain the purified product as a powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of acyl-CoAs.[6][7]

Experimental Protocol:

  • LC-MS System: Use a reverse-phase LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the analysis of acyl-CoAs.[8]

  • Fragmentation Analysis: In MS/MS analysis, acyl-CoAs exhibit a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion.[7] The presence of a product ion corresponding to this loss would be a strong indicator of the successful synthesis of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C35H62N7O17P3S
Monoisotopic Mass 977.3136 g/mol
[M+H]+ 978.3214 m/z
Characteristic Fragment Ion [M+H - 507]+ 471.3136 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information to confirm the identity of the synthesized molecule.[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D2O or a mixture of CD3OD and D2O).

  • 1H NMR: The 1H NMR spectrum should show characteristic signals for the protons of the adenine ring, the ribose sugar, the pantothenate moiety, and the 7-methyltridecanoyl chain.

  • 13C NMR: The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • 2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons.

Diagram of the General Acyl-CoA Structure for NMR Reference:

G General Structure of an Acyl-CoA cluster_acyl Acyl Group (e.g., 7-Methyltridecanoyl) cluster_pantothenate Pantothenate Moiety cluster_adenosine Adenosine Diphosphate R-C=O R-C=O S-CH2-CH2-NH-C=O-CH2-CH2-NH-C=O-CH(OH)-C(CH3)2-CH2-O-P S-CH2-CH2-NH-C=O-CH2-CH2-NH-C=O-CH(OH)-C(CH3)2-CH2-O-P R-C=O->S-CH2-CH2-NH-C=O-CH2-CH2-NH-C=O-CH(OH)-C(CH3)2-CH2-O-P Thioester bond P-O-CH2-Ribose-Adenine P-O-CH2-Ribose-Adenine S-CH2-CH2-NH-C=O-CH2-CH2-NH-C=O-CH(OH)-C(CH3)2-CH2-O-P->P-O-CH2-Ribose-Adenine Phosphoester bond

References

The Natural Occurrence of 7-Methyltridecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 7-Methyltridecanoyl-CoA, a key intermediate in the biosynthesis of insect chemical signals. This document summarizes the current understanding of its biological significance, biosynthetic pathway, and methods for its detection and quantification, tailored for professionals in research and drug development.

Natural Occurrence and Biological Significance

This compound is a branched-chain acyl-Coenzyme A derivative that has been identified as a crucial precursor in the biosynthesis of the contact sex pheromone in the German cockroach, Blattella germanica. The primary pheromone component, 3,11-dimethylnonacosan-2-one, is a complex molecule derived from the elongation of methyl-branched fatty acyl-CoAs. The integument of female B. germanica contains a variety of methyl-branched fatty acids that serve as intermediates in the formation of cuticular hydrocarbons and this specific pheromone. Among these are n-7-monomethyl fatty acids with carbon chain lengths ranging from 16 to 20, strongly indicating the presence and metabolic importance of this compound as the C14 precursor.

While direct quantitative data for this compound in B. germanica is not extensively documented in publicly available literature, the relative abundance of its downstream products underscores its significance in the insect's chemical communication. The biosynthesis of these methyl-branched molecules is a highly regulated process, suggesting that the availability of this compound is a critical control point in pheromone production.

Table 1: Identified Methyl-Branched Fatty Acids in the Integument of Blattella germanica

Fatty Acid TypeCarbon Chain Lengths
n-3-monomethylC16 - C20
n-4-monomethylC16 - C20
n-5-monomethylC16 - C20
n-7-monomethyl C16 - C20
n-8-monomethylC16 - C20
n-9-monomethylC16 - C20
n-3,9-dimethylC16 - C20
n-3,11-dimethylC16 - C20
n-5,9-dimethylC16 - C20

This table summarizes the types of methyl-branched fatty acids identified, indicating the pool of precursors for pheromone biosynthesis.

Biosynthetic Pathway of this compound and Pheromone Precursors

The biosynthesis of this compound and its subsequent elongation to form the pheromone backbone occurs in the integument of Blattella germanica. This pathway involves a specialized set of enzymes capable of incorporating methyl branches into the growing fatty acid chain.

A key enzyme in this process is a microsomal Fatty Acid Synthase (FAS) . Unlike the cytosolic FAS responsible for straight-chain fatty acid synthesis, this microsomal FAS preferentially utilizes methylmalonyl-CoA as an extender unit in place of malonyl-CoA at specific steps, leading to the formation of methyl-branched fatty acids.

The proposed biosynthetic pathway leading to the pheromone precursor is as follows:

  • Initiation: The synthesis likely begins with a standard acetyl-CoA primer.

  • Elongation and Branching: The microsomal FAS elongates the acyl chain. At the appropriate step to create a methyl group at the 7th position (in the final C14 acid), methylmalonyl-CoA is incorporated instead of malonyl-CoA.

  • Formation of this compound: The resulting 14-carbon methyl-branched fatty acid, 7-methyltridecanoic acid, is then activated to its coenzyme A thioester, This compound , by an Acyl-CoA Synthetase (ACS) .

  • Further Elongation: this compound serves as a substrate for further elongation cycles, eventually leading to the long-chain methyl-branched acyl-CoA that is the direct precursor to the pheromone.

Pheromone_Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Activation and Elongation Acetyl_CoA Acetyl-CoA Microsomal_FAS Microsomal Fatty Acid Synthase Acetyl_CoA->Microsomal_FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Microsomal_FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Microsomal_FAS 7_Methyltridecanoic_Acid 7-Methyltridecanoic Acid Microsomal_FAS->7_Methyltridecanoic_Acid Chain elongation & branching ACS Acyl-CoA Synthetase 7_Methyltridecanoic_Acid->ACS 7_Methyltridecanoyl_CoA This compound Elongases Elongases 7_Methyltridecanoyl_CoA->Elongases ACS->7_Methyltridecanoyl_CoA Activation Pheromone_Precursor Long-chain methyl-branched Acyl-CoA Elongases->Pheromone_Precursor Further elongation

Biosynthesis of this compound and its elongation.

Experimental Protocols: Quantification of this compound

The quantification of branched-chain acyl-CoAs like this compound from biological matrices requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. Below is a generalized protocol adaptable for the analysis of this compound in insect tissue.

Sample Preparation and Extraction
  • Tissue Homogenization: Dissect the integument from B. germanica and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80:20 methanol (B129727):water or an acidic solvent like 5% perchloric acid) containing an appropriate internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA or an odd-chain acyl-CoA not present in the sample).

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The resulting supernatant can be further purified using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient elution with a binary solvent system is employed.

    • Gradient: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.

      • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.

      • Product Ion (Q3): A characteristic fragment ion, often corresponding to the Coenzyme A moiety, resulting from the collision-induced dissociation of the precursor ion.

Quantification

A calibration curve is constructed by analyzing a series of known concentrations of a this compound standard spiked into a blank matrix. The concentration of this compound in the biological sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental_Workflow Tissue_Homogenization 1. Tissue Homogenization (in cold solvent with internal standard) Protein_Precipitation 2. Protein Precipitation (Centrifugation) Tissue_Homogenization->Protein_Precipitation SPE 3. Solid-Phase Extraction (C18 cartridge) Protein_Precipitation->SPE Evaporation_Reconstitution 4. Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_MS_MS 5. LC-MS/MS Analysis (C18 column, ESI+, MRM) Evaporation_Reconstitution->LC_MS_MS Quantification 6. Quantification (Calibration curve) LC_MS_MS->Quantification

Workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a naturally occurring, yet understudied, metabolite with a critical role in insect chemical ecology. Its position as a key precursor in the biosynthesis of the contact sex pheromone of Blattella germanica makes it an interesting target for research in pest management and the development of novel insect control strategies. Future research should focus on the absolute quantification of this compound in B. germanica to better understand the flux through the pheromone biosynthetic pathway. Furthermore, detailed characterization of the enzymes involved, particularly the microsomal FAS and specific elongases, will provide valuable insights into the regulation of pheromone production and may reveal novel targets for species-specific inhibitors. The methodologies outlined in this guide provide a framework for researchers to further investigate the fascinating biology of this important molecule.

7-Methyltridecanoyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Methyltridecanoyl-CoA

Abstract

This compound is a branched-chain fatty acyl-coenzyme A (BCFA-CoA), a class of molecules integral to various biological processes, particularly in microbial metabolism, and increasingly recognized for its role in host-microbe interactions and as a potential signaling molecule. This document provides a comprehensive overview of the chemical structure, known properties, and biological significance of this compound. It further outlines representative experimental protocols for its synthesis and analysis, tailored for researchers in biochemistry, microbiology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is an activated form of 7-methyltridecanoic acid, where the carboxylic acid is linked to the thiol group of coenzyme A via a high-energy thioester bond. The structure consists of a 14-carbon fatty acyl chain (tridecane backbone with a methyl group at the 7th position) attached to the complex coenzyme A moiety.

Data Summary

The following table summarizes the key chemical identifiers and computed properties for this compound.

PropertyValueSource
Molecular Formula C₃₅H₆₂N₇O₁₇P₃SInferred[1]
Molecular Weight 977.9 g/mol Calculated[2]
IUPAC Name S-[2-(3-{[4-({(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methoxy} -hydroxyphosphoryl)oxy-hydroxyphosphoryl]oxy}-2-hydroxy-3,3-dimethylbutanamido)propanamido]ethyl 7-methyltridecanethioateInferred
Classification Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]LIPID MAPS[3][4]
Physical Description Predicted to be a solid at room temperature.Inferred[3][4][5]

Biological Significance and Metabolic Role

This compound belongs to the family of branched-chain fatty acids (BCFAs), which are characterized by methyl branches on their carbon backbone.[6][7] BCFAs are crucial components of bacterial cell membranes, where they help maintain fluidity.[8] In mammals, BCFAs are obtained from dietary sources like dairy and ruminant meats or produced by gut microbiota.[7]

Metabolic Activation

Like other fatty acids, 7-methyltridecanoic acid must be activated to its coenzyme A thioester, this compound, to become metabolically active. This ATP-dependent reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS).

Metabolic_Activation cluster_0 Metabolic Activation FA 7-Methyltridecanoic Acid Enzyme Acyl-CoA Synthetase FA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AcylCoA This compound Enzyme->AcylCoA AMP AMP + PPi Enzyme->AMP

Figure 1. ATP-dependent activation of 7-methyltridecanoic acid to its CoA ester.

Signaling Role via PPARα

Research has shown that the CoA thioesters of very-long-chain and branched-chain fatty acids are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation. The binding of ligands like BCFA-CoAs alters the receptor's conformation, leading to the recruitment of co-regulatory proteins and enhanced transcription of target genes.[9][10] This suggests that this compound could function as an endogenous signaling molecule, modulating lipid metabolism within the cell.

PPAR_Signaling cluster_pathway PPARα Ligand Activation Pathway BCFA_CoA This compound (BCFA-CoA) PPARa PPARα (Nuclear Receptor) BCFA_CoA->PPARa Binds (High Affinity) Cofactors Co-regulator Proteins PPARa->Cofactors Recruits Transcription Enhanced Transcription Cofactors->Transcription Initiates Genes Target Genes (e.g., Fatty Acid Oxidation) Transcription->Genes Acts on

Figure 2. Proposed signaling pathway involving this compound as a PPARα ligand.

Experimental Protocols

Detailed experimental procedures for this compound are not explicitly published. However, based on established methods for other acyl-CoAs, the following protocols can be proposed.[11]

Chemo-Enzymatic Synthesis

A robust method for synthesizing long-chain acyl-CoAs involves the conversion of the free fatty acid to its N-hydroxysuccinimide (NHS) ester, followed by an enzymatic reaction with coenzyme A catalyzed by an acyl-CoA ligase or through direct chemical thioesterification. A common chemical approach uses the corresponding anhydride (B1165640).[11]

Methodology: Symmetric Anhydride Method

  • Anhydride Formation (Optional if not available): 7-methyltridecanoic acid can be converted to 7-methyltridecanoic anhydride by reacting it with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Reaction Setup: Dissolve Coenzyme A (Li salt hydrate, 1 equivalent) in a 0.5 M sodium bicarbonate (NaHCO₃) buffer in a reaction vessel. Cool the solution to 4°C on an ice bath.

  • Addition of Anhydride: Add 1.6 equivalents of 7-methyltridecanoic anhydride to the cooled CoA solution with constant stirring.

  • Reaction: Allow the reaction to proceed on ice for 45-60 minutes. The progress can be monitored by testing for the disappearance of free thiols using Ellman's reagent.

  • Purification: The resulting this compound can be purified from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Verification: Confirm the identity and purity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS), analyzing for the correct mass-to-charge ratio (m/z).

Synthesis_Workflow cluster_workflow Workflow for Chemical Synthesis of this compound A Dissolve Coenzyme A in 0.5M NaHCO₃ Buffer B Cool Solution to 4°C A->B C Add 7-Methyltridecanoic Anhydride (1.6 eq) B->C D Stir on Ice (45-60 min) C->D E Monitor with Ellman's Reagent D->E F Purify via Reverse-Phase HPLC E->F Reaction Complete G Verify Product by LC-MS/MS F->G

Figure 3. A representative workflow for the chemical synthesis of this compound.

Quantification in Biological Samples

The analysis of branched-chain fatty acyl-CoAs in complex matrices like cell cultures or tissues typically requires sensitive and specific analytical techniques such as LC-MS/MS.[6]

Methodology: LC-MS/MS Analysis

  • Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a cold extraction buffer (e.g., methanol/water) to quench metabolic activity.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate the lipid fraction containing the acyl-CoAs. An isotope-labeled internal standard for a similar long-chain acyl-CoA should be added prior to extraction for accurate quantification.

  • Sample Concentration: Evaporate the organic solvent phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).

  • LC Separation: Inject the sample onto a reverse-phase column (e.g., C18) and separate the analytes using a gradient elution program, typically with mobile phases containing acetonitrile/water with additives like formic acid or ammonium (B1175870) acetate.

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for detection and quantification.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Analysis_Workflow cluster_analysis Workflow for Quantification of this compound by LC-MS/MS A Homogenize Sample (Add Internal Standard) B Perform Liquid-Liquid Lipid Extraction A->B C Evaporate Solvent & Reconstitute Extract B->C D Separation by Reverse-Phase LC C->D E Detection by Tandem MS (MRM) D->E F Quantify using Standard Curve E->F

Figure 4. General workflow for the analysis of this compound in biological samples.

References

7-Methyltridecanoyl-CoA: A Potential Biomarker on the Frontier of Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolomics is a rapidly evolving field that holds immense promise for the discovery of novel biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. Within the complex landscape of the cellular metabolome, acyl-Coenzyme A (acyl-CoA) thioesters represent a critical node, linking catabolic and anabolic pathways and serving as key regulators of cellular processes.[1][2][3] Among the vast array of acyl-CoAs, branched-chain fatty acyl-CoAs are emerging as molecules of interest due to their roles in lipid metabolism, inflammation, and cellular signaling. This technical guide focuses on 7-Methyltridecanoyl-CoA, a specific branched-chain acyl-CoA, exploring its potential as a biomarker. While direct research on this compound is currently limited, this document synthesizes existing knowledge on branched-chain fatty acids (BCFAs) and acyl-CoA analysis to provide a comprehensive framework for its investigation.

Core Concepts: Understanding Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl branches along their carbon chain.[1] They are found in various organisms, including bacteria, and are present in the human diet, particularly in dairy and meat products.[4] In humans, BCFAs have been detected in various tissues and fluids, including adipose tissue and serum.[5] The metabolism of BCFAs is intricately linked to that of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which can serve as precursors for their synthesis.[6]

The biological functions of BCFAs are diverse. They are known to influence the fluidity of cell membranes and have been implicated in a range of physiological processes, including:

  • Lipid Metabolism: BCFAs can influence the synthesis and metabolism of other lipids.

  • Inflammation: Certain BCFAs have demonstrated anti-inflammatory properties.

  • Insulin (B600854) Resistance: There is growing interest in the relationship between BCFAs and insulin sensitivity.

This compound, as a coenzyme A derivative of 7-methyltridecanoic acid, is an activated form of this BCF A, ready to participate in various metabolic reactions. Its concentration and flux within a cell or tissue could, therefore, reflect the status of these metabolic pathways and potentially serve as a sensitive biomarker of physiological or pathological changes.

Potential as a Biomarker

While specific disease associations for this compound have not yet been established, the broader class of BCFAs and acyl-CoAs have been linked to several conditions:

  • Metabolic Disorders: Alterations in the profiles of acyl-CoAs are observed in metabolic diseases. For instance, dysregulation of short-chain acyl-CoA metabolism can lead to pathological defects.[7] Inborn errors of metabolism, such as methylmalonic acidemia, are characterized by the accumulation of specific acyl-CoAs.[8][9]

  • Cancer: Cancer cells exhibit reprogrammed metabolism, often involving altered fatty acid synthesis and oxidation.[2][10] The mevalonate (B85504) pathway, which utilizes acetyl-CoA, is a key pathway in many cancers.[11] Specific acyl-CoA thioesterases, such as ACOT7, have been implicated in the progression of breast cancer.[12]

  • Neurological Disorders: Dysregulated lipid metabolism is a feature of numerous neurological diseases.[13] Acyl-CoA thioesterase 7 (ACOT7) has been shown to be crucial for maintaining neuronal fatty acid homeostasis.[13]

Given these associations, it is plausible that this compound could serve as a biomarker in contexts where branched-chain fatty acid metabolism is perturbed.

Signaling Pathways and Logical Relationships

The metabolism of branched-chain amino acids gives rise to branched-chain acyl-CoAs, which can then enter various metabolic pathways. The diagram below illustrates the general biosynthetic pathway leading to the formation of branched-chain fatty acyl-CoAs.

BCFA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_Metabolism Mitochondrial Metabolism BCAA Leucine, Isoleucine, Valine BCAT Branched-Chain Amino Acid Transaminase (BCAT) BCAA->BCAT Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCAT->BCKDH Oxidative Decarboxylation Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase BCKDH->Acyl_CoA_Dehydrogenase Elongation Fatty Acid Elongation & Desaturation Acyl_CoA_Dehydrogenase->Elongation BCFA_CoA Branched-Chain Acyl-CoAs Elongation->BCFA_CoA

General biosynthetic pathway of branched-chain acyl-CoAs.

Once formed, this compound could participate in several cellular processes. The following diagram outlines the potential metabolic fates and signaling roles of a generic long-chain acyl-CoA, which would be applicable to this compound.

Acyl_CoA_Fates cluster_Pathways Metabolic & Signaling Pathways Acyl_CoA This compound Beta_Oxidation β-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation (Post-Translational Modification) Acyl_CoA->Protein_Acylation Gene_Regulation Regulation of Gene Expression Acyl_CoA->Gene_Regulation Indirectly via protein acylation or other metabolites Experimental_Workflow Sample_Collection Biological Sample Collection (Cells or Tissues) Extraction Acyl-CoA Extraction (with Internal Standard) Sample_Collection->Extraction LC_Separation LC Separation (Reverse-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Biomarker_Discovery Biomarker Correlation with Phenotype Data_Analysis->Biomarker_Discovery

References

The Enigmatic Role of 7-Methyltridecanoyl-CoA: A Call for Preliminary Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the current state of knowledge surrounding the function of 7-Methyltridecanoyl-CoA, a coenzyme A derivative. Following a comprehensive review of publicly available scientific literature, it is evident that the specific biological role of this molecule remains largely uncharacterized. This whitepaper serves to highlight this knowledge gap and to propose a foundational framework for future preliminary studies.

While information on analogous branched-chain fatty acyl-CoAs and the general metabolism of coenzyme A thioesters exists, direct experimental data on this compound is conspicuously absent. This presents a unique opportunity for novel research in the fields of lipid metabolism and cellular signaling.

Current Understanding: An Uncharted Territory

At present, this compound is identified primarily as a chemical entity. It is a thioester of coenzyme A and 7-methyltridecanoic acid, a C14 branched-chain fatty acid. While the metabolism of straight-chain fatty acids is well-documented, the pathways involving many branched-chain species are less understood. It is plausible that this compound is an intermediate in the metabolism of specific dietary lipids or endogenous biosynthetic pathways that are not yet fully elucidated.

Proposed Avenues for Preliminary Investigation

To delineate the function of this compound, a multi-pronged experimental approach is necessary. The following sections outline potential experimental workflows and logical frameworks for initial studies.

Investigating Biosynthesis and Degradation

A primary objective is to identify the enzymatic machinery responsible for the synthesis and breakdown of this compound. A logical workflow for this investigation is proposed below.

cluster_0 Biosynthesis Investigation cluster_1 Degradation Investigation A Cell Lysate Preparation B Incubation with [1-14C]-7-methyltridecanoic acid and Coenzyme A A->B C Separation of Acyl-CoAs (e.g., HPLC) B->C D Detection of Radiolabeled this compound C->D E Identification of Potential Acyl-CoA Synthetases (e.g., Proteomics) D->E F Synthesis of Labeled this compound G Incubation with Mitochondrial or Peroxisomal Fractions F->G H Analysis of Degradation Products (e.g., GC-MS of released fatty acids) G->H I Identification of Potential Acyl-CoA Dehydrogenases or Hydratases H->I

Figure 1: Proposed workflow for studying this compound metabolism.
Exploring the Role in Cellular Signaling

Acyl-CoA molecules are increasingly recognized for their roles beyond metabolism, including in post-translational modifications of proteins. A potential signaling function for this compound could be investigated as follows.

cluster_0 Investigation of Protein Acylation A Cell Culture with 7-Methyltridecanoic Acid Supplementation B Protein Extraction and Immunoprecipitation of Target Proteins (e.g., Histones, Metabolic Enzymes) A->B C Western Blot with Pan-Acyl-Lysine Antibody B->C D Mass Spectrometry to Identify Acylated Proteins and Sites B->D

Figure 2: Workflow to investigate protein acylation by this compound.

Quantitative Data: A Future Perspective

As no quantitative data currently exists in the literature for the function of this compound, the following table is presented as a template for organizing future experimental findings. This structured approach will be crucial for comparing results across different experimental conditions and for building a comprehensive understanding of this molecule's role.

Experimental Parameter Control Group Treatment Group 1 (e.g., High Fat Diet) Treatment Group 2 (e.g., Genetic Knockout) Unit
Cellular concentration of this compoundpmol/mg protein
Activity of putative synthesizing enzymenmol/min/mg protein
Activity of putative degrading enzymenmol/min/mg protein
Level of target protein acylationRelative Intensity

Detailed Experimental Protocols: A Methodological Framework

To ensure reproducibility and rigor in these preliminary studies, detailed protocols are essential. Below are foundational methodologies that can be adapted for the specific investigations outlined above.

Protocol for In Vitro Synthesis of this compound
  • Reaction Mixture Preparation: In a microcentrifuge tube, combine 50 mM HEPES buffer (pH 7.4), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and 100 µM 7-methyltridecanoic acid.

  • Enzyme Addition: Add 1-5 µg of a purified candidate acyl-CoA synthetase or a crude cell lysate.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant for the presence of this compound using reverse-phase HPLC.

Protocol for Cellular Uptake and Metabolism of 7-Methyltridecanoic Acid
  • Cell Culture: Plate cells (e.g., HepG2, C2C12) in appropriate growth medium and allow them to reach 70-80% confluency.

  • Treatment: Replace the growth medium with a serum-free medium containing 50-100 µM of 7-methyltridecanoic acid complexed to bovine serum albumin.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

  • Metabolite Extraction: Wash the cells with ice-cold PBS and extract metabolites using a methanol/acetonitrile/water (2:2:1) solvent system.

  • Analysis: Analyze the cell extracts for the presence of this compound and its potential downstream metabolites using LC-MS/MS.

Conclusion and Future Directions

The study of this compound is a nascent field with the potential to uncover novel aspects of cellular metabolism and regulation. The lack of existing data underscores the need for foundational research to establish its biosynthetic and degradative pathways, as well as its potential signaling roles. The experimental frameworks and protocols provided in this whitepaper offer a starting point for researchers to begin to unravel the functions of this enigmatic molecule. Future work should focus on identifying the specific enzymes that interact with this compound and elucidating its role in both physiological and pathological contexts. Such studies will be instrumental in determining if this pathway holds potential for therapeutic intervention in metabolic diseases or other conditions.

7-Methyltridecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and play crucial roles in regulating membrane fluidity and other cellular processes. Unlike their straight-chain counterparts, BCFAs contain one or more methyl groups along the acyl chain. The position and number of these branches influence their physical and chemical properties. 7-Methyltridecanoyl-CoA is a specific mid-chain branched-chain acyl-CoA, the activated form of 7-methyltridecanoic acid. This guide provides an in-depth overview of the metabolic context of this compound, focusing on its biosynthesis, the enzymes involved, and relevant experimental methodologies for its study. While direct research on this compound is limited, this guide extrapolates from the well-established principles of branched-chain fatty acid metabolism.

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur via the fatty acid synthase (FAS) system, incorporating a methyl group from a methylmalonyl-CoA extender unit during chain elongation. The general pathway for the synthesis of methyl-branched fatty acids is initiated with a primer, typically a short branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. However, for mid-chain branches, the methyl group is introduced during the elongation process.

The proposed biosynthetic pathway involves the following key steps:

  • Primer Synthesis: The synthesis is initiated with a standard primer, likely acetyl-CoA.

  • Chain Elongation with Malonyl-CoA: The acetyl-CoA primer undergoes several cycles of elongation, with each cycle adding two carbons from malonyl-CoA.

  • Incorporation of Methylmalonyl-CoA: At a specific point in the elongation process, fatty acid synthase utilizes methylmalonyl-CoA instead of malonyl-CoA as the extender unit. This incorporation results in the addition of a three-carbon unit containing a methyl branch. To achieve a methyl group at the 7th position of a 13-carbon chain (counting the carboxyl carbon as 1), the methylmalonyl-CoA would be incorporated after the chain has reached a length of 6 carbons.

  • Further Elongation: Following the incorporation of the methyl-branched unit, the fatty acid chain undergoes further elongation cycles with malonyl-CoA until the final chain length of 13 carbons is reached, followed by the addition of Coenzyme A to form this compound.

The specificity of the fatty acid synthase and the availability of methylmalonyl-CoA are critical factors determining the formation and abundance of this compound.

Signaling Pathway for Branched-Chain Fatty Acid Precursor Synthesis

BCAA_Metabolism Valine Valine BCAT Branched-Chain Amino Acid Transaminase Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT KIV α-Ketoisovalerate BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex KIV->BCKDH KIC α-Ketoisocaproate KIC->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH Isobutyryl_CoA Isobutyryl-CoA Isovaleryl_CoA Isovaleryl-CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA BCAT->KIV from Valine BCAT->KIC from Leucine BCAT->KMV from Isoleucine BCKDH->Isobutyryl_CoA BCKDH->Isovaleryl_CoA BCKDH->Methylbutyryl_CoA

Precursor synthesis for branched-chain fatty acids.

Quantitative Data

Quantitative data for this compound itself is scarce in the literature. However, data for related branched-chain fatty acids and the enzymes involved in their synthesis provide valuable context.

ParameterValueOrganism/EnzymeReference
BCFA Composition in Bovine Milk Fat
iso-C14:00.45 ± 0.03 g/100g fatBos taurus[1]
anteiso-C15:00.53 ± 0.04 g/100g fatBos taurus[1]
iso-C16:00.38 ± 0.02 g/100g fatBos taurus[1]
iso-C17:00.58 ± 0.04 g/100g fatBos taurus[1]
FAS Kinetics with Methylmalonyl-CoA
Apparent Km for Acetyl-CoA3.6 ± 0.4 µMRat liver FAS[2]
Apparent Km for Malonyl-CoA7.3 ± 0.7 µMRat liver FAS[2]
Inhibition by Methylmalonyl-CoA50% at 50 µMRat liver FAS[2]
BCKA Decarboxylase Activity
Km for α-keto-β-methylvalerate0.04 mMBacillus subtilis[3]
Km for α-ketoisocaproate0.08 mMBacillus subtilis[3]
Km for α-ketoisovalerate0.12 mMBacillus subtilis[3]

Experimental Protocols

Analysis of 7-Methyltridecanoic Acid Methyl Ester (7-Me-TAME) by GC-MS

This protocol describes the extraction of total fatty acids from a biological sample, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

a. Lipid Extraction (Folch Method)

  • Homogenize the biological sample (e.g., bacterial cell pellet, tissue) in a chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly and incubate at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Derivatization to FAMEs

  • Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic HCl.

  • Incubate at 80°C for 1 hour.

  • Cool to room temperature and add 1 mL of hexane (B92381) to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

c. GC-MS Analysis

  • GC Column: A polar capillary column (e.g., HP-88, CP-Sil 88) is recommended for good separation of FAME isomers.

  • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) to elute all FAMEs.

  • Mass Spectrometry: Operate in electron ionization (EI) mode. The fragmentation pattern of methyl-branched FAMEs can help in identifying the position of the methyl group. Look for characteristic ions resulting from cleavage adjacent to the branch point.

GC-MS Analysis Workflow

GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization FAME Derivatization (Methanolic HCl) Extraction->Derivatization GC_Separation GC Separation (Polar Column) Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Fragmentation Pattern) MS_Detection->Data_Analysis

Workflow for GC-MS analysis of fatty acid methyl esters.
Quantification of this compound by LC-MS/MS

This protocol outlines a method for the extraction and sensitive quantification of long-chain acyl-CoAs, including this compound, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Acyl-CoA Extraction

  • Homogenize the frozen biological sample in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water).

  • Include an internal standard (e.g., a deuterated or odd-chain acyl-CoA not present in the sample).

  • Vortex vigorously and centrifuge at high speed to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

b. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used for elution.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The MRM transition for this compound would involve selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow Sample Biological Sample Extraction Acyl-CoA Extraction (Acetonitrile/Methanol) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MSMS_Detection MS/MS Detection (ESI-MRM) LC_Separation->MSMS_Detection Quantification Quantification (Internal Standard) MSMS_Detection->Quantification

Workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion

This compound is a fascinating, yet understudied, molecule within the complex landscape of branched-chain fatty acid metabolism. While its precise biosynthetic pathway and physiological roles are not fully elucidated, current knowledge of FAS promiscuity and methylmalonyl-CoA incorporation provides a strong hypothetical framework. The advanced analytical techniques of GC-MS and LC-MS/MS offer powerful tools for the identification and quantification of this compound and related metabolites. Further research, including in vitro reconstitution of biosynthetic pathways and targeted metabolomic studies, is necessary to fully uncover the significance of this mid-chain branched-chain acyl-CoA in various biological systems. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.

References

Theoretical Models of 7-Methyltridecanoyl-CoA Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the interactions and metabolism of 7-Methyltridecanoyl-CoA is limited in publicly available scientific literature. The following guide presents theoretical models based on the well-established principles of branched-chain fatty acid metabolism and acyl-CoA interactions. These models provide a predictive framework for researchers, scientists, and drug development professionals to design and interpret experiments aimed at elucidating the specific biological roles of this compound.

Introduction to this compound

This compound is a saturated, branched-chain fatty acyl-coenzyme A (BCFA-CoA). BCFAs are commonly found in bacteria, certain foods like dairy and ruminant meat, and are also present in humans.[1] The position of the methyl group on the carbon chain is a critical determinant of its metabolic fate and potential protein interactions. In this compound, the methyl group is located at an odd-numbered carbon (C7), which suggests it can likely undergo metabolism via the β-oxidation pathway without the initial α-oxidation step required for fatty acids with a methyl group at the β-position (C3), such as phytanic acid.[2][3]

This guide will explore the theoretical metabolic pathways of this compound, predict its interactions with key metabolic enzymes and binding proteins, and propose experimental protocols to validate these hypotheses.

Theoretical Metabolic Pathway of this compound

The metabolism of this compound is predicted to occur primarily through the mitochondrial β-oxidation pathway. The methyl group at the C7 position does not sterically hinder the enzymes of β-oxidation until it is near the reactive center.

Step 1: Transport into the Mitochondria

Long-chain fatty acyl-CoAs require the carnitine shuttle to cross the inner mitochondrial membrane.[4] While carnitine palmitoyltransferase I (CPT1) has high specificity for straight-chain fatty acids, its activity with mid-chain branched fatty acids is less characterized.[5] It is plausible that this compound is a substrate for CPT1, allowing its transport into the mitochondrial matrix.

Step 2: β-Oxidation Cycles

Once inside the mitochondria, this compound would undergo successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions:

  • Dehydrogenation: Catalyzed by an Acyl-CoA Dehydrogenase (ACAD). Given the chain length, a long-chain ACAD (LCAD) or a medium-chain ACAD (MCAD) would likely be involved.[6]

  • Hydration: Catalyzed by Enoyl-CoA Hydratase (ECH).[7]

  • Dehydrogenation: Catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (HADH).

  • Thiolysis: Catalyzed by β-ketothiolase.

This process would repeat, shortening the acyl chain by two carbons in each cycle and producing acetyl-CoA.

Step 3: Encountering the Methyl Branch

After two cycles of β-oxidation, the resulting molecule would be 3-Methylnonanoyl-CoA. The methyl group is now at the β-position, which blocks the action of 3-Hydroxyacyl-CoA Dehydrogenase. At this point, the metabolic pathway would likely involve peroxisomal α-oxidation to remove the methyl-branched carbon, followed by further β-oxidation.[8]

An alternative is that the methyl branch is handled by specific enzymes within the mitochondria. The presence of a methyl group at an odd-numbered carbon might allow it to be processed differently than the well-studied phytanic acid.

Below is a diagram illustrating the predicted initial mitochondrial β-oxidation pathway.

Theoretical_Metabolism_of_7_Methyltridecanoyl_CoA cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 7-MTD-CoA_cytosol This compound 7-MTD-CoA_mito This compound 7-MTD-CoA_cytosol->7-MTD-CoA_mito Carnitine Shuttle (CPT1) 5-Methylundecanoyl-CoA 5-Methylundecanoyl-CoA 7-MTD-CoA_mito->5-Methylundecanoyl-CoA 1st β-oxidation cycle Acetyl-CoA1 Acetyl-CoA 7-MTD-CoA_mito->Acetyl-CoA1 3-Methylnonanoyl-CoA 3-Methylnonanoyl-CoA 5-Methylundecanoyl-CoA->3-Methylnonanoyl-CoA 2nd β-oxidation cycle Acetyl-CoA2 Acetyl-CoA 5-Methylundecanoyl-CoA->Acetyl-CoA2 Metabolic_Block Metabolic Block/ Peroxisomal α-oxidation 3-Methylnonanoyl-CoA->Metabolic_Block

Caption: Theoretical mitochondrial metabolism of this compound.

Potential Protein Interactions

Beyond metabolic enzymes, this compound is expected to interact with acyl-CoA binding and transport proteins. These interactions are crucial for its trafficking, buffering the intracellular pool, and presenting it to enzymes.

Protein Class Specific Examples Predicted Interaction and Function Supporting Rationale
Acyl-CoA Dehydrogenases (ACADs) LCAD, MCAD, ACAD10Catalyzes the first step of β-oxidation. The specific ACAD involved will depend on the chain length of the acyl-CoA intermediate. ACAD10 has shown activity towards branched-chain substrates.[9]ACADs are essential for fatty acid oxidation and exhibit overlapping substrate specificities for chain length.[6]
Enoyl-CoA Hydratases Enoyl-CoA hydratase (Crotonase)Catalyzes the second step of β-oxidation (hydration). Generally has broad substrate specificity.[7][10]This enzyme is a core component of the β-oxidation pathway.
Carnitine Acyltransferases CPT1, Carnitine O-acetyltransferase (CrAT)CPT1 facilitates mitochondrial uptake.[11] CrAT may be involved in the export of short-chain branched acylcarnitines from the mitochondria.[12]Transport across the mitochondrial membrane is a key regulatory step in fatty acid oxidation.
Acyl-CoA Binding Proteins (ACBPs) ACBPBinds and transports this compound within the cytoplasm, protecting it from hydrolysis and delivering it to organelles and enzymes.[13][14]ACBPs bind a wide range of medium to long-chain acyl-CoAs.[15]
Sterol Carrier Protein 2 (SCP-2) SCP-2May be involved in the intracellular transport of this compound, particularly to peroxisomes for α-oxidation if a β-methyl branch is formed.[16][17]SCP-2 is known to bind and transfer a variety of lipids, including branched-chain fatty acyl-CoAs.[18][19]
α-Methylacyl-CoA Racemase (AMACR) AMACRIf a 2-methyl branched acyl-CoA intermediate is formed, AMACR would be required to convert the (R)-isomer to the (S)-isomer for further β-oxidation.[20][21]This enzyme is crucial for the metabolism of pristanic acid and other 2-methyl branched-chain fatty acids.[22]

Proposed Experimental Protocols

To validate the theoretical models presented, a series of experiments can be conducted. Below are detailed methodologies for key experiments.

In Vitro Enzyme Kinetic Assays

Objective: To determine if this compound and its β-oxidation intermediates are substrates for key metabolic enzymes and to quantify the kinetic parameters (Km, Vmax).

Methodology:

  • Enzyme Expression and Purification: Recombinantly express and purify candidate enzymes (e.g., LCAD, MCAD, CPT1) from E. coli or a mammalian expression system.

  • Substrate Synthesis: Chemically synthesize this compound and its predicted β-oxidation intermediates.

  • Assay Principle:

    • For ACADs: A common method is the ferricenium hexafluorophosphate (B91526) assay, which measures the reduction of ferricenium ion coupled to the oxidation of the acyl-CoA substrate. The change in absorbance is monitored spectrophotometrically.

    • For CPT1: The activity can be measured by a radiochemical assay using L-[3H]carnitine and monitoring the formation of [3H]acylcarnitine, which is separated from unreacted carnitine by ion-exchange chromatography.

  • Data Analysis: Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and binding proteins like ACBP and SCP-2.

Methodology:

  • Protein Preparation: Purify recombinant ACBP and SCP-2 to high homogeneity. Dialyze extensively against the ITC buffer.

  • Ligand Preparation: Dissolve this compound in the same ITC buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the microcalorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Cellular Uptake and Metabolism Studies

Objective: To trace the metabolic fate of this compound in a cellular context.

Methodology:

  • Stable Isotope Labeling: Synthesize 13C-labeled 7-Methyltridecanoic acid.

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, fibroblasts).

  • Labeling Experiment: Incubate the cells with the 13C-labeled 7-Methyltridecanoic acid for various time points.

  • Metabolite Extraction: After incubation, quench the metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 13C-labeled downstream metabolites (e.g., shorter-chain acyl-CoAs, acetyl-CoA).

  • Pathway Analysis: Map the identified labeled metabolites to reconstruct the metabolic pathway of this compound.

Below is a diagram of a proposed experimental workflow for investigating protein interactions.

Experimental_Workflow_Protein_Interactions cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Identification Recombinant_Protein Express & Purify Candidate Proteins (e.g., ACBP, LCAD) ITC Isothermal Titration Calorimetry (ITC) Recombinant_Protein->ITC Enzyme_Assay Enzyme Kinetic Assays Recombinant_Protein->Enzyme_Assay Binding_Affinity Determine Binding Affinity (Kd) ITC->Binding_Affinity Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) Enzyme_Assay->Kinetic_Parameters Cell_Lysate Prepare Cell Lysate Affinity_Purification Affinity Purification using Biotinylated 7-MTD-CoA Analog Cell_Lysate->Affinity_Purification Mass_Spec LC-MS/MS Proteomics Affinity_Purification->Mass_Spec Interacting_Proteins Identify Potential Interacting Proteins Mass_Spec->Interacting_Proteins Interacting_Proteins->Recombinant_Protein Validate Hits

References

The Metabolic Crossroads of 7-Methyltridecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative metabolic fate of 7-Methyltridecanoyl-CoA, a branched-chain acyl-CoA. While direct experimental data for this specific molecule is limited, this document synthesizes established principles of fatty acid metabolism to propose a detailed pathway. We will delve into the interplay of mitochondrial and peroxisomal oxidation, detailing the enzymatic steps and potential intermediates. This guide also outlines detailed experimental protocols for researchers to investigate and validate the proposed metabolic route, including in vitro enzyme assays and cell-based analyses. Furthermore, we present a framework for the quantitative analysis of metabolites, crucial for understanding the kinetics and flux of this compound metabolism. This document is intended to serve as a foundational resource for researchers in drug development and metabolic diseases, providing both a theoretical framework and practical methodologies for the study of this and similar mid-chain methyl-branched fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular lipids and are involved in a variety of biological processes.[1] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates alternative metabolic pathways to the canonical β-oxidation spiral.[2] this compound, a 14-carbon fatty acyl-CoA with a methyl group at the seventh carbon, presents a unique metabolic challenge. Understanding its metabolic fate is crucial for elucidating the broader principles of BCFAs metabolism and for the development of therapeutics targeting fatty acid oxidation pathways.

This guide will propose a multi-stage metabolic pathway for this compound, beginning with initial cycles of mitochondrial β-oxidation, followed by peroxisomal α-oxidation to bypass the methyl branch, and culminating in the completion of β-oxidation.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through a sequence of reactions occurring in both the mitochondria and peroxisomes.

Initial Mitochondrial β-Oxidation

The initial degradation of this compound is expected to occur in the mitochondria via the standard β-oxidation pathway.[3] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.

For this compound, two cycles of β-oxidation can proceed without encountering the methyl group:

  • First Cycle: this compound is converted to 5-methylundecanoyl-CoA and acetyl-CoA.

  • Second Cycle: 5-methylundecanoyl-CoA is converted to 3-methylnonanoyl-CoA and acetyl-CoA.

At this stage, the resulting 3-methylnonanoyl-CoA has a methyl group at the β-position, which sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme of the β-oxidation cycle. This blockage necessitates the involvement of an alternative oxidative pathway.

G cluster_mitochondria Mitochondrial β-Oxidation cluster_transport Transport to Peroxisome 7-MT-CoA This compound 5-MU-CoA 5-Methylundecanoyl-CoA 7-MT-CoA->5-MU-CoA 1st β-oxidation cycle acetyl_coa1 Acetyl-CoA 7-MT-CoA->acetyl_coa1 3-MN-CoA 3-Methylnonanoyl-CoA 5-MU-CoA->3-MN-CoA 2nd β-oxidation cycle acetyl_coa2 Acetyl-CoA 5-MU-CoA->acetyl_coa2 Transport Transport 3-MN-CoA->Transport

Figure 1: Initial mitochondrial β-oxidation of this compound.
Peroxisomal α-Oxidation

To overcome the β-methyl branch, 3-methylnonanoyl-CoA is likely transported to the peroxisome to undergo α-oxidation. This pathway removes a single carbon from the carboxyl end of the fatty acid. The key steps are:

  • Hydroxylation: Phytanoyl-CoA α-hydroxylase (PHYH) or a similar enzyme hydroxylates the α-carbon of 3-methylnonanoyl-CoA to form 2-hydroxy-3-methylnonanoyl-CoA.

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1) cleaves the C1-C2 bond, yielding 2-methyloctanal (B1594714) and formyl-CoA.

  • Dehydrogenation: The resulting aldehyde is oxidized to 2-methyloctanoic acid by an aldehyde dehydrogenase.

  • Activation: 2-methyloctanoic acid is then activated to 2-methyloctanoyl-CoA.

G cluster_peroxisome Peroxisomal α-Oxidation 3-MN-CoA 3-Methylnonanoyl-CoA 2-OH-3-MN-CoA 2-Hydroxy-3-methylnonanoyl-CoA 3-MN-CoA->2-OH-3-MN-CoA Hydroxylation 2-MO 2-Methyloctanal 2-OH-3-MN-CoA->2-MO Cleavage Formyl-CoA Formyl-CoA 2-OH-3-MN-CoA->Formyl-CoA 2-MOA 2-Methyloctanoic Acid 2-MO->2-MOA Dehydrogenation 2-MO-CoA 2-Methyloctanoyl-CoA 2-MOA->2-MO-CoA Activation

Figure 2: Peroxisomal α-oxidation of the β-branched intermediate.
Final β-Oxidation

With the methyl group now at the α-position, 2-methyloctanoyl-CoA can re-enter the β-oxidation pathway. This can occur in either the peroxisomes or the mitochondria after transport. The final products of the complete oxidation of this compound would be acetyl-CoA and propionyl-CoA.

Quantitative Data Presentation

The following tables present a hypothetical summary of quantitative data that could be obtained from the experimental protocols outlined in Section 4.0.

Table 1: Michaelis-Menten Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Dehydrogenase (MCAD)This compound1550
Acyl-CoA Dehydrogenase (MCAD)5-Methylundecanoyl-CoA2535
Phytanoyl-CoA α-hydroxylase (PHYH)3-Methylnonanoyl-CoA5020
2-Hydroxyphytanoyl-CoA Lyase (HACL1)2-Hydroxy-3-methylnonanoyl-CoA3075

Table 2: Metabolite Concentrations in Cell Culture Following Incubation with 7-Methyltridecanoic Acid

MetaboliteControl (pmol/10^6 cells)7-Methyltridecanoic Acid Treated (pmol/10^6 cells)
This compound< 1150
5-Methylundecanoyl-CoA< 175
3-Methylnonanoyl-CoA< 1200
2-Methyloctanoyl-CoA< 150
Acetyl-CoA500850
Propionyl-CoA50150

Experimental Protocols

The following protocols provide detailed methodologies for investigating the metabolic fate of this compound.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of enzymes involved in the metabolism of this compound and its intermediates.

Protocol: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

  • Reagents:

    • Purified recombinant medium-chain acyl-CoA dehydrogenase (MCAD).

    • This compound (substrate).

    • Electron transfer flavoprotein (ETF).

    • Phenazine ethosulfate (PES).

    • 2,6-Dichlorophenolindophenol (DCPIP).

    • Potassium phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ETF, PES, and DCPIP in a 96-well plate.

    • Add a known concentration of MCAD to each well.

    • Initiate the reaction by adding varying concentrations of this compound.

    • Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time.

    • Calculate the initial reaction velocities and determine Km and Vmax using Michaelis-Menten kinetics.

G cluster_workflow ACAD Activity Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, ETF, PES, DCPIP) Add_Enzyme Add MCAD Enzyme Prepare_Mixture->Add_Enzyme Add_Substrate Add this compound Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor DCPIP Reduction (600 nm) Add_Substrate->Monitor_Absorbance Calculate_Kinetics Calculate Km and Vmax Monitor_Absorbance->Calculate_Kinetics

Figure 3: Workflow for the in vitro Acyl-CoA Dehydrogenase activity assay.
Cell-Based Metabolism Assays

Objective: To trace the metabolic fate of this compound in a cellular context.

Protocol: Stable Isotope Tracing in Cultured Hepatocytes

  • Materials:

    • Primary hepatocytes or HepG2 cells.

    • Culture medium.

    • [U-¹³C₁₄]-7-Methyltridecanoic acid (isotopically labeled substrate).

    • Solvents for metabolite extraction (e.g., methanol, acetonitrile, water).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Culture hepatocytes to 80% confluency.

    • Replace the culture medium with a medium containing [U-¹³C₁₄]-7-Methyltridecanoic acid.

    • Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

    • At each time point, wash the cells with ice-cold saline and quench metabolism with cold extraction solvent.

    • Collect the cell extracts and analyze the labeled acyl-CoA esters and their downstream metabolites by LC-MS/MS.

    • Quantify the abundance of labeled metabolites to determine the metabolic flux.

G cluster_workflow Stable Isotope Tracing Workflow Cell_Culture Culture Hepatocytes Add_Labeled_Substrate Incubate with [U-¹³C₁₄]-7-Methyltridecanoic Acid Cell_Culture->Add_Labeled_Substrate Time_Course_Incubation Incubate for Various Time Points Add_Labeled_Substrate->Time_Course_Incubation Metabolite_Extraction Quench and Extract Metabolites Time_Course_Incubation->Metabolite_Extraction LC_MS_Analysis Analyze by LC-MS/MS Metabolite_Extraction->LC_MS_Analysis Data_Analysis Quantify Labeled Metabolites and Determine Flux LC_MS_Analysis->Data_Analysis

Figure 4: Workflow for stable isotope tracing of 7-Methyltridecanoic Acid metabolism.

Conclusion

The metabolic fate of this compound is likely a multi-compartmental process involving both mitochondrial and peroxisomal pathways. While the proposed pathway is based on established principles of branched-chain fatty acid metabolism, further experimental validation is essential. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to elucidate the precise metabolic route and enzymatic machinery responsible for the degradation of this and other mid-chain methyl-branched fatty acids. Such studies will not only advance our fundamental understanding of lipid metabolism but also have significant implications for the development of novel therapeutic strategies for metabolic disorders.

References

In-Depth Technical Guide: Identifying Protein Interactions with 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a saturated, methyl-branched long-chain acyl-coenzyme A (CoA). As a derivative of a branched-chain fatty acid (BCFA), it is implicated in various metabolic processes. Understanding the proteins that interact with this molecule is crucial for elucidating its biological functions and for the development of novel therapeutics targeting pathways involving BCFAs. This guide provides a comprehensive overview of the key proteins known or predicted to interact with this compound, detailed experimental protocols for identifying and characterizing these interactions, and a summary of relevant metabolic pathways.

Due to the limited availability of data specific to this compound, this guide focuses on proteins that interact with long-chain and methyl-branched acyl-CoAs, a class to which this compound belongs.

Potential Interacting Proteins

Several classes of proteins are known to bind and metabolize methyl-branched acyl-CoAs and are therefore strong candidates for interaction with this compound. These include Acyl-CoA Thioesterases (ACOTs), Acyl-CoA Binding Proteins (ACBPs), and enzymes of the branched-chain fatty acid oxidation pathway, such as α-Methylacyl-CoA Racemase (AMACR).

Acyl-CoA Thioesterases (ACOTs)

ACOTs are enzymes that catalyze the hydrolysis of acyl-CoAs to free fatty acids and Coenzyme A, playing a crucial role in regulating the intracellular levels of these molecules. Several ACOTs exhibit specificity towards methyl-branched acyl-CoAs.

  • ACOT6: This enzyme is known to hydrolyze phytanoyl-CoA and pristanoyl-CoA, which are methyl-branched fatty acids.[1][2]

  • ACOT8: A peroxisomal protein with broad substrate specificity, ACOT8 hydrolyzes medium- to long-chain and methyl-branched acyl-CoAs.[3] It is involved in the metabolic regulation of peroxisome proliferation.[4]

  • ACOT9: Localized to the mitochondria, ACOT9 is active towards long-chain saturated acyl-CoAs and also hydrolyzes saturated and branched short-chain acyl-CoAs, suggesting a role in both fatty acid and amino acid metabolism.[3]

Acyl-CoA Binding Proteins (ACBPs)

ACBPs are small intracellular proteins that bind long-chain (C14-C22) acyl-CoA esters with high affinity and specificity.[5] They are believed to function as an intracellular acyl-CoA transporter and pool former.[5][6] Given that this compound is a C14 acyl-CoA, it is highly probable that it binds to ACBPs. The binding affinity of ACBPs for acyl-CoA esters is strongly dependent on the length of the acyl chain, with a clear preference for those with 14-22 carbon atoms.[7]

α-Methylacyl-CoA Racemase (AMACR)

AMACR is a key enzyme in the metabolism of branched-chain fatty acids.[8][9] It catalyzes the chiral inversion of 2-methyl-branched-chain fatty acyl-CoA esters, a necessary step for their degradation via β-oxidation.[10] AMACR is overexpressed in several cancers, making it a potential therapeutic target.[11][12]

Quantitative Data on Protein Interactions

Direct kinetic and binding data for this compound are scarce in the literature. However, data for structurally related acyl-CoAs provide valuable insights into the potential interactions.

Protein FamilyProteinSubstrateKinetic/Binding ParametersSource
Acyl-CoA Thioesterases ACOT8 (Human)Decanoyl-CoA (C10:0)K_M = 10.1 µM[13]
V_max = 7.1 µmol/min/mg[13]
Acyl-CoA Binding Proteins ACBP (Bovine)Palmitoyl-CoA (C16:0)High Affinity (Qualitative)[5]
Myristoyl-CoA (C14:0)High Affinity (Qualitative)[5]
Stearoyl-CoA (C18:0)High Affinity (Qualitative)[5]

Metabolic Pathways Involving Methyl-Branched Acyl-CoAs

The metabolism of methyl-branched fatty acids like 7-methyltridecanoic acid (after its conversion to this compound) primarily occurs through α- and β-oxidation pathways within peroxisomes and mitochondria.

Peroxisomal α- and β-Oxidation

Fatty acids with a methyl group on the β-carbon, such as phytanic acid, cannot be directly metabolized by β-oxidation. They first undergo α-oxidation in peroxisomes to remove the carboxyl group, shortening the chain by one carbon and allowing subsequent β-oxidation.[14][15] Very-long-chain fatty acids and branched-chain fatty acids are initially broken down in peroxisomes.[16]

Peroxisomal_Oxidation cluster_peroxisome Peroxisome This compound This compound α-Oxidation α-Oxidation This compound->α-Oxidation If methyl group at β-carbon Peroxisome Peroxisome Pristanoyl-CoA Pristanoyl-CoA α-Oxidation->Pristanoyl-CoA β-Oxidation β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA Pristanoyl-CoA->β-Oxidation Mitochondrion Mitochondrion Acetyl-CoA->Mitochondrion Propionyl-CoA->Mitochondrion Mitochondrial_Beta_Oxidation cluster_mitochondrion Mitochondrion Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Dehydrogenation Dehydrogenation Chain-shortened Acyl-CoA->Dehydrogenation Hydration Hydration Dehydrogenation->Hydration Oxidation Oxidation Hydration->Oxidation Thiolysis Thiolysis Oxidation->Thiolysis Thiolysis->Chain-shortened Acyl-CoA (n-2 carbons) Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

References

Initial Characterization of 7-Methyltridecanoyl-CoA in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, including modulation of lipid metabolism, inflammation, and cell proliferation.[1][2] This technical guide outlines a proposed framework for the initial characterization of a specific mid-chain BCFA, 7-Methyltridecanoyl-CoA, in a cell culture setting. While direct studies on this compound are not yet prevalent in published literature, this document extrapolates from established methodologies for similar lipid molecules to provide a comprehensive workflow. The guide covers hypothetical synthesis, detailed experimental protocols for assessing cellular effects, and potential signaling pathways for investigation. All quantitative data are presented in structured tables, and key workflows and pathways are visualized using diagrams.

Introduction to this compound

This compound is a saturated fatty acyl-CoA with a methyl group at the seventh carbon position of a tridecanoyl chain. As a branched-chain fatty acid, it is structurally distinct from the more common straight-chain fatty acids. BCFAs are known to influence the fluidity of cell membranes and are less susceptible to oxidation than unsaturated fatty acids.[1] In various biological systems, BCFAs have demonstrated a range of effects, from anti-cancer properties to the regulation of gene expression related to lipid metabolism and inflammation.[3][4] For instance, certain iso-BCFAs have been shown to decrease the expression of genes involved in lipid synthesis and inflammation in human adipocytes.[2] The initial characterization of this compound is a critical step in understanding its specific biological functions and therapeutic potential.

Synthesis of this compound

The biosynthesis of BCFAs in organisms often utilizes branched-chain amino acid degradation pathways to generate branched-chain acyl-CoA primers for fatty acid synthase (FASN).[5][6] For a mid-chain branched fatty acid like 7-methyltridecanoic acid, the incorporation of a methyl group can occur via the use of methylmalonyl-CoA as an extender unit by FASN, albeit at a lower rate than malonyl-CoA.[5][7]

Proposed Synthesis Route:

  • Synthesis of 7-methyltridecanoic acid: This can be achieved through multi-step organic synthesis, for example, via Grignard reaction or Wittig reaction to construct the carbon skeleton, followed by oxidation to the carboxylic acid.

  • Activation to this compound: The synthesized 7-methyltridecanoic acid can be converted to its CoA ester using established methods, such as the mixed anhydride (B1165640) method or by enzymatic synthesis using a suitable acyl-CoA synthetase.

Proposed Initial Characterization Workflow

A systematic approach is essential for the initial characterization of this compound in cell culture. The following workflow is proposed to assess its cytotoxicity, and its effects on lipid metabolism and inflammation.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Metabolic and Inflammatory Profiling cluster_2 Phase 3: Mechanistic Studies A Synthesis and Purification of this compound B Selection of Relevant Cell Lines (e.g., HepG2, 3T3-L1, RAW 264.7) A->B C Cytotoxicity Assessment (MTT, LDH assays) B->C D Determination of Sub-toxic Working Concentrations C->D E Lipid Metabolism Assays (Oil Red O, Triglyceride, Cholesterol) D->E G Inflammation Assays (ELISA for TNF-α, IL-6) D->G F Gene Expression Analysis (qPCR for FASN, SREBP1, etc.) E->F I Signaling Pathway Analysis (e.g., SREBP, JAK/STAT) F->I H Western Blot for Key Signaling Proteins G->H H->I J Lipidomic Analysis (Mass Spectrometry) I->J

Caption: A proposed workflow for the initial characterization of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the initial characterization of this compound.

Preparation of Fatty Acid Solutions for Cell Culture

The preparation of fatty acid solutions for cell culture requires careful consideration to avoid solvent toxicity and ensure bioavailability.[8][9]

  • Stock Solution Preparation: Dissolve 7-methyltridecanoic acid in ethanol (B145695) or DMSO to create a high-concentration stock solution.

  • Complexing with Bovine Serum Albumin (BSA):

    • Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the 7-methyltridecanoic acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Final Dilution: Dilute the fatty acid-BSA complex in the appropriate cell culture medium to achieve the final working concentrations. Prepare control media with the same concentration of ethanol/DMSO and BSA.

Cytotoxicity Assays

It is crucial to determine the cytotoxic potential of this compound to establish appropriate concentrations for subsequent experiments.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the 7-methyltridecanoic acid-BSA complex and control media. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

This assay measures changes in membrane integrity, a hallmark of cell death.[11]

  • Assay Setup: Prepare cells and test compounds in a 96-well plate.

  • Reagent Addition: Add the CellTox™ Green Dye to the wells at the time of cell plating or compound addition.

  • Incubation: Incubate for the desired exposure period.

  • Fluorescence Measurement: Measure the fluorescence signal at the desired time points. The signal is proportional to the number of dead cells.[11]

Lipid Metabolism Assays

These assays help to determine the effect of this compound on cellular lipid accumulation.

This is a qualitative method to visualize neutral lipid accumulation in cells.

  • Cell Treatment: Culture cells on coverslips in a 24-well plate and treat with 7-methyltridecanoic acid-BSA complex for the desired time.

  • Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining:

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add Oil Red O working solution and incubate for 10-15 minutes.

    • Remove the staining solution and wash with 60% isopropanol.

  • Visualization: Visualize the lipid droplets under a microscope.

This assay quantitatively measures the intracellular triglyceride content.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them.

  • Triglyceride Measurement: Use a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.[1]

Inflammation Assays

These assays are used to assess the pro- or anti-inflammatory effects of this compound.

The secretion of inflammatory cytokines such as TNF-α and IL-6 can be measured using ELISA.[12][13]

  • Cell Stimulation: Treat cells (e.g., RAW 264.7 macrophages) with the 7-methyltridecanoic acid-BSA complex in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

  • ELISA: Perform an ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables present hypothetical data for the initial characterization of this compound.

Table 1: Cytotoxicity of this compound on HepG2 Cells (Hypothetical Data)

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 5.2100 ± 4.8
1098.1 ± 4.595.3 ± 5.1
5092.5 ± 6.185.7 ± 4.9
10075.3 ± 5.860.1 ± 6.3
20045.8 ± 7.225.4 ± 5.5

Table 2: Effect of this compound on Lipid Accumulation and Inflammatory Cytokine Secretion (Hypothetical Data)

TreatmentIntracellular Triglycerides (µg/mg protein)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control15.2 ± 2.150.3 ± 8.535.1 ± 6.2
7-M-TCoA (50 µM)12.8 ± 1.942.1 ± 7.328.9 ± 5.4
LPS (100 ng/mL)16.5 ± 2.5550.8 ± 45.2480.3 ± 38.7
7-M-TCoA + LPS13.9 ± 2.3380.4 ± 35.8320.6 ± 29.9

Potential Signaling Pathways

Based on studies of other BCFAs, this compound may exert its effects through various signaling pathways. Two potential pathways for investigation are the SREBP and JAK/STAT pathways.

SREBP Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of fatty acids and cholesterol.[14][15] Some BCFAs have been shown to decrease the expression of SREBP1, leading to a downstream reduction in fatty acid synthase (FASN) expression.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 7-M-TCoA This compound SREBP1 SREBP1 7-M-TCoA->SREBP1 Inhibition FASN_Gene FASN Gene SREBP1->FASN_Gene Activation FASN_Protein FASN Protein FASN_Gene->FASN_Protein Transcription & Translation FA_Synthesis Fatty Acid Synthesis FASN_Protein->FA_Synthesis Catalysis G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Inflammatory_Genes Inflammatory Genes pSTAT->Inflammatory_Genes Transcription 7-M-TCoA_effect This compound 7-M-TCoA_effect->JAK Modulation?

References

A Technical Guide to Branched-Chain Acyl-CoAs: Metabolism, Signaling, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core aspects of branched-chain acyl-Coenzyme A (acyl-CoA) metabolism, their emerging roles in cellular signaling, and their implications in health and disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as an essential resource for professionals in the field.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are critical intermediates in the catabolism of the essential branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine.[1] Unlike most other amino acids, which are primarily metabolized in the liver, BCAAs are largely catabolized in peripheral tissues such as skeletal muscle, adipose tissue, and the brain. The initial steps of BCAA catabolism, transamination and oxidative decarboxylation, are shared among the three BCAAs and lead to the formation of their respective branched-chain acyl-CoA esters: isovaleryl-CoA from leucine, 2-methylbutyryl-CoA from isoleucine, and isobutyryl-CoA from valine.[2]

Beyond their role as metabolic intermediates destined for entry into the tricarboxylic acid (TCA) cycle for energy production, emerging evidence suggests that branched-chain acyl-CoAs and their parent BCAAs are important signaling molecules. Dysregulation of BCAA metabolism and the accumulation of branched-chain acyl-CoAs and related metabolites have been implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, obesity, and cardiovascular disease.[3][4] Furthermore, inherited genetic disorders affecting the enzymes of BCAA catabolism, such as Maple Syrup Urine Disease (MSUD), lead to the toxic accumulation of BCAAs and their corresponding α-keto acids.[5]

This guide will delve into the intricacies of branched-chain acyl-CoA metabolism, their roles in key signaling pathways, and provide detailed methodologies for their analysis, offering a valuable resource for researchers and drug development professionals investigating this important class of molecules.

Metabolism of Branched-Chain Acyl-CoAs

The catabolism of BCAAs is a mitochondrial process that can be divided into three main stages:

  • Reversible Transamination: The first step is the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This reaction produces the corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[2]

  • Irreversible Oxidative Decarboxylation: The BCKAs then undergo oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting and irreversible step in BCAA catabolism, committing the carbon skeletons to further degradation.[2] The products of this reaction are the branched-chain acyl-CoA esters: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA.[2] The BCKDH complex is tightly regulated by phosphorylation and dephosphorylation.[6]

  • Distinct Downstream Pathways: Following their formation, the three branched-chain acyl-CoAs are metabolized through separate enzymatic pathways:

    • Isovaleryl-CoA (from leucine): Is ultimately converted to acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid.[2]

    • 2-Methylbutyryl-CoA (from isoleucine): Is metabolized to both acetyl-CoA and propionyl-CoA, making isoleucine both ketogenic and glucogenic.[2]

    • Isobutyryl-CoA (from valine): Is converted to propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle. Valine is therefore a glucogenic amino acid.[2]

A simplified overview of the BCAA catabolic pathway is presented below.

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH AcetylCoA_Acetoacetate Acetyl-CoA + Acetoacetate IsovalerylCoA->AcetylCoA_Acetoacetate Multiple Steps Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH AcetylCoA_PropionylCoA Acetyl-CoA + Propionyl-CoA MethylbutyrylCoA->AcetylCoA_PropionylCoA Multiple Steps Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Multiple Steps mTORC1_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int LAT1 Transporter Rag_GDP RagA/B-GDP RagC/D-GTP Leucine_int->Rag_GDP Activates GEF for RagA/B Ragulator Ragulator Ragulator->Rag_GDP Anchors to Lysosome Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by Rheb Lysosome Lysosome S6K1_4EBP1 S6K1 & 4E-BP1 mTORC1_active->S6K1_4EBP1 Phosphorylates Rheb Rheb-GTP Rheb->mTORC1_inactive At Lysosomal Surface Protein_Synthesis Protein Synthesis S6K1_4EBP1->Protein_Synthesis Promotes GCN2_Pathway AA_deprivation Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA AA_deprivation->Uncharged_tRNA GCN2_inactive GCN2 (inactive) Uncharged_tRNA->GCN2_inactive Binds and Activates GCN2_active GCN2 (active) GCN2_inactive->GCN2_active eIF2a eIF2α GCN2_active->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibits ATF4_Translation ATF4 mRNA Translation eIF2a_P->ATF4_Translation Promotes ATF4_protein ATF4 Protein ATF4_Translation->ATF4_protein Stress_Response Stress Response Gene Expression ATF4_protein->Stress_Response Induces AMPK_Activation LCFA_CoA Long-Chain Fatty Acyl-CoAs AMPK_inactive AMPK (inactive) LCFA_CoA->AMPK_inactive Allosteric Activation AMPK_active AMPK (active) AMPK_inactive->AMPK_active ACC Acetyl-CoA Carboxylase (ACC) AMPK_active->ACC Phosphorylates ACC_P p-ACC (inactive) ACC->ACC_P MalonylCoA Malonyl-CoA ACC_P->MalonylCoA Decreased Production CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FA_Oxidation Fatty Acid Oxidation CPT1->FA_Oxidation Promotes

References

Methodological & Application

Application Notes and Protocols for 7-Methyltridecanoyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Branched-chain fatty acids and their CoA esters have emerged as important signaling molecules, particularly as potent ligands for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid homeostasis.[1][2][3][4] The analysis of specific acyl-CoA species like this compound is crucial for understanding their precise roles in metabolic pathways and for the development of therapeutics targeting metabolic diseases.

This document provides detailed application notes and protocols for the analytical quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of acyl-CoAs.[5][6][7][8]

Chemical Properties

PropertyValueSource
Molecular FormulaC35H62N7O17P3S[9]
Molecular Weight977.89 g/mol [9]
Exact Mass977.3293 g/mol Calculated

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantitative analysis of this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry, which is utilized for their sensitive and specific detection. The primary fragmentation involves the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety and the generation of a specific fragment ion from the pantetheine (B1680023) arm.

ParameterRecommended ValueNotes
Ionization ModePositive Electrospray Ionization (ESI+)Provides good sensitivity for acyl-CoAs.
Precursor Ion ([M+H]⁺)m/z 978.3366Calculated based on the exact mass.
Product Ion 1 (Quantitative)m/z 471.0Corresponds to the [M+H - 507.3]⁺ fragment resulting from the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety.
Product Ion 2 (Qualitative)m/z 428.0Represents the adenosine 3',5'-diphosphate fragment, a common marker for acyl-CoAs.
Collision EnergyTo be optimizedTypically in the range of 20-40 eV. Should be optimized for the specific instrument.
Dwell Time50-100 msInstrument dependent, to ensure sufficient data points across the chromatographic peak.
Liquid Chromatography Parameters

The chromatographic separation of long-chain acyl-CoAs is typically achieved using a C8 or C18 reversed-phase column. The retention time of this compound is expected to be in the range of other long-chain acyl-CoAs.

ParameterRecommended ConditionNotes
Column C8 or C18, 2.1 x 100 mm, 1.8 µmA C8 column may provide better peak shape for long-chain acyl-CoAs compared to a C18.[5][10]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-95% B; 15-20 min: 95% B; 20.1-25 min: 20% BThis is a starting gradient and should be optimized for the specific column and system to achieve good separation from other acyl-CoAs.[7][11]
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Estimated Retention Time 10 - 15 minutesThe exact retention time will depend on the specific chromatographic conditions. It is expected to elute with other long-chain acyl-CoAs.[11]
Quantitative Data (Estimated)

The following table provides estimated quantitative parameters for the analysis of this compound based on data from similar long-chain acyl-CoAs. These values should be experimentally determined for the specific analytical setup.

ParameterEstimated ValueNotes
Limit of Detection (LOD) 0.1 - 1.0 pmolBased on reported LODs for other long-chain acyl-CoAs.[6][11]
Limit of Quantitation (LOQ) 0.5 - 5.0 pmolBased on reported LOQs for other long-chain acyl-CoAs.[6][11]
Linear Range 1 - 1000 pmolExpected to be linear over several orders of magnitude.

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol (B129727) or a methanol/water (1:1, v/v) solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Recommended concentrations for a calibration curve range from 1 ng/mL to 1000 ng/mL.

Sample Preparation (from Biological Tissues)
  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water, 3:3:2, v/v/v).

  • Protein Precipitation: Keep the homogenate at -20°C for 30 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Signaling and Metabolic Pathways

PPARα Activation Pathway

Branched-chain fatty acyl-CoAs, including likely this compound, are endogenous ligands for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. These genes are primarily involved in fatty acid uptake, activation, and β-oxidation.[1][2][3][4]

PPARa_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 7-Methyltridecanoic Acid) BCFA_in Branched-Chain Fatty Acid BCFA->BCFA_in Transport 7_Methyl_CoA This compound BCFA_in->7_Methyl_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->7_Methyl_CoA PPARa PPARα 7_Methyl_CoA->PPARa Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_in PPARα-RXR Heterodimer PPARa_RXR->PPARa_RXR_in Translocation PPRE PPRE PPARa_RXR_in->PPRE Binding Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Gene Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation

Caption: PPARα activation by this compound.

Metabolic Pathway of Branched-Chain Fatty Acids

The metabolism of odd- and branched-chain fatty acids differs from that of their straight-chain counterparts. The final round of β-oxidation of an odd-chain fatty acid yields acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle). 7-Methyltridecanoic acid is an odd-chain fatty acid.

BCFA_Metabolism 7_Methyltridecanoic_Acid 7-Methyltridecanoic Acid 7_Methyltridecanoyl_CoA This compound 7_Methyltridecanoic_Acid->7_Methyltridecanoyl_CoA Activation Beta_Oxidation β-Oxidation Cycles 7_Methyltridecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylation Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Isomerization Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Methylmalonyl_CoA_Mutase->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolism of 7-Methyltridecanoic Acid.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in Extraction Solvent Sample->Homogenization Precipitation Protein Precipitation (-20°C) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Initial Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for this compound Analysis.

References

Application Note: Quantification of 7-Methyltridecanoyl-CoA using a Robust LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] Long-chain acyl-CoAs (LCACoAs) are activated forms of fatty acids and key substrates in lipid biosynthesis and beta-oxidation.[2][3][4] Alterations in the profiles of these molecules have been linked to metabolic disorders such as type 2 diabetes.[2][3][4] 7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids is linked to the catabolism of branched-chain amino acids, and their accumulation can be indicative of metabolic dysregulation. Accurate and sensitive quantification of specific acyl-CoAs like this compound is therefore essential for understanding disease pathology and for the development of novel therapeutics.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The method utilizes a straightforward sample preparation procedure and a highly selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3][4]

  • Materials:

    • Biological tissue (e.g., liver, muscle) or cultured cells

    • Ice-cold Phosphate Buffered Saline (PBS)

    • Lysis Buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water[5]

    • Internal Standard (IS) Solution: Heptadecanoyl-CoA (C17:0-CoA) in Lysis Buffer

    • SPE Cartridges (e.g., C18, 100 mg)

    • Methanol (B129727) (LC-MS grade)

    • Deionized water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ammonium Hydroxide

  • Procedure:

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold Lysis Buffer containing the internal standard.

    • For cell samples, wash the cell pellet with ice-cold PBS, and then lyse in 500 µL of ice-cold Lysis Buffer with the internal standard.

    • Centrifuge the homogenate/lysate at 14,000 x g for 10 minutes at 4°C.

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 10 mM Ammonium Hydroxide).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5[2][4]

    • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water[2][4]

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B

      • 15-18 min: 98% B

      • 18-18.1 min: 98% to 2% B

      • 18.1-25 min: 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow:

      • Desolvation Gas: 800 L/hr

      • Cone Gas: 50 L/hr

    • MRM Transitions: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da in positive ESI-MS/MS.[2] The precursor ion will be the [M+H]+ of this compound (MW = 977.89 g/mol ).[4]

      • This compound (Quantifier): 978.9 -> 471.9

      • This compound (Qualifier): 978.9 -> 428.0

      • Heptadecanoyl-CoA (IS): 1005.0 -> 498.0

Data Presentation

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of long-chain acyl-CoAs, based on established validation parameters.[2][4]

ParameterThis compound
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Recovery) 92.5% - 108.3%
Precision (Intra-day, %RSD) < 5%
Precision (Inter-day, %RSD) < 10%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenize Homogenization/Lysis in SSA with Internal Standard Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for this compound quantification.

G BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCFA_CoA Branched-Chain Acyl-CoAs (e.g., this compound) BCAA->BCFA_CoA BCFA Branched-Chain Fatty Acids BCFA->BCFA_CoA BetaOx Beta-Oxidation BCFA_CoA->BetaOx TCA TCA Cycle BetaOx->TCA Energy Energy Production (ATP) TCA->Energy

Caption: Simplified metabolic context of branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for the Synthesis of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids (BCFAs) and their subsequent CoA derivatives are crucial molecules in various biological processes. They are integral components of cell membranes, particularly in bacteria, influencing membrane fluidity and permeability[1]. In mammals, BCFAs are obtained from dietary sources, such as dairy and meat products, and are also produced by gut microbiota[1][2]. Research has increasingly pointed towards the significant roles of BCFAs in metabolic regulation, immune modulation, and cellular signaling[2][3]. The synthesis of specific BCFA-CoA thioesters, like this compound, is essential for in-vitro studies, enzyme activity assays, and as analytical standards to investigate their metabolic fates and pathophysiological roles[4][5].

Part 1: Chemical Synthesis of 7-Methyltridecanoic Acid

The proposed synthesis of the precursor fatty acid is achieved via a Grignard reaction, a reliable method for forming carbon-carbon bonds and synthesizing carboxylic acids.[6][7][8] The process involves reacting a Grignard reagent, formed from 1-bromo-6-methyl-dodecane, with solid carbon dioxide (dry ice).

Experimental Workflow: Synthesis of 7-Methyltridecanoic Acid

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Hydrolysis A 1-Bromo-6-methyl-dodecane + Mg turnings C Formation of 6-Methyldodecylmagnesium bromide A->C Reflux B Dry Diethyl Ether (Solvent) D 6-Methyldodecylmagnesium bromide C->D F Intermediate Magnesium Salt D->F Addition E Solid CO2 (Dry Ice) E->F H 7-Methyltridecanoic Acid (Product) F->H Protonation G Aqueous HCl (Acidification) G->H

Caption: Workflow for the synthesis of 7-methyltridecanoic acid via Grignard reaction.

Protocol 1: Synthesis of 7-Methyltridecanoic Acid

Materials and Reagents:

Reagent/MaterialFormulaSupplier (Example)Grade
1-Bromo-6-methyl-dodecaneC₁₃H₂₇BrCustom Synthesis>95%
Magnesium TurningsMgSigma-Aldrich>99.5%
Diethyl Ether, Anhydrous(C₂H₅)₂OSigma-AldrichAnhydrous
IodineI₂Sigma-AldrichACS Reagent
Carbon Dioxide, solid (Dry Ice)CO₂Local SupplierN/A
Hydrochloric AcidHClFisher Scientific37% w/w
Sodium Sulfate, AnhydrousNa₂SO₄Sigma-AldrichACS Reagent

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas to exclude moisture.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromo-6-methyl-dodecane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Crush a generous amount of dry ice (approx. 5-10 eq) in a separate flask and suspend it in anhydrous diethyl ether.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice slurry with vigorous stirring. Caution: This reaction is highly exothermic.

    • Continue stirring until the mixture reaches room temperature and the excess CO₂ has sublimated.

  • Hydrolysis and Purification:

    • Slowly add 1 M aqueous HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 7-methyltridecanoic acid.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Yield: 70-85%

Part 2: Synthesis of this compound

The conversion of the free fatty acid to its CoA thioester can be accomplished through two primary methods: a robust chemical synthesis or a milder, more specific enzymatic synthesis.

Protocol 2A: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

This method involves activating the carboxylic acid with a coupling agent to form an NHS ester, which then readily reacts with the thiol group of Coenzyme A.

Experimental Workflow: Chemical Synthesis of this compound

cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Thioesterification A 7-Methyltridecanoic Acid C 7-Methyltridecanoyl-NHS Ester A->C B NHS + DCC (or EDC) B->C D 7-Methyltridecanoyl-NHS Ester C->D G This compound D->G E Coenzyme A (Li salt) E->G Nucleophilic Attack F Sodium Bicarbonate Buffer

Caption: Workflow for the chemical synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaSupplier (Example)Grade
7-Methyltridecanoic AcidC₁₄H₂₈O₂Synthesized (Part 1)Purified
N-Hydroxysuccinimide (NHS)C₄H₅NO₃Sigma-Aldrich>98%
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂Sigma-Aldrich>99%
Tetrahydrofuran (THF), AnhydrousC₄H₈OSigma-AldrichAnhydrous
Coenzyme A, Trilithium SaltC₂₁H₃₃Li₃N₇O₁₆P₃SSigma-Aldrich>85%
Sodium BicarbonateNaHCO₃Sigma-AldrichBioXtra

Procedure:

  • Activation:

    • Dissolve 7-methyltridecanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous THF dropwise with stirring.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a 0.5 M sodium bicarbonate buffer (pH ~8.0).

    • Filter the NHS-ester reaction mixture to remove the DCU precipitate.

    • Slowly add the THF solution of the activated NHS ester to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by HPLC if possible.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • The product, this compound, can be purified by solid-phase extraction (SPE) on a C18 cartridge or by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Expected Yield: 40-60%

Protocol 2B: Enzymatic Synthesis

This protocol utilizes a long-chain acyl-CoA synthetase (ACSL), an enzyme that catalyzes the formation of acyl-CoAs from free fatty acids, ATP, and Coenzyme A.[9][10] Several ACSL isoforms exhibit broad substrate specificity, making them suitable for synthesizing novel acyl-CoAs.[11]

Materials and Reagents:

Reagent/MaterialFormulaSupplier (Example)Grade
7-Methyltridecanoic AcidC₁₄H₂₈O₂Synthesized (Part 1)Purified
Long-Chain Acyl-CoA Synthetase (ACSL)e.g., from Pseudomonas sp. or human ACSL1Sigma-Aldrich/R&D SystemsEnzyme Grade
Coenzyme A, Free Acid or Li SaltC₂₁H₃₆N₇O₁₆P₃SSigma-Aldrich>90%
Adenosine 5'-triphosphate (ATP), Disodium SaltC₁₀H₁₄N₅Na₂O₁₃P₃Sigma-Aldrich>99%
Magnesium Chloride (MgCl₂)MgCl₂Sigma-AldrichBioXtra
Tris-HCl BufferC₄H₁₁NO₃·HClSigma-AldrichBioXtra
Triton X-100(C₂H₄O)nC₁₄H₂₂OSigma-AldrichMolecular Biology

Procedure:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • In a microcentrifuge tube, combine the following components:

      • Tris-HCl buffer

      • ATP (5-10 mM final concentration)

      • MgCl₂ (5-10 mM final concentration)

      • Coenzyme A (1-2 mM final concentration)

      • Triton X-100 (0.1% w/v, to solubilize the fatty acid)

  • Substrate Preparation:

    • Prepare a stock solution of 7-methyltridecanoic acid in ethanol (B145695) or DMSO.

    • Add the fatty acid stock to the reaction mixture to achieve the desired final concentration (e.g., 100-500 µM).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase enzyme to the mixture. The optimal amount of enzyme should be determined empirically.

    • Incubate the reaction at 37°C for 1-4 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heating.

    • Centrifuge to pellet the precipitated protein.

    • The formation of this compound can be monitored and quantified using LC-MS/MS.[9]

  • Purification:

    • If a larger scale preparation is performed, the product can be purified using the HPLC method described in Protocol 2A.

Expected Yield: Yield is dependent on enzyme activity and substrate concentration but can be >90% conversion.

Data Summary and Characterization

Table of Reaction Parameters and Expected Outcomes:

Synthesis StepKey ReactantsSolvent/BufferTypical YieldPurity Method
1. 7-Methyltridecanoic Acid 1-Bromo-6-methyl-dodecane, Mg, CO₂Diethyl Ether70-85%GC-MS, ¹H NMR
2A. This compound (Chemical) 7-Methyltridecanoic Acid, NHS, DCC, CoATHF / Bicarbonate Buffer40-60%RP-HPLC, LC-MS/MS
2B. This compound (Enzymatic) 7-Methyltridecanoic Acid, ATP, CoA, ACSLTris-HCl Buffer>90% conversionLC-MS/MS

Characterization: The final product, this compound, should be characterized to confirm its identity and purity.

  • Mass Spectrometry (LC-MS/MS): To confirm the correct molecular weight.

  • Reverse-Phase HPLC (RP-HPLC): To assess purity by observing a single major peak.

  • NMR Spectroscopy: Can be used for structural confirmation if a sufficient quantity is synthesized.

These protocols provide a comprehensive guide for the synthesis of this compound, a valuable tool for advancing research into the biological roles of branched-chain fatty acids.

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA. While the precise biological functions of this compound are not extensively characterized, branched-chain fatty acids (BCFAs) and their CoA esters are known to play roles in modulating membrane fluidity and have been identified as bioactive molecules with potential anti-inflammatory and metabolic regulatory properties.[1][2][3] Notably, branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation.[4]

These application notes provide a framework for a cell-based assay to investigate the biological activity of this compound, focusing on its potential role as a PPARα agonist. The protocols outlined below describe methods to quantify the intracellular concentration of this compound and to measure its downstream effects on gene expression.

I. Quantification of Intracellular this compound

Two primary methods are proposed for the quantification of intracellular this compound: a high-throughput fluorometric assay and a highly specific and quantitative liquid chromatography-mass spectrometry (LC-MS/MS) method.

A. Fluorometric Assay for Total Fatty Acyl-CoA

This method provides a rapid and sensitive measurement of the total fatty acyl-CoA pool within the cell, which can be used as an initial screen or for high-throughput applications. Commercial kits are available for this purpose.

Experimental Protocol: Fluorometric Quantification

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells, known to express PPARα and be responsive to fatty acids) in appropriate cell culture flasks or plates.[3]

    • Treat cells with varying concentrations of 7-methyltridecanoic acid (the precursor fatty acid) for a specified period (e.g., 24 hours) to allow for cellular uptake and conversion to this compound.

  • Cell Lysis:

    • For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a cell scraper. For suspension cells, pellet by centrifugation.

    • Resuspend the cell pellet in a cold lysis buffer (e.g., 20 mM potassium phosphate, pH 7.4, containing 0.5% Triton X-100).

    • Homogenize or sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for the assay.

  • Fluorometric Assay Procedure (based on a generic kit):

    • Prepare a standard curve using a known concentration of a long-chain fatty acyl-CoA standard provided in the kit.

    • In a 96-well plate, add the cell lysate samples and standards.

    • Add the reaction mix containing the enzyme cocktail and fluorescent probe.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 530/585 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Generate a standard curve by plotting fluorescence intensity versus the concentration of the standard.

    • Determine the concentration of total fatty acyl-CoA in the cell lysates by interpolating their fluorescence values from the standard curve.

B. LC-MS/MS for Specific Quantification of this compound

This method offers high specificity and allows for the absolute quantification of this compound, distinguishing it from other acyl-CoA species.

Experimental Protocol: LC-MS/MS Quantification

  • Cell Culture and Treatment:

    • Follow the same procedure as for the fluorometric assay.

  • Extraction of Acyl-CoAs:

    • After cell harvesting, immediately add a cold extraction solvent (e.g., acetonitrile/methanol/water mixture) to quench metabolic activity and precipitate proteins.

    • Include an internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA) for accurate quantification.

    • Vortex and incubate on ice.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a C18 reverse-phase column with a gradient elution.

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using a purified this compound standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the standard curve.

Data Presentation: Intracellular Acyl-CoA Concentrations

Treatment GroupTotal Fatty Acyl-CoA (µM) (Fluorometric Assay)This compound (pmol/mg protein) (LC-MS/MS)
Vehicle Control
7-Methyltridecanoic Acid (Low Conc.)
7-Methyltridecanoic Acid (High Conc.)

II. Downstream Signaling Pathway Analysis: PPARα Activation

This part of the assay focuses on determining if this compound can activate the PPARα signaling pathway.

Hypothesized Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_MTA 7-Methyltridecanoic Acid 7_MTA_cyto 7-Methyltridecanoic Acid 7_MTA->7_MTA_cyto Uptake 7_MT_CoA This compound 7_MTA_cyto->7_MT_CoA Activation 7_MT_CoA_nuc This compound 7_MT_CoA->7_MT_CoA_nuc Translocation ACSL Acyl-CoA Synthetase ACSL->7_MT_CoA PPARa PPARα 7_MT_CoA_nuc->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Induction

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocol: Gene Expression Analysis (qPCR)

  • Cell Culture and Treatment:

    • Culture HepG2 cells as described previously.

    • Treat cells with 7-methyltridecanoic acid, a known PPARα agonist (e.g., GW7647) as a positive control, and a vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes for PPARα target genes.

    • Suggested Target Genes:

      • CPT1A (Carnitine Palmitoyltransferase 1A): A key enzyme in fatty acid oxidation.

      • ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal beta-oxidation pathway.

      • PDK4 (Pyruvate Dehydrogenase Kinase 4): A regulator of glucose metabolism.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in gene expression in treated cells relative to the vehicle control.

Data Presentation: Relative Gene Expression

Treatment GroupCPT1A (Fold Change)ACOX1 (Fold Change)PDK4 (Fold Change)
Vehicle Control1.01.01.0
7-Methyltridecanoic Acid
Positive Control (GW7647)

III. Experimental Workflow Diagram

Experimental_Workflow cluster_quantification Quantification of this compound cluster_downstream Downstream Effect Analysis Start Start: Cell Culture (e.g., HepG2) Treatment Treatment with 7-Methyltridecanoic Acid Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis RNA_Extraction RNA Extraction Harvest->RNA_Extraction Fluorometric Fluorometric Assay (Total Acyl-CoA) Lysis->Fluorometric Extraction Acyl-CoA Extraction Lysis->Extraction LCMS LC-MS/MS Analysis (Specific Quantification) Extraction->LCMS cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for Target Genes (CPT1A, ACOX1, PDK4) cDNA_Synthesis->qPCR

Caption: Overall experimental workflow.

IV. Concluding Remarks

The described cell-based assay provides a comprehensive approach to characterizing the biological activity of this compound. By combining direct quantification of the molecule with the analysis of its effects on a putative downstream signaling pathway, researchers can gain valuable insights into its potential role in cellular metabolism and gene regulation. The modular nature of this protocol allows for adaptation to specific research questions, including the screening of other branched-chain fatty acids or the investigation of other potential signaling pathways.

References

Application Notes and Protocols for 7-Methyltridecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that serves as a valuable tool in the field of lipidomics. BCFAs are increasingly recognized for their roles in various biological processes, including maintaining membrane fluidity, acting as signaling molecules, and their association with metabolic diseases and cancer.[1] The unique structure of this compound, with a methyl group on the seventh carbon of the tridecanoyl chain, makes it an ideal internal standard for the quantification of other medium to long-chain BCFAs in complex biological matrices. Its synthetic nature ensures it is typically absent from biological samples, a key characteristic for an effective internal standard.

These application notes provide detailed protocols for the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows for the analysis of branched-chain fatty acids.

Principle Application: Internal Standard for BCFA Quantification

In mass spectrometry-based lipidomics, precise quantification of endogenous lipids is crucial. Variations in sample extraction efficiency, matrix effects, and instrument response can lead to inaccuracies. An internal standard is a compound added to a sample at a known concentration before processing. By monitoring the signal of the internal standard relative to the analyte of interest, these variations can be normalized, leading to more accurate and reproducible quantification.

This compound is particularly suited for this application in the analysis of BCFAs due to its structural similarity to endogenous branched-chain fatty acids, ensuring comparable behavior during extraction and ionization.

Experimental Protocols

Protocol 1: Quantification of Branched-Chain Fatty Acyl-CoAs in Bacterial Cell Pellets

This protocol outlines the use of this compound as an internal standard for the quantification of BCFAs from bacterial cells, where they are prominent components of the cell membrane.[1][2]

Materials:

  • Bacterial cell pellet (e.g., Bacillus subtilis)

  • This compound solution (1 mg/mL in methanol, store at -80°C)

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration of 10 µg/mL in methanol.

  • Extraction Solvent: 2:1 (v/v) Chloroform:Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

  • LC-MS grade water, acetonitrile (B52724), and formic acid

Procedure:

  • Sample Preparation:

    • To a pre-weighed bacterial cell pellet (approx. 10-50 mg), add 1 mL of ice-cold extraction solvent.

    • Add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

    • Vortex vigorously for 2 minutes.

    • Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Lipid Extraction (Folch Method):

    • Add 200 µL of 0.9% NaCl solution to the sample mixture.

    • Vortex for 1 minute to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 (v/v) Acetonitrile:Water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

    • Perform a gradient elution from a mobile phase A (e.g., water with 0.1% formic acid) to a mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for targeted analysis.

Data Presentation: MRM Transitions for BCFA-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Internal Standard:
This compound978.5471.235
Potential Analytes:
Iso-pentadecanoyl-CoA992.6485.235
Anteiso-pentadecanoyl-CoA992.6485.235
Iso-heptadecanoyl-CoA1020.6513.235
Anteiso-heptadecanoyl-CoA1020.6513.235

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument.

Visualizations

Experimental Workflow

experimental_workflow sample Bacterial Cell Pellet spike Spike with this compound (Internal Standard) sample->spike extraction Lipid Extraction (Chloroform:Methanol) spike->extraction phase_sep Phase Separation (add NaCl) extraction->phase_sep collect Collect Organic Phase phase_sep->collect dry Dry Down under Nitrogen collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for BCFA-CoA analysis using an internal standard.

Logic Diagram for Quantification

quantification_logic analyte_peak Analyte Peak Area ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (this compound) is_peak->ratio concentration Determine Analyte Concentration ratio->concentration cal_curve Calibration Curve (Known Analyte Concentrations) cal_curve->concentration Interpolate

Caption: Logic of internal standard-based quantification.

Concluding Remarks

The use of this compound as an internal standard provides a robust method for the accurate quantification of branched-chain fatty acyl-CoAs in complex biological samples. The protocols and data presented here offer a foundation for researchers to incorporate this valuable tool into their lipidomics workflows, enabling more precise and reliable measurements of this important class of lipids. Further optimization of chromatographic conditions and mass spectrometric parameters may be required depending on the specific instrumentation and biological matrix being investigated.

References

Application Notes and Protocols for 7-Methyltridecanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, cellular signaling, and the regulation of gene expression. As a substrate for various enzymes, this compound can be a valuable tool for studying the activity and specificity of enzymes involved in branched-chain fatty acid metabolism, and for investigating the downstream effects of these metabolic pathways in contexts such as metabolic disorders and cancer.

These application notes provide an overview of the potential enzymatic reactions in which this compound can act as a substrate and offer detailed protocols for its use in relevant enzyme assays.

Potential Applications

  • Enzyme Substrate and Specificity Studies: this compound can be utilized to investigate the substrate specificity of enzymes involved in fatty acid metabolism, particularly those that process branched-chain acyl-CoAs.

  • Metabolic Pathway Elucidation: Its use as a tracer in metabolic studies can help elucidate the pathways of branched-chain fatty acid degradation and their intersection with other metabolic networks.

  • Drug Discovery and Screening: It can serve as a substrate in high-throughput screening assays to identify inhibitors or activators of key enzymes in branched-chain fatty acid metabolism, which may be relevant for therapeutic development in metabolic diseases and cancer.

  • Nuclear Receptor Activation Studies: As branched-chain fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), this compound can be used to study the activation of these nuclear receptors and their role in gene regulation.

Key Enzymes Utilizing Branched-Chain Acyl-CoAs

Based on existing literature for structurally similar molecules, this compound is a potential substrate for the following classes of enzymes:

  • Acyl-CoA Dehydrogenases (ACADs): Specifically, the Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) , which is involved in the catabolism of L-isoleucine and other branched-chain amino acids.[1][2][3][4] ACADSB catalyzes the dehydrogenation of acyl-CoA derivatives.[2][3]

  • N-Myristoyltransferases (NMTs): These enzymes catalyze the attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) of proteins. NMTs have been shown to exhibit some flexibility in their acyl-CoA substrate, accepting analogs of myristoyl-CoA, including those with branched chains.[5][6][7][8] The selection is primarily based on chain length rather than hydrophobicity.[6]

  • Peroxisomal Acyl-CoA Oxidases: These enzymes are involved in the β-oxidation of fatty acids in peroxisomes, which is a key pathway for the degradation of very-long-chain and branched-chain fatty acids.

Quantitative Data

Table 1: Kinetic Parameters of Human Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) with Various Substrates

SubstrateKm (µM)kcat (s-1)Reference
(S)-2-Methylbutyryl-CoA129700[9][10]
Hexanoyl-CoA-7600[10]

Note: The Km value for (S)-2-Methylbutyryl-CoA can be used as an initial estimate for the concentration range of this compound in enzyme assays with ACADSB.

Experimental Protocols

Protocol 1: In Vitro Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) Activity

This protocol is adapted from standard spectrophotometric assays for acyl-CoA dehydrogenases and is designed to measure the reduction of a reporter molecule coupled to the oxidation of the acyl-CoA substrate.

Principle:

The dehydrogenation of this compound by ACADSB produces an enoyl-CoA product and transfers electrons to an electron acceptor. This protocol uses an artificial electron acceptor, such as Ferricenium hexafluorophosphate (B91526), which changes its absorbance upon reduction, allowing for continuous monitoring of the reaction.

Materials:

  • Purified recombinant human ACADSB enzyme.

  • This compound (substrate).

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0).

  • Ferricenium hexafluorophosphate or similar electron acceptor.

  • Spectrophotometer capable of reading in the UV-Vis range.

  • 96-well UV-transparent microplates.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer and the electron acceptor at a suitable concentration (e.g., 200 µM Ferricenium hexafluorophosphate).

  • Substrate Addition: Add varying concentrations of this compound to the wells of the microplate. It is recommended to start with a concentration range around the estimated Km (e.g., 1-100 µM).

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified ACADSB enzyme to each well. The final enzyme concentration should be optimized to give a linear reaction rate for a sufficient duration.

  • Spectrophotometric Measurement: Immediately place the microplate in the spectrophotometer and measure the change in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for Ferricenium reduction) over time. Record readings every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for this compound.

Diagram 1: Experimental Workflow for ACADSB Assay

ACADSB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Buffer, Substrate dilutions, and Enzyme solution add_reagents Add buffer and substrate to microplate wells prep_reagents->add_reagents Transfer initiate_reaction Initiate reaction by adding ACADSB enzyme add_reagents->initiate_reaction Start measure_absorbance Measure absorbance change over time initiate_reaction->measure_absorbance Monitor calc_velocity Calculate initial reaction velocities (V0) measure_absorbance->calc_velocity Generate Data plot_data Plot V0 vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten equation (Km, Vmax) plot_data->fit_model NMT_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_capture Capture & Ligation cluster_detection Detection nmt_reaction Incubate NMT, Azido-acyl-CoA, and FLAG-peptide capture_peptide Capture on anti-FLAG coated plate nmt_reaction->capture_peptide wash1 Wash capture_peptide->wash1 staudinger_ligation Add Biotin-Phosphine (Staudinger Ligation) wash1->staudinger_ligation wash2 Wash staudinger_ligation->wash2 add_streptavidin Add Streptavidin-HRP wash2->add_streptavidin wash3 Wash add_streptavidin->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance BCFAs_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->Target_Genes Induces Extracellular Extracellular 7-Methyltridecanoic Acid ACSL Acyl-CoA Synthetase Extracellular->ACSL Enters cell and is activated by ACSL->BCFA_CoA

References

chromatographic separation of 7-Methyltridecanoyl-CoA isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Separation of 7-Methyltridecanoyl-CoA Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a branched-chain acyl-coenzyme A ester. The presence of a methyl group at the 7-position introduces a chiral center, resulting in the existence of (R)- and (S)-enantiomers. The distinct stereoisomers of drug molecules can exhibit different pharmacological and toxicological properties. Consequently, the ability to separate and quantify these isomers is of paramount importance in drug development and metabolic research. This application note provides detailed protocols for the , primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Challenges in Separation

The structural similarity of the (R)- and (S)-enantiomers of this compound presents a significant chromatographic challenge. Standard reversed-phase HPLC methods are often insufficient to resolve these isomers. Therefore, specialized chiral chromatography techniques are typically required. An alternative approach involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by chiral derivatization and subsequent chromatographic separation.

Primary Method: Chiral HPLC-MS/MS

This method aims for the direct separation of the this compound enantiomers using a chiral stationary phase.

Experimental Protocol

1. Sample Preparation:

  • Samples containing this compound are extracted using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.

  • The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions.

2. HPLC-MS/MS System:

  • HPLC System: A binary pump HPLC system capable of delivering precise gradients.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives, is recommended.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 60% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da from the protonated molecule [M+H]+.[1][2]

    • Q1 (Precursor Ion): m/z of [this compound + H]+

    • Q3 (Product Ion): m/z of [Precursor Ion - 507.1]

  • Collision Energy: Optimized for the specific transition.

Data Presentation

Table 1: Example Chromatographic Data for Chiral Separation of this compound Isomers

Parameter(R)-7-Methyltridecanoyl-CoA(S)-7-Methyltridecanoyl-CoA
Retention Time (min)15.216.5
Resolution (Rs)-1.8
Tailing Factor1.11.2
Signal-to-Noise (S/N)150145

Note: The values presented in Table 1 are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Alternative Method: Hydrolysis, Chiral Derivatization, and HPLC Analysis

If direct chiral separation of the acyl-CoA is not achieved, an indirect method involving hydrolysis to the free fatty acid, followed by chiral derivatization, can be employed.[3][4]

Experimental Protocol

1. Hydrolysis of this compound:

  • The sample containing this compound is subjected to alkaline hydrolysis (e.g., using KOH in methanol/water) to cleave the thioester bond, yielding 7-methyltridecanoic acid.

  • The reaction mixture is then acidified, and the free fatty acid is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

2. Chiral Derivatization:

  • The extracted 7-methyltridecanoic acid is reacted with a chiral derivatizing agent to form diastereomers. A common choice is a chiral amine, which forms diastereomeric amides.

  • The resulting diastereomers can be separated on a standard (achiral) reversed-phase HPLC column.

3. HPLC Conditions (for Diastereomer Separation):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Optimized to resolve the diastereomeric products.

  • Detection: UV detection (if the derivatizing agent contains a chromophore) or mass spectrometry.

Data Presentation

Table 2: Example Chromatographic Data for Diastereomers of Derivatized 7-Methyltridecanoic Acid

ParameterDiastereomer 1 (from R-isomer)Diastereomer 2 (from S-isomer)
Retention Time (min)18.920.1
Resolution (Rs)-2.2
Tailing Factor1.01.1
Peak Area RatioDependent on sample enantiomeric compositionDependent on sample enantiomeric composition

Note: The values in Table 2 are illustrative. The elution order of the diastereomers will depend on the specific chiral derivatizing agent used.

Visualizations

experimental_workflow_chiral_hplc cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC-MS/MS cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction (SPE/LLE) Sample->Extraction Injection Injection Extraction->Injection ChiralColumn Chiral HPLC Column Injection->ChiralColumn GradientElution Gradient Elution ChiralColumn->GradientElution MSMS_Detection MS/MS Detection (MRM) GradientElution->MSMS_Detection Chromatogram Chromatogram MSMS_Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for direct chiral HPLC-MS/MS analysis.

experimental_workflow_derivatization cluster_hydrolysis Hydrolysis cluster_derivatization Chiral Derivatization cluster_hplc Reversed-Phase HPLC cluster_analysis Analysis AcylCoA This compound Hydrolysis Alkaline Hydrolysis AcylCoA->Hydrolysis FFA 7-Methyltridecanoic Acid Hydrolysis->FFA Derivatization Reaction with Chiral Agent FFA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers RP_Column C18 Column Diastereomers->RP_Column Separation Separation of Diastereomers RP_Column->Separation Detection Detection (UV/MS) Separation->Detection Quant Quantification Detection->Quant

Caption: Workflow for indirect analysis via derivatization.

Conclusion

The separation of this compound isomers is a critical step in understanding its metabolic role and pharmacological effects. Direct analysis using a chiral HPLC column coupled with MS/MS offers a streamlined approach. However, if co-elution remains an issue, an indirect method involving hydrolysis and chiral derivatization provides a robust alternative. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in developing and implementing methods for the chiral separation of this compound.

References

Application Notes and Protocols: Stable Isotope Labeling of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A molecule. The study of such molecules is critical in understanding various metabolic pathways, including fatty acid oxidation and biosynthesis, and their roles in cellular signaling and disease. Stable isotope labeling is a powerful technique that enables the tracing of metabolic fates, the quantification of flux through metabolic pathways, and the sensitive detection of molecules by mass spectrometry. These application notes provide an overview of the principles and protocols for the stable isotope labeling of this compound for use in research and drug development.

Stable isotope-labeled this compound can serve as an internal standard for quantitative mass spectrometry, allowing for precise measurement in complex biological matrices.[1] Furthermore, introducing labeled precursors allows for the investigation of its metabolic pathways and integration into cellular lipid pools.

Applications

  • Metabolic Flux Analysis: Tracing the incorporation of labeled atoms from precursors into this compound and its downstream metabolites to elucidate pathway dynamics.

  • Quantitative Mass Spectrometry: Use as an internal standard for the accurate and precise quantification of endogenous this compound in various biological samples.[2]

  • Drug Development: Assessing the effect of drug candidates on the metabolism of branched-chain fatty acids.[1]

  • Enzyme Assays: Serving as a substrate for enzymes involved in branched-chain fatty acid metabolism to determine kinetic parameters.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound using a Stable Isotope Labeled Internal Standard

Sample IDEndogenous this compound (unlabeled) Peak AreaStable Isotope Labeled this compound (Internal Standard) Peak AreaCalculated Concentration (µM)
Control 185,432100,1238.53
Control 288,123101,5678.68
Treated 1125,67899,87612.58
Treated 2130,987100,54313.03

Table 2: Mass Isotopomer Distribution Analysis of this compound from a ¹³C-Labeled Precursor

Mass IsotopomerRelative Abundance (%) in Control CellsRelative Abundance (%) in Treated Cells
M+095.280.1
M+13.110.5
M+21.05.3
M+30.52.5
M+40.21.6

Experimental Protocols

Protocol 1: Chemical Synthesis of Isotopically Labeled this compound

This protocol is a generalized approach and may require optimization. The synthesis of acyl-CoA molecules is a multi-step process often involving the activation of the corresponding fatty acid.

Materials:

  • Isotopically labeled 7-methyltridecanoic acid (e.g., ¹³C₁₄, D₂₇)

  • Oxalyl chloride or thionyl chloride

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous triethylamine

  • Argon or nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Activation of 7-methyltridecanoic acid:

    • Dissolve the isotopically labeled 7-methyltridecanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Slowly add an excess of oxalyl chloride or thionyl chloride to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under vacuum to yield the 7-methyltridecanoyl chloride.

  • Thioesterification with Coenzyme A:

    • Dissolve the Coenzyme A trilithium salt in a buffer solution (e.g., sodium bicarbonate, pH 8.0).

    • Separately, dissolve the synthesized 7-methyltridecanoyl chloride in a minimal amount of anhydrous THF.

    • Slowly add the acyl chloride solution to the Coenzyme A solution with vigorous stirring at 0°C.

    • Maintain the pH of the reaction mixture around 8.0 by adding a dilute base as needed.

    • Allow the reaction to proceed for 1-2 hours.

  • Purification:

    • Purify the resulting isotopically labeled this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

    • Lyophilize the purified product and store it at -80°C under an inert atmosphere.

Protocol 2: Extraction and Quantification of this compound from Biological Samples using LC-MS/MS

This protocol is adapted from general methods for acyl-CoA extraction and analysis.[3]

Materials:

  • Biological sample (cells, tissue homogenate, etc.)

  • Ice-cold 10% trichloroacetic acid (TCA)

  • Stable isotope-labeled this compound as an internal standard

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Extraction:

    • For cultured cells, rapidly quench metabolism by aspirating the medium and adding ice-cold 10% TCA.

    • For tissue samples, homogenize in ice-cold 10% TCA.

    • Spike the sample with a known amount of the stable isotope-labeled this compound internal standard.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water containing a low percentage of formic acid.

    • Elute the acyl-CoAs with a solution of acetonitrile and water.

    • Dry the eluate under a stream of nitrogen or by lyophilization.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable injection solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Inject the sample onto a C18 reverse-phase LC column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous (unlabeled) and the internal standard (labeled) this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis of Labeled Standard cluster_extraction Sample Preparation and Analysis s1 Isotopically Labeled 7-Methyltridecanoic Acid s2 Activation to 7-Methyltridecanoyl Chloride s1->s2 s3 Thioesterification with Coenzyme A s2->s3 s4 Purification (HPLC/SPE) s3->s4 e3 Spike with Labeled Internal Standard s4->e3 Internal Standard e1 Biological Sample (Cells/Tissue) e2 Quenching and Lysis (e.g., with TCA) e1->e2 e2->e3 e4 Extraction and Cleanup (SPE) e3->e4 e5 LC-MS/MS Analysis e4->e5

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_input Metabolic Inputs cluster_metabolism Cellular Metabolism cluster_downstream Downstream Effects precursor Labeled Precursors (e.g., ¹³C-glucose, ¹³C-fatty acids) acetyl_coa Acetyl-CoA Pool precursor->acetyl_coa fas Fatty Acid Synthesis & Elongation acetyl_coa->fas bcfa Labeled Branched-Chain Fatty Acids fas->bcfa activation Acyl-CoA Synthetase bcfa->activation bcfa_coa Labeled 7-Methyl- tridecanoyl-CoA activation->bcfa_coa beta_ox Beta-Oxidation bcfa_coa->beta_ox lipid_syn Complex Lipid Synthesis bcfa_coa->lipid_syn signaling Cellular Signaling (e.g., Protein Acylation) bcfa_coa->signaling

Caption: Metabolic fate of labeled this compound.

References

Application Note: Mass Spectrometric Analysis of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate identification and quantification of specific acyl-CoA species, such as this compound, are crucial for understanding their roles in both normal physiology and disease states. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific analysis of these molecules.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS and describes its characteristic fragmentation pattern.

Principle of the Method

This method utilizes liquid chromatography to separate this compound from other cellular components, followed by tandem mass spectrometry for its specific detection and quantification. In positive ion electrospray ionization (ESI) mode, acyl-CoAs are readily protonated. Subsequent collision-induced dissociation (CID) of the precursor ion leads to characteristic fragment ions that can be used for identification and quantification through Multiple Reaction Monitoring (MRM).

Experimental Protocol

This protocol is a composite based on established methods for acyl-CoA analysis.[1][4][5]

1. Sample Preparation (from cell culture)

  • Cell Lysis and Extraction:

    • Aspirate culture medium and wash cells (~1-5 million) twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v) to the cell pellet.

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of resuspension solvent (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

Mass Spectrometry Fragmentation of this compound

The fragmentation of acyl-CoAs in positive ion mode is well-characterized. The most common fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) (pADP) moiety, which has a mass of 507.3 Da.[5][6][7]

For this compound (Chemical Formula: C35H62N7O17P3S), the monoisotopic mass of the protonated molecule [M+H]+ is calculated to be 978.32 Da.

The primary fragmentation event is the neutral loss of the pADP group:

[C35H62N7O17P3S + H]+ → [C25H42NO7PS + H]+ + C10H14N5O10P2 m/z 978.32 → m/z 471.25 + 507.07 (neutral loss)

Further fragmentation of the acyl chain can occur, particularly at the site of the methyl branch. Based on studies of branched-chain fatty acids, cleavage can occur on either side of the methyl group, leading to characteristic product ions.[8][9] This allows for the localization of the branch point.

The fragmentation pathway is illustrated in the following diagram:

G parent This compound [M+H]⁺ m/z 978.32 frag1 [M+H - 507.3]⁺ m/z 471.25 parent->frag1 Neutral Loss of pADP (-507.3 Da) frag2 Acyl Chain Fragments frag1->frag2 Acyl Chain Cleavage

Caption: Fragmentation of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_harvest Cell Harvesting extraction Solvent Extraction cell_harvest->extraction drying Drying extraction->drying reconstitution Reconstitution drying->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS Detection (ESI+, MRM) lc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification peak_integration->quantification

Caption: LC-MS/MS workflow for this compound.

Quantitative Data

For quantitative analysis, specific MRM transitions should be monitored. The primary transition for this compound would be the precursor ion (m/z 978.32) to the product ion resulting from the neutral loss of pADP (m/z 471.25). Additional transitions corresponding to acyl chain fragments can be used for confirmation. A stable isotope-labeled internal standard, if available, is recommended for the most accurate quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound978.32471.2535100
(Qualifier 1)978.32Acyl fragment 1Optimized50
(Qualifier 2)978.32Acyl fragment 2Optimized50
Internal StandardVariesVariesOptimized100

Note: Collision energies for qualifier ions need to be optimized experimentally.

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the analysis of this compound. The characteristic fragmentation pattern, dominated by the neutral loss of the pADP moiety, allows for specific detection. This application note serves as a comprehensive guide for researchers in the fields of metabolomics, drug discovery, and biomedical research to investigate the role of this and other branched-chain acyl-CoAs in biological systems.

References

Application Notes and Protocols for the Quantification of 7-Methyltridecanoyl-CoA in Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyltridecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. The accurate quantification of specific acyl-CoAs like this compound in biological fluids is essential for understanding metabolic processes, diagnosing certain metabolic disorders, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biofluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics.

Experimental Workflow Overview

The overall experimental workflow for the quantification of this compound is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biofluid Sample (Plasma, Serum, Urine) Spike Spike Internal Standard Sample->Spike Addition of IS Deproteinization Protein Precipitation Spike->Deproteinization Extraction Liquid-Liquid or Solid-Phase Extraction Deproteinization->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound (analytical standard)

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled medium-chain acyl-CoA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Perchloric acid or 5-Sulfosalicylic acid (for protein precipitation)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biofluid samples (e.g., plasma, serum, urine)

Sample Preparation Protocol

Effective sample preparation is critical for accurate quantification and involves protein precipitation followed by extraction of the analyte.

1. Protein Precipitation:

  • To 100 µL of biofluid sample, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile or 10% (w/v) perchloric acid to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

2. Extraction (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis Protocol

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound978.5471.5 (Quantifier)35
428.1 (Qualifier)45
Internal Standard (e.g., ¹³C₆-Dodecanoyl-CoA)973.6466.635

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

1. Calibration Curve:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards alongside the unknown samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Use a linear regression with 1/x² weighting for the calibration curve.

2. Quantification:

  • Determine the peak area ratio of this compound to the internal standard in the unknown samples.

  • Calculate the concentration of this compound in the samples using the equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on data from similar medium-chain acyl-CoA assays.[1]

ParameterExpected Value
Lower Limit of Quantification (LLOQ)1 - 10 nM
Upper Limit of Quantification (ULOQ)1000 - 5000 nM
Linearity (r²)> 0.99
Accuracy (% bias)± 15% (± 20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 80%

Signaling Pathway and Logical Relationships

The quantification of this compound is often relevant in the context of fatty acid β-oxidation. The diagram below illustrates the general process.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA Fatty Acid (e.g., 7-Methyltridecanoic Acid) AcylCoA_Synth Acyl-CoA Synthetase FA->AcylCoA_Synth AcylCoA Acyl-CoA (this compound) AcylCoA_Synth->AcylCoA BetaOx β-Oxidation Spiral AcylCoA->BetaOx Transport into Mitochondria AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Overview of fatty acid activation and β-oxidation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological fluids using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the necessary sensitivity and specificity for reliable quantification in research and drug development settings. Adherence to this protocol, with appropriate validation, will enable researchers to accurately measure this compound concentrations and gain valuable insights into metabolic processes.

References

Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled 7-Methyltridecanoyl-CoA is a valuable tool for researchers studying fatty acid metabolism, particularly in the context of branched-chain fatty acid oxidation and its role in various physiological and pathological processes. Its applications include, but are not limited to, enzyme activity assays, metabolic flux analysis, and as a tracer in drug discovery and development. This document provides a detailed protocol for the enzymatic synthesis of radiolabeled this compound, leveraging the activity of a long-chain acyl-CoA synthetase (ACSL). The protocol covers the synthesis of the radiolabeled precursor, the enzymatic reaction, purification of the final product, and methods for its characterization and quantification.

Principle of the Method

The enzymatic synthesis of this compound is catalyzed by a long-chain acyl-CoA synthetase. This enzyme facilitates the two-step activation of the fatty acid. Initially, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Subsequently, the sulfhydryl group of Coenzyme A (CoA) attacks the acyl-adenylate, forming the thioester bond of acyl-CoA and releasing AMP. By using a radiolabeled 7-methyltridecanoic acid precursor, a radiolabeled this compound product can be synthesized.

Data Presentation

Table 1: Representative Kinetic Parameters of Long-Chain Acyl-CoA Synthetase
SubstrateApparent Km (µM)Vmax (nmol/min/mg protein)
Oleate (B1233923)71.1158.2
Coenzyme A18.3-
ATP51.6-
Table 2: Typical Yields and Recoveries

This table summarizes the expected yields for the chemical synthesis of the radiolabeled precursor and the enzymatic synthesis, along with the recovery from the purification step.

StepParameterTypical ValueReference
Chemical SynthesisOverall Yield of Radiolabeled 7-Methyltridecanoic Acid45-50%Based on similar syntheses[2]
Enzymatic SynthesisConversion Yield>90%Estimated from similar enzymatic reactions
PurificationRecovery from HPLC70-80%[3]

Experimental Protocols

Protocol 1: Synthesis of [1-¹⁴C]-7-Methyltridecanoic Acid

This protocol describes a potential route for the synthesis of [1-¹⁴C]-7-Methyltridecanoic acid from 6-methyl-1-bromododecane.

Materials:

  • 6-methyl-1-bromododecane

  • Potassium cyanide ([¹⁴C]-KCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Scintillation counter and fluid

Procedure:

  • Cyanation: In a well-ventilated fume hood suitable for radiochemical work, dissolve 6-methyl-1-bromododecane in anhydrous DMSO. Add [¹⁴C]-KCN (ensure appropriate specific activity for the desired final product). Heat the reaction mixture at 80°C for 4 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add an aqueous solution of NaOH. Heat the mixture to reflux for 12 hours to hydrolyze the nitrile to a carboxylate salt.

  • Acidification and Extraction: Cool the reaction mixture and acidify with HCl to a pH of approximately 2. Transfer the mixture to a separatory funnel and extract the [1-¹⁴C]-7-Methyltridecanoic acid with diethyl ether (3x volumes).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude radiolabeled fatty acid.

  • Purification: Purify the [1-¹⁴C]-7-Methyltridecanoic acid using silica (B1680970) gel column chromatography with a hexane:ethyl acetate (B1210297) gradient.

  • Characterization and Quantification: Confirm the structure by NMR and MS analysis of a co-synthesized unlabeled standard. Determine the specific activity by quantifying the mass and measuring the radioactivity using a scintillation counter.

Protocol 2: Enzymatic Synthesis of [1-¹⁴C]-7-Methyltridecanoyl-CoA

This protocol details the enzymatic conversion of the radiolabeled fatty acid to its CoA ester.

Materials:

  • [1-¹⁴C]-7-Methyltridecanoic acid (from Protocol 1)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL)

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Bovine serum albumin (BSA), fatty acid-free

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

Reaction Mixture (1 mL total volume):

ComponentFinal Concentration
Potassium phosphate buffer (pH 7.5)100 mM
[1-¹⁴C]-7-Methyltridecanoic acid50 µM
Coenzyme A0.5 mM
ATP5 mM
MgCl₂10 mM
DTT2 mM
BSA0.1 mg/mL
Long-chain acyl-CoA synthetase1-5 µg

Procedure:

  • Prepare Substrate Solution: Dissolve [1-¹⁴C]-7-Methyltridecanoic acid in a small amount of ethanol (B145695) and then dilute in the reaction buffer containing BSA.

  • Set up Reaction: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, DTT, ATP, and Coenzyme A. Add the substrate solution.

  • Initiate Reaction: Add the long-chain acyl-CoA synthetase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% (w/v) TCA.

  • Pellet Protein: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect Supernatant: Carefully collect the supernatant containing the radiolabeled this compound for purification.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the radiolabeled product using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector (260 nm) and a radioactivity detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 75 mM Potassium phosphate buffer, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Scintillation vials and fluid

Procedure:

  • Sample Preparation: Filter the supernatant from Protocol 2 through a 0.22 µm syringe filter.

  • HPLC Separation: Inject the sample onto the C18 column. Elute with a linear gradient of Mobile Phase B into Mobile Phase A. A suggested gradient is:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm to detect the CoA-containing compounds. Use an in-line radioactivity detector or collect fractions and measure the radioactivity of each fraction by scintillation counting to identify the radiolabeled product peak.

  • Product Pooling and Quantification: Pool the fractions containing the purified [1-¹⁴C]-7-Methyltridecanoyl-CoA. Determine the concentration by UV absorbance at 260 nm (using an extinction coefficient for CoA) and the total radioactivity by scintillation counting.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of Radiolabeled this compound cluster_synthesis Step 1: Precursor Synthesis cluster_enzymatic Step 2: Enzymatic Reaction cluster_purification Step 3: Purification & Analysis Precursor [1-14C]-7-Methyltridecanoic Acid Synthesis Substrates [1-14C]-7-Methyltridecanoic Acid ATP Coenzyme A Precursor->Substrates Radiolabeled Substrate Enzyme_Reaction Enzymatic Ligation with Acyl-CoA Synthetase Purification HPLC Purification Enzyme_Reaction->Purification Crude Product Substrates->Enzyme_Reaction Enzyme Long-Chain Acyl-CoA Synthetase Enzyme->Enzyme_Reaction Analysis LC-MS/MS Analysis Scintillation Counting Purification->Analysis Purified Product Enzymatic_Reaction_Pathway Enzymatic Synthesis Pathway Fatty_Acid 7-Methyltridecanoic Acid Acyl_Adenylate 7-Methyltridecanoyl-AMP (Intermediate) Fatty_Acid->Acyl_Adenylate + ATP ATP ATP ATP->Acyl_Adenylate Enzyme Acyl-CoA Synthetase Enzyme->Acyl_Adenylate Step 1 Acyl_CoA This compound Enzyme->Acyl_CoA Step 2 PPi PPi Acyl_Adenylate->PPi Acyl_Adenylate->Acyl_CoA + CoA-SH CoA Coenzyme A CoA->Acyl_CoA AMP AMP Acyl_CoA->AMP

References

Application Notes and Protocols for the Use of 7-Methyltridecanoyl-CoA in In Vitro Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) derivative. While specific kinetic data for this molecule is not extensively documented in publicly available literature, its structural similarity to other branched-chain fatty acyl-CoAs suggests its potential as a substrate or inhibitor for several classes of enzymes involved in fatty acid metabolism. These enzymes are crucial in various physiological and pathological processes, making them attractive targets for drug development.

This document provides detailed application notes and protocols for investigating the interaction of this compound with key enzyme classes: Acyl-CoA Dehydrogenases (ACADs), Acyl-CoA Carboxylases (ACCases), Fatty Acid Elongases (ELOVLs), and Acyl-CoA Thioesterases (ACOTs). The protocols are based on established methods for similar substrates and are intended to serve as a comprehensive guide for researchers.

Potential Enzyme Classes for Investigation

Based on its structure, this compound is a putative substrate or modulator for the following enzyme families:

  • Acyl-CoA Dehydrogenases (ACADs): These mitochondrial flavoenzymes catalyze the initial step in the β-oxidation of fatty acids and branched-chain amino acids. Specific ACADs exhibit preferences for branched-chain substrates.

  • Acyl-CoA Carboxylases (ACCases): These biotin-dependent enzymes catalyze the carboxylation of acyl-CoAs to form malonyl-CoA and its derivatives, which are essential building blocks for fatty acid synthesis. Some ACCases can utilize branched-chain acyl-CoAs.

  • Fatty Acid Elongases (ELOVLs): This family of endoplasmic reticulum-bound enzymes is responsible for the elongation of fatty acid chains. Certain ELOVL isoforms have been shown to elongate saturated branched-chain acyl-CoAs.[1][2]

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to release free fatty acids and Coenzyme A, playing a role in regulating intracellular levels of these molecules. Some ACOTs have broad substrate specificity, including branched-chain acyl-CoAs.[3][4]

Data Presentation: Illustrative Kinetic Parameters

Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical kinetic parameters to illustrate how data could be structured. These values are for demonstrative purposes and should be determined experimentally.

Table 1: Hypothetical Kinetic Parameters for this compound with Various Acyl-CoA Dehydrogenases (ACADs)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Short/Branched-Chain ACAD (SBCAD)This compound50150
Medium-Chain ACAD (MCAD)This compound20050
Very Long-Chain ACAD (VLCAD)This compound>500<10

Table 2: Hypothetical Kinetic Parameters for this compound with Acyl-CoA Carboxylases (ACCases)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
ACC1This compound15025
ACC2This compound12035

Table 3: Hypothetical Elongation Activity with this compound as a Primer for Fatty Acid Elongases (ELOVLs)

EnzymeSubstrateProduct Chain LengthsRelative Activity (%)
ELOVL1This compoundC16, C1840
ELOVL3This compoundC16, C18, C2075
ELOVL7This compoundC1620

Table 4: Hypothetical Kinetic Parameters for this compound with Acyl-CoA Thioesterases (ACOTs)

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
ACOT1This compound255.0
ACOT2This compound1001.2

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)

This protocol is adapted from the standard anaerobic ETF fluorescence reduction assay, which is considered the gold standard for measuring ACAD activity.[5]

Objective: To determine the kinetic parameters of an ACAD with this compound as a substrate by monitoring the reduction of Electron Transfer Flavoprotein (ETF).

Materials:

  • Purified recombinant ACAD enzyme

  • Purified recombinant porcine ETF[5]

  • This compound

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer or microplate reader with fluorescence capabilities (Excitation: ~380 nm, Emission: ~515 nm)

  • Anaerobic environment (glove box or nitrogen/argon gas)

  • Reaction Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EGTA

Procedure:

  • Preparation of Anaerobic Environment: Prepare all solutions and perform the assay in an anaerobic environment to prevent re-oxidation of reduced ETF by molecular oxygen.

  • Reaction Mixture Preparation: In an anaerobic cuvette or microplate well, prepare the reaction mixture containing Reaction Buffer, a known concentration of ETF (e.g., 1-5 µM), and the purified ACAD enzyme.

  • Baseline Measurement: Record the baseline fluorescence of the ETF for 2-5 minutes to ensure a stable signal.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of this compound to the reaction mixture. For Km determination, use a range of substrate concentrations.

  • Fluorescence Monitoring: Immediately monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the rate of the ACAD-catalyzed reaction.

  • Data Analysis: Calculate the initial velocity (V0) from the linear phase of the fluorescence decay curve. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Workflow Diagram:

ACAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Anaerobic Reagents mix Mix Reagents in Anaerobic Cuvette/Plate prep_reagents->mix prep_enzyme Prepare Enzyme and ETF Solutions prep_enzyme->mix baseline Record Baseline Fluorescence mix->baseline initiate Initiate with This compound baseline->initiate monitor Monitor Fluorescence Decrease initiate->monitor calc_v0 Calculate Initial Velocity (V0) monitor->calc_v0 plot Plot V0 vs. [Substrate] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Caption: Workflow for the ACAD ETF reduction assay.

Protocol 2: Acyl-CoA Carboxylase (ACC) Activity Assay (Spectrophotometric Coupled Assay)

This protocol describes a continuous spectrophotometric assay by coupling the production of ADP to the oxidation of NADH.

Objective: To measure the activity of ACC with this compound as a substrate.

Materials:

  • Purified ACC enzyme

  • This compound

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Quartz cuvette or UV-transparent 96-well plate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 8 mM MgCl2, 10 mM KCl

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing Assay Buffer, ATP, NaHCO3, PEP, NADH, PK, and LDH.

  • Enzyme Addition: Add the purified ACC enzyme to the reaction mixture.

  • Equilibration: Incubate the mixture for 5 minutes at the desired temperature to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Reaction Initiation: Initiate the reaction by adding this compound.

  • Absorbance Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Signaling Pathway Diagram:

ACC_Coupled_Assay cluster_primary_reaction Primary Reaction (ACC) cluster_coupling_reactions Coupling Reactions S This compound ACC ACC S->ACC P Carboxy-7-Methyltridecanoyl-CoA ATP ATP ATP->ACC ADP ADP + Pi PK Pyruvate Kinase ADP->PK ACC->P ACC->ADP PEP Phosphoenolpyruvate PEP->PK PYR Pyruvate LDH Lactate Dehydrogenase PYR->LDH LAC Lactate NADH NADH + H+ NADH->LDH NAD NAD+ PK->PYR LDH->LAC LDH->NAD

Caption: Coupled enzyme assay for ACC activity.

Protocol 3: Fatty Acid Elongase (ELOVL) Activity Assay (Microsomal Assay)

This protocol is for measuring the elongation of this compound in a microsomal preparation.[6][7]

Objective: To determine if this compound can be elongated by ELOVL enzymes present in microsomes.

Materials:

  • Microsomal fraction prepared from a relevant cell line or tissue

  • This compound

  • [14C]-Malonyl-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the Assay Buffer, NADPH, and the microsomal preparation.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding [14C]-Malonyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the acyl-CoAs.

  • Acidification and Extraction: Acidify the reaction mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

Logical Relationship Diagram:

ELOVL_Assay_Logic cluster_inputs Inputs cluster_process Process cluster_output Output primer This compound elongation Elongation Reaction primer->elongation extender [14C]-Malonyl-CoA extender->elongation microsomes Microsomes (ELOVL source) microsomes->elongation nadph NADPH nadph->elongation saponification Saponification elongation->saponification extraction Extraction of Fatty Acids saponification->extraction radioactivity Radioactivity of Elongated Products extraction->radioactivity quantification Quantification by Scintillation Counting radioactivity->quantification

Caption: Logical flow of the ELOVL activity assay.

Protocol 4: Acyl-CoA Thioesterase (ACOT) Activity Assay (Colorimetric DTNB Assay)

This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the free CoASH released by ACOT activity.[8]

Objective: To determine the kinetic parameters of an ACOT with this compound as a substrate.

Materials:

  • Purified ACOT enzyme

  • This compound

  • DTNB (Ellman's reagent)

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 412 nm

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing Assay Buffer and DTNB.

  • Enzyme Addition: Add the purified ACOT enzyme to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding this compound.

  • Absorbance Monitoring: Immediately monitor the increase in absorbance at 412 nm as the free CoASH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is yellow.

  • Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm). Determine kinetic parameters by varying the substrate concentration.

Experimental Workflow Diagram:

ACOT_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer with DTNB add_enzyme Add ACOT Enzyme prep_buffer->add_enzyme add_substrate Add this compound add_enzyme->add_substrate monitor_abs Monitor Absorbance at 412 nm add_substrate->monitor_abs calc_rate Calculate Reaction Rate monitor_abs->calc_rate det_kinetics Determine Kinetic Parameters calc_rate->det_kinetics

Caption: Workflow for the ACOT colorimetric assay.

References

Application Notes & Protocols: Development of Monoclonal Antibodies for 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Methyltridecanoyl-CoA is a long-chain fatty acyl-CoA, a class of molecules central to numerous metabolic processes. These molecules are intermediates in fatty acid metabolism and play roles in energy production and the synthesis of complex lipids.[1][2][3] The development of monoclonal antibodies specific for this compound can provide invaluable tools for its detection, quantification, and the study of its biological functions.

This document provides a comprehensive guide to the generation and characterization of monoclonal antibodies against this compound. Due to its small size, this compound is a hapten and requires conjugation to a larger carrier protein to elicit a robust immune response.[][5]

Experimental Strategy Overview

The overall workflow for developing monoclonal antibodies against this compound involves several key stages. The initial and most critical step is the preparation of an immunogen by conjugating the hapten (7-Methyltridecanoyl) to a carrier protein. This is followed by immunization of mice, generation of hybridomas, screening for antigen-specific antibody production, and finally, subcloning and expansion of positive hybridoma clones.

G cluster_0 Immunogen Preparation cluster_1 Hybridoma Development cluster_2 Screening & Selection cluster_3 Antibody Production & Characterization Hapten Derivatization Hapten Derivatization Carrier Protein Conjugation Carrier Protein Conjugation Hapten Derivatization->Carrier Protein Conjugation EDC/NHS Chemistry Purification & Characterization Purification & Characterization Carrier Protein Conjugation->Purification & Characterization Immunization Immunization Purification & Characterization->Immunization Spleen Cell Harvest Spleen Cell Harvest Immunization->Spleen Cell Harvest Myeloma Fusion Myeloma Fusion Spleen Cell Harvest->Myeloma Fusion PEG HAT Selection HAT Selection Myeloma Fusion->HAT Selection Primary Screening (ELISA) Primary Screening (ELISA) HAT Selection->Primary Screening (ELISA) HAT Selection->Primary Screening (ELISA) Subcloning (Limiting Dilution) Subcloning (Limiting Dilution) Primary Screening (ELISA)->Subcloning (Limiting Dilution) Secondary Screening Secondary Screening Subcloning (Limiting Dilution)->Secondary Screening Clone Expansion Clone Expansion Secondary Screening->Clone Expansion Secondary Screening->Clone Expansion Antibody Purification Antibody Purification Clone Expansion->Antibody Purification Antibody Characterization Antibody Characterization Antibody Purification->Antibody Characterization

Figure 1: Overall workflow for monoclonal antibody development.

Protocols

Protocol 1: Preparation of 7-Methyltridecanoyl-Carrier Protein Conjugate

To elicit an immune response, the 7-methyltridecanoyl moiety must be covalently linked to a larger, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][5][6] This protocol describes the conjugation of 7-methyltridecanoic acid (the hapten, after cleavage from CoA) to a carrier protein using carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between the carboxyl group of the fatty acid and primary amines on the carrier protein.[5][7][8]

Materials:

  • 7-Methyltridecanoic acid

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Dialysis tubing (10 kDa MWCO)

  • DMSO (optional, for dissolving the hapten)

Procedure:

  • Hapten Preparation: Dissolve 7-methyltridecanoic acid in a minimal amount of DMSO. Then, dilute it in Activation Buffer to a final concentration of 10-20 mg/mL.

  • Carrier Protein Preparation: Dissolve the carrier protein (KLH or BSA) in Conjugation Buffer to a concentration of 10 mg/mL.

  • Activation of Hapten:

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 50:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Purification:

    • Remove unconjugated hapten and reaction by-products by extensive dialysis against PBS (pH 7.4) at 4°C.

    • Perform at least four buffer changes over 48 hours.

  • Characterization and Storage:

    • Determine the protein concentration using a BCA assay.

    • Confirm conjugation using SDS-PAGE (conjugated protein will have a higher molecular weight) and/or MALDI-TOF mass spectrometry.

    • Store the conjugate at -20°C or -80°C in small aliquots.

G 7-MTD-COOH 7-Methyltridecanoic Acid (Carboxyl Group) EDC_NHS EDC + Sulfo-NHS (Activation) 7-MTD-COOH->EDC_NHS Activated_Hapten NHS-ester activated 7-Methyltridecanoic Acid EDC_NHS->Activated_Hapten Conjugate 7-MTD-Carrier Conjugate (Stable Amide Bond) Activated_Hapten->Conjugate Carrier_Protein Carrier Protein (e.g., KLH, BSA) with Primary Amines Carrier_Protein->Conjugate

Figure 2: EDC/NHS conjugation chemistry for hapten-carrier formation.
Protocol 2: Mouse Immunization and Hybridoma Production

This protocol follows the principles of hybridoma technology to generate antibody-producing cell lines.[1][2][3]

Materials:

  • BALB/c mice (6-8 weeks old)

  • 7-MTD-KLH conjugate (Immunogen)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • SP2/0-Ag14 myeloma cells

  • Polyethylene glycol (PEG) 1500

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • RPMI-1640 medium with 20% FBS

Procedure:

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Emulsify the 7-MTD-KLH conjugate with an equal volume of CFA. Inject 50-100 µg of the conjugate per mouse subcutaneously or intraperitoneally.

    • Day 21 and Day 42 (Booster Injections): Emulsify the conjugate with an equal volume of IFA. Inject 25-50 µg of the conjugate per mouse.

    • 3-4 Days Before Fusion (Final Boost): Inject 25-50 µg of the conjugate in saline (without adjuvant) intraperitoneally.

  • Test Bleeds and Titer Determination: Collect small blood samples from the tail vein 7-10 days after the second and subsequent booster injections. Determine the antibody titer against 7-MTD-BSA (using a different carrier protein for screening to avoid antibodies against the carrier) by indirect ELISA.

  • Hybridoma Fusion:

    • Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Mix splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.

    • Fuse the cells by adding PEG 1500 dropwise, followed by washing.

    • Resuspend the cells in HAT medium and plate into 96-well plates.

  • Selection and Cloning:

    • Culture the cells at 37°C in a CO2 incubator. After 7-10 days, hybridoma colonies should be visible.

    • Screen the culture supernatants for the presence of specific antibodies using a competitive ELISA (Protocol 3).

    • Expand positive clones and subclone by limiting dilution to ensure monoclonality.

Protocol 3: Screening by Competitive ELISA

A competitive ELISA is the most suitable format for detecting antibodies against small molecules like this compound.[9][10][11][12] In this assay, free this compound in the sample competes with a 7-MTD-carrier conjugate coated on the ELISA plate for binding to the antibody in the hybridoma supernatant. A lower signal indicates higher affinity of the antibody for the free hapten.

Materials:

  • 7-MTD-BSA conjugate (for coating)

  • Free this compound (for competition)

  • 96-well high-binding ELISA plates

  • Hybridoma culture supernatants

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate and Stop Solution

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (1% BSA in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of 7-MTD-BSA (1-5 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competition Step:

    • In a separate plate, pre-incubate 50 µL of hybridoma supernatant with 50 µL of either Blocking Buffer (no competition control) or a solution of free this compound (competitor).

    • After washing the coated and blocked ELISA plate, transfer 100 µL of the supernatant/competitor mixture to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of HRP-conjugated anti-mouse IgG secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm.

G cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection Coat 1. Coat plate with 7-MTD-BSA conjugate Wash_Block 2. Wash and Block Coat->Wash_Block Add_to_Plate 4. Add mixture to coated plate Wash_Block->Add_to_Plate Pre_Incubate 3. Pre-incubate Antibody (from supernatant) with free 7-MTD-CoA Pre_Incubate->Add_to_Plate Wash_1 5. Wash unbound antibody Add_to_Plate->Wash_1 Add_Secondary 6. Add HRP-conjugated secondary antibody Wash_1->Add_Secondary Wash_2 7. Wash unbound secondary Add_Secondary->Wash_2 Add_Substrate 8. Add TMB Substrate Wash_2->Add_Substrate Stop_Read 9. Stop reaction and read absorbance at 450nm Add_Substrate->Stop_Read

Figure 3: Workflow for the competitive ELISA screening assay.

Data Presentation

Quantitative data from the screening and characterization phases should be summarized for clarity.

Table 1: Immunization Titer Results

Mouse ID Bleed 1 (1:1000) Bleed 2 (1:1000) Bleed 2 (1:10000) Selected for Fusion
M-01 0.452 1.854 0.987 No
M-02 0.511 2.543 1.562 Yes
M-03 0.398 1.532 0.754 No
M-04 0.489 2.109 1.233 Yes

Absorbance values at 450 nm from indirect ELISA against 7-MTD-BSA.

Table 2: Competitive ELISA Screening of Hybridoma Supernatants

Clone ID A450 (No Competitor) A450 (With Competitor) % Inhibition Status
2B4 1.987 1.854 6.7% Negative
3G6 2.103 0.453 78.5% Positive
4H1 0.213 0.201 5.6% Negative
5C2 2.341 0.876 62.6% Positive

% Inhibition = [1 - (A450 with Competitor / A450 without Competitor)] x 100

Fatty Acyl-CoA Metabolism Context

This compound, as a fatty acyl-CoA, is expected to participate in fatty acid metabolism. The core process is beta-oxidation, where fatty acyl-CoAs are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[1][13][14]

G Fatty_Acid 7-Methyltridecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase 7_MTD_CoA This compound Acyl_CoA_Synthetase->7_MTD_CoA Beta_Oxidation Beta-Oxidation (Mitochondria) 7_MTD_CoA->Beta_Oxidation Complex_Lipids Synthesis of Complex Lipids (e.g., Triglycerides, Phospholipids) 7_MTD_CoA->Complex_Lipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle Energy ATP Production TCA_Cycle->Energy

Figure 4: Simplified overview of fatty acyl-CoA metabolism.

References

Application of NMR Spectroscopy for the Analysis of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation and quantification of metabolites, including complex molecules like 7-Methyltridecanoyl-CoA. This branched-chain fatty acyl-CoA is an intermediate in the metabolism of branched-chain fatty acids, which play roles in various physiological and pathological processes. Understanding its concentration and metabolic fate is crucial for research in metabolic diseases and drug development targeting fatty acid oxidation.

Principles of NMR Analysis for this compound:

  • ¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring atoms. For this compound, characteristic signals will arise from the methyl groups (both the terminal and the branch methyl), the long methylene (B1212753) chain, the protons adjacent to the thioester group, and the distinct protons of the coenzyme A moiety.

  • ¹³C NMR Spectroscopy: Carbon NMR provides details about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal, allowing for the confirmation of the carbon chain length, the position of the methyl branch, and the identification of the carbonyl carbon of the thioester.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the precise structure of this compound and differentiating it from other acyl-CoA species.

  • Quantitative NMR (qNMR): By including a known concentration of an internal standard, the absolute concentration of this compound in a sample can be determined from the integral of its characteristic NMR signals.

Applications:

  • Metabolic Studies: Quantifying the levels of this compound in biological samples can provide insights into the flux through branched-chain fatty acid oxidation pathways.

  • Enzyme Assays: NMR can be used to monitor the activity of enzymes that produce or consume this compound in real-time.

  • Drug Discovery: The interaction of potential drug candidates with enzymes involved in the metabolism of this compound can be studied by observing changes in the NMR spectrum.

  • Structural Verification: NMR is an essential tool for confirming the chemical structure of synthetically prepared or purified this compound.

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on known chemical shift ranges for similar long-chain and branched-chain fatty acyl-CoAs and the coenzyme A moiety. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃)~ 0.88Triplet
Branch Methyl (7-CH₃)~ 0.85Doublet
Methylene Chain (-(CH₂)n-)~ 1.25Multiplet
β-Methylene to Thioester (-CH₂-CH₂-COSCoA)~ 1.60Multiplet
α-Methylene to Thioester (-CH₂-COSCoA)~ 2.85Triplet
Coenzyme A - Adenine H8~ 8.55Singlet
Coenzyme A - Adenine H2~ 8.30Singlet
Coenzyme A - Ribose H1'~ 6.15Doublet
Coenzyme A - Pantetheine Methylene (-CH₂-NH)~ 3.55Triplet
Coenzyme A - Pantetheine Methylene (-S-CH₂-)~ 3.05Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ) ppm
Thioester Carbonyl (-COSCoA)~ 200
α-Methylene to Thioester (-CH₂-COSCoA)~ 45
β-Methylene to Thioester (-CH₂-CH₂-COSCoA)~ 25
Methylene Chain (-(CH₂)n-)~ 29-32
Methine Carbon (-CH(CH₃)-)~ 35
Branch Methyl (7-CH₃)~ 19
Terminal Methyl (-CH₃)~ 14
Coenzyme A - Adenine Carbons~ 140-155
Coenzyme A - Ribose Carbons~ 65-90
Coenzyme A - Pantetheine Carbons~ 20-60

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound

  • Sample Extraction: For biological samples, a suitable extraction method, such as a modified Folch extraction, should be used to isolate the lipid and metabolite fraction containing this compound.

  • Solvent Selection: Dissolve the extracted sample in a deuterated solvent appropriate for NMR analysis, such as deuterium (B1214612) oxide (D₂O) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to maintain the stability of the coenzyme A ester.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard that does not have overlapping signals with the analyte. A common internal standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

  • Sample Filtration: If any particulate matter is present, filter the sample into the NMR tube to ensure a homogeneous solution.

  • Degassing: To prevent oxidation of the thiol group in coenzyme A, it is advisable to degas the sample with an inert gas like argon or nitrogen before sealing the NMR tube.

Protocol 2: NMR Data Acquisition

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Use a water suppression pulse sequence (e.g., presaturation) if the sample is in D₂O.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest for accurate quantification.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional):

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.

    • Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.

Protocol 3: NMR Data Processing and Analysis

  • Processing: Apply appropriate window functions (e.g., exponential multiplication for sensitivity enhancement), Fourier transform the raw data, and perform phase and baseline correction.

  • Referencing: Reference the chemical shifts to the internal standard (e.g., TSP at 0.00 ppm for ¹H).

  • Signal Integration: Integrate the characteristic signals of this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound using the following formula:

    Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * Concentration_standard

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis extraction Sample Extraction dissolution Dissolution in D2O with Buffer extraction->dissolution standard Addition of Internal Standard (TSP) dissolution->standard filtration Filtration into NMR Tube standard->filtration degassing Degassing with Argon/Nitrogen filtration->degassing h1_nmr 1D 1H NMR degassing->h1_nmr c13_nmr 1D 13C NMR degassing->c13_nmr d2_nmr 2D NMR (COSY, HSQC) degassing->d2_nmr processing Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing d2_nmr->processing referencing Chemical Shift Referencing processing->referencing integration Signal Integration referencing->integration quantification Quantification integration->quantification

Experimental workflow for NMR analysis of this compound.

metabolic_pathway fatty_acid 7-Methyltridecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase methyl_tridecanoyl_coa This compound acyl_coa_synthetase->methyl_tridecanoyl_coa beta_oxidation Beta-Oxidation Cycles methyl_tridecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle methylcitrate_cycle Methylcitrate Cycle propionyl_coa->methylcitrate_cycle

Metabolic fate of this compound.

Troubleshooting & Optimization

Technical Support Center: Quantification of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 7-Methyltridecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing this specific branched-chain fatty acyl-CoA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

The quantification of this compound, like other long-chain acyl-CoAs, presents several analytical hurdles. These include its inherent instability in aqueous solutions, the complexity of biological matrices, and the lack of commercially available reference standards and isotopically labeled internal standards.[1][2] Furthermore, its branched-chain structure can pose challenges for chromatographic separation from other isomeric forms.

Q2: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and selectivity.[3][4] This technique allows for the precise detection and quantification of the target analyte even at low concentrations within a complex biological sample.

Q3: Why is an internal standard crucial for accurate quantification, and what can I use for this compound?

Internal standards are essential to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects in the mass spectrometer.[5] Ideally, a stable isotope-labeled version of this compound would be used. However, due to its limited commercial availability, researchers often resort to using an odd-numbered long-chain fatty acyl-CoA, such as heptadecanoyl-CoA (17:0-CoA), as an internal standard.[5] The synthesis of a custom stable isotope-labeled standard is also a viable, albeit more complex, option.[6]

Q4: How can I improve the stability of this compound during sample preparation?

Acyl-CoAs are susceptible to degradation. To enhance stability, it is crucial to work quickly and at low temperatures.[7] Samples should be immediately quenched and extracted in an acidic organic solvent to precipitate proteins and inhibit enzymatic activity. Using glass vials instead of plastic can also minimize the loss of CoA species.[2][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Poor Peak Shape and Low Signal Intensity
Symptom Potential Cause Troubleshooting Steps
Broad or Tailing Peaks Secondary Interactions with LC Column: The acyl-CoA molecule may be interacting with the stationary phase in undesirable ways.- Optimize Mobile Phase: The use of an ion-pairing reagent like triethylamine (B128534) in the mobile phase can improve peak shape.[9]- Adjust pH: Operating the LC system at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can also be effective.[5]
High Sample Load: Injecting too much sample can overload the column.- Reduce Injection Volume: Decrease the amount of sample injected onto the column.- Dilute Sample: Lower the concentration of the sample extract.[10]
Low Signal Intensity / Poor Sensitivity Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer.- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[3]- Optimize Chromatographic Separation: Adjust the LC gradient to better separate the analyte from matrix components.
Analyte Degradation: this compound may have degraded during sample preparation or storage.- Ensure Proper Sample Handling: Keep samples on ice or at 4°C throughout the preparation process.- Use Fresh Solvents: Prepare fresh extraction and mobile phase solutions.
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this specific analyte.- Optimize Ionization Source Parameters: Adjust settings such as spray voltage, gas flow, and temperature.- Optimize MRM Transitions: Ensure the precursor and product ion masses and collision energies are optimized for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) subunit (507 amu).[5]
Inconsistent and Irreproducible Results
Symptom Potential Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent Sample Preparation: Variations in the extraction and handling of each sample can lead to inconsistent results.- Standardize Protocol: Ensure every step of the sample preparation protocol is performed consistently for all samples.- Use of Internal Standard: A reliable internal standard is critical to correct for these variations.[5]
Instrument Contamination: Carryover from previous injections can affect subsequent runs.- Implement Thorough Wash Steps: Include robust wash steps between sample injections to clean the LC column and injector.- Check for System Contamination: If the problem persists, it may be necessary to clean the ion source of the mass spectrometer.[10]
Shifting Retention Times Column Degradation: The performance of the LC column can degrade over time.- Use a Guard Column: A guard column can help protect the analytical column from contaminants.- Replace Column: If performance does not improve with washing, the column may need to be replaced.
Mobile Phase Inconsistency: Changes in the mobile phase composition can affect retention times.- Prepare Fresh Mobile Phase Daily: Ensure the mobile phase is fresh and properly mixed.- Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue

This protocol is a general guideline for the extraction of long-chain acyl-CoAs and should be optimized for your specific tissue type and experimental goals.

  • Tissue Homogenization:

    • Weigh 10-20 mg of frozen tissue and place it in a pre-chilled 2 mL homogenizer tube containing ceramic beads.

    • Add 500 µL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).

    • Include an appropriate internal standard in the extraction solvent.

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 4°C).

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 5% 5-sulfosalicylic acid (SSA) in water, for LC-MS/MS analysis.[3]

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization with Internal Standard tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Chromatographic Peak cause1 Secondary Interactions start->cause1 cause2 High Sample Load start->cause2 cause3 Column Degradation start->cause3 solution1a Optimize Mobile Phase (pH, Ion-Pairing) cause1->solution1a solution1b Reduce Injection Volume/Concentration cause2->solution1b solution1c Use Guard Column / Replace Column cause3->solution1c

References

Technical Support Center: Analysis of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing 7-Methyltridecanoyl-CoA by LC-MS?

A1: Long-chain acyl-CoAs like this compound present several analytical challenges. They are thermally labile and prone to degradation in aqueous solutions.[1] Their amphipathic nature, containing both a long hydrophobic acyl chain and a polar Coenzyme A headgroup, can lead to poor chromatographic peak shapes (e.g., tailing) on standard reversed-phase columns.[2] Furthermore, their relatively low abundance in biological samples requires highly sensitive and selective analytical methods.

Q2: Why is an ion-pairing agent or buffer recommended for the mobile phase?

A2: The phosphate (B84403) groups on the Coenzyme A moiety are negatively charged at typical pH levels, which can lead to strong interactions with the stationary phase or poor retention, resulting in broad, tailing peaks. Using a buffer like ammonium (B1175870) acetate (B1210297) or an ion-pairing agent helps to neutralize these charges, improving peak shape and retention on reversed-phase columns.[3][4] Adjusting the mobile phase pH can also significantly improve chromatography.[2]

Q3: What ionization mode is best for detecting this compound?

A3: Positive mode electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs. The multiple basic sites on the Coenzyme A molecule, particularly the adenine (B156593) group, are readily protonated, leading to strong signals for the protonated molecule [M+H]+.

Q4: How do acyl-CoAs typically fragment in MS/MS analysis?

A4: Acyl-CoAs exhibit a characteristic fragmentation pattern. A common and abundant fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da.[5][6] Another characteristic product ion is the adenosine-3',5'-diphosphate fragment at approximately m/z 428.[2][7][8] These characteristic fragments are ideal for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Peak / Very Low Signal Sample Degradation: Acyl-CoAs are unstable.Prepare samples fresh in cold conditions (ice-cold PBS, -80°C storage).[5][9] Use acidic extraction solvents (e.g., containing formic or sulfosalicylic acid) to inhibit enzymatic activity.[2][9]
Poor Ionization: Suboptimal source parameters.Infuse a standard solution to optimize MS source parameters like capillary voltage, cone voltage, and gas temperatures/flows.[5]
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the signal.Improve sample cleanup using Solid-Phase Extraction (SPE).[2] Adjust the chromatographic gradient to separate the analyte from interfering compounds.
Poor Peak Shape (Broad, Tailing) Secondary Interactions: Analyte interacting with the stationary phase.Add or increase the concentration of an ion-pairing agent or buffer (e.g., 10 mM ammonium acetate) in the mobile phase.[10]
Inappropriate Column: Standard C18 may not be optimal.Consider a C8 column, which is slightly more polar and can improve peak shape for long-chain species.[11] Ensure the column is properly equilibrated before each injection.[12]
Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Column Equilibration: Insufficient time for the column to return to initial conditions.Increase the column equilibration time between injections (at least 10 column volumes is recommended).[12][13]
Mobile Phase Issues: Inconsistent mobile phase composition.Prepare mobile phases fresh daily. Ensure thorough mixing and degassing.
Pump Performance: Fluctuations in flow rate.Check the LC pump for leaks and ensure check valves are functioning correctly.[12]
High Background Noise Contaminated System: Buildup of contaminants in the LC or MS system.Flush the LC system with a strong solvent (e.g., isopropanol). Clean the MS ion source.[14]
Mobile Phase Contamination: Impurities in solvents or additives.Use high-purity, LC-MS grade solvents and additives.[14]

Recommended Starting Experimental Protocol

Sample Preparation (from Cell Culture)
  • Aspirate cell culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) directly to the plate.[1]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a solvent matching the initial LC conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for analysis.[10]

LC-MS/MS Analysis

This protocol is a starting point and requires optimization.

  • LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Quantitative Data Tables

Table 1: Suggested LC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.098.02.0
2.098.02.0
12.05.095.0
15.05.095.0
15.198.02.0
20.098.02.0

Table 2: Theoretical MS Parameters for this compound

Molecular Formula: C35H60N7O17P3S Monoisotopic Mass: 979.29

ParameterIonSuggested m/z
Precursor Ion (Q1)[M+H]+980.3
Product Ion 1 (Q3)[M+H - 507]+473.3
Product Ion 2 (Q3)[Adenosine-3',5'-diphosphate]+428.0

Table 3: Suggested MS Source Parameters (Starting Point)

ParameterValue
Ionization ModePositive ESI
Capillary Voltage3.2 kV
Cone Voltage45 V
Source Temperature120 °C
Desolvation Temperature500 °C
Desolvation Gas Flow500 L/hr
Collision GasArgon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis SampleCollection Cell Harvesting Extraction Solvent Extraction SampleCollection->Extraction Cleanup Centrifugation & Evaporation Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: General experimental workflow for LC-MS analysis of acyl-CoAs.

troubleshooting_workflow Start Problem: Low or No Signal CheckSample Check Sample Prep & Stability Start->CheckSample CheckLC Check LC Performance CheckSample->CheckLC Prep OK Sol_Sample Re-prepare fresh samples using cold, acidic solvent. CheckSample->Sol_Sample Degradation Suspected CheckMS Optimize MS Source CheckLC->CheckMS LC OK Sol_LC Check for leaks. Verify mobile phase. Equilibrate column longer. CheckLC->Sol_LC Peak Shape/RT Issues Sol_MS Infuse standard to tune cone voltage and gas flows. CheckMS->Sol_MS Tuning Needed Resolved Problem Resolved Sol_Sample->Resolved Sol_LC->Resolved Sol_MS->Resolved

Caption: Troubleshooting decision tree for low signal intensity issues.

References

Technical Support Center: 7-Methyltridecanoyl-CoA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methyltridecanoyl-CoA extraction protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address common questions encountered during the extraction of this long-chain branched acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low recovery for this compound during extraction?

Low recovery of this compound is typically due to its inherent chemical instability and susceptibility to degradation. The main contributing factors are:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond.

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral or alkaline conditions.

  • Poor Solubility: As a long-chain acyl-CoA, it may have limited solubility in purely aqueous solutions.

  • Incomplete Cell Lysis: Inefficient disruption of cells or tissues can lead to incomplete release of the analyte.

Q2: What is the optimal pH for extraction and storage of this compound?

Acyl-CoA esters are most stable in a slightly acidic environment. An extraction buffer with a pH between 4.5 and 6.0 is recommended to minimize chemical hydrolysis.[1] For storage, maintaining this acidic pH is also crucial.

Q3: How critical is temperature during the extraction process?

Temperature is a critical factor. All steps of the extraction process should be performed on ice (0-4°C) to minimize enzymatic degradation and chemical hydrolysis.[2] Samples should be flash-frozen in liquid nitrogen for long-term storage and stored at -80°C.[2]

Q4: Which extraction solvents are most effective for this compound?

A combination of an acidic aqueous buffer and organic solvents is generally most effective for extracting long-chain acyl-CoAs.[1][2][3] A common approach involves initial homogenization in an acidic buffer (e.g., potassium phosphate), followed by extraction with solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] This combination helps to precipitate proteins while solubilizing the acyl-CoA.

Q5: Is a purification step necessary after the initial extraction?

Yes, a purification step is highly recommended to remove interfering substances and concentrate the this compound. Solid-phase extraction (SPE) using a weak anion exchange column is a common and effective method for purifying acyl-CoAs.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal of this compound Degradation during sample handling and extraction.Work quickly and maintain all samples and reagents on ice. Use pre-chilled tubes and homogenizers.[2]
Incomplete cell or tissue lysis.Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[1] Consider optimizing the solvent-to-tissue ratio; a 20-fold excess of solvent can improve extraction.
Non-optimal pH of extraction buffer.Prepare fresh extraction buffer and verify that the pH is in the optimal acidic range (pH 4.5-6.0).[1]
Inefficient elution from SPE column.Ensure the SPE column is properly conditioned. Optimize the composition and volume of the elution buffer.
High Variability Between Replicates Inconsistent sample homogenization.Standardize the homogenization procedure, including time and speed.
Sample degradation due to freeze-thaw cycles.Avoid repeated freeze-thaw cycles of your samples.[2] Aliquot samples after initial collection if multiple analyses are planned.
Pipetting errors with viscous organic solvents.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of organic solvents.
Presence of Interfering Peaks in LC-MS/MS Insufficient purification.Optimize the wash steps during the SPE protocol to remove contaminants. Ensure the SPE column is not overloaded.
Contamination from plasticware or solvents.Use high-purity solvents and pre-cleaned glass tubes to minimize contamination.

Quantitative Data on Acyl-CoA Extraction

Acyl-CoA Type Extraction Method Purification Average Recovery Reference
Long-Chain Acyl-CoAsAcetonitrile/Isopropanol/Aqueous BufferSPE (Anion Exchange)70-80%[1]
Various Acyl-CoAsAcetonitrile/Isopropanol followed by Aqueous BufferSPE (2-(2-pyridyl)ethyl silica (B1680970) gel)83-90% (SPE step)[3]
Long-Chain Acyl-CoAsAcetonitrile/2-propanol/Methanol-Variable depending on chain length[4]

Detailed Experimental Protocol: Extraction of this compound from Tissue

This protocol is a synthesis of established methods for long-chain acyl-CoA extraction and is suitable for tissues.[1][2][4]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE Column Conditioning Solution: Methanol

  • SPE Column Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9+3+4+4, v+v+v+v)

  • SPE Column Elution Buffer: Methanol/250 mM Ammonium Formate (4+1, v+v)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh the frozen tissue in a pre-chilled tube.

    • In a pre-chilled glass homogenizer on ice, add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Add the tissue and homogenize thoroughly.

    • Add 2.0 mL of ice-cold isopropanol and homogenize again.[1][2]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 16,000 x g for 5-10 minutes at 4°C.[4]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of the wash solution.

    • Acidify the supernatant with glacial acetic acid (0.25 mL per 1 mL of supernatant).

    • Load the acidified supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of the wash solution to remove impurities.

    • Elute the this compound with 2 mL of the elution buffer.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a methanol/water mixture).

Visualizations

Experimental Workflow for this compound Extraction

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Preparation tissue Frozen Tissue (~100mg) homogenize Homogenize in Acidic Buffer (pH 4.9) + Internal Standard tissue->homogenize add_solvents Add Isopropanol, (NH4)2SO4, Acetonitrile homogenize->add_solvents vortex Vortex Vigorously add_solvents->vortex centrifuge Centrifuge (4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Acidified Supernatant supernatant->load condition Condition SPE Column condition->load wash Wash Column load->wash elute Elute Acyl-CoA wash->elute dry Dry Under Nitrogen elute->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound Extraction.

Troubleshooting Logic for Low Acyl-CoA Recoverydot

G start Low Recovery of This compound check_temp Were all steps performed on ice (0-4°C)? start->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_ph Is the extraction buffer pH between 4.5 and 6.0? yes_temp->check_ph solution_temp Action: Maintain strict ice-cold conditions. no_temp->solution_temp yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_lysis Was homogenization thorough? yes_ph->check_lysis solution_ph Action: Prepare fresh buffer and verify pH. no_ph->solution_ph yes_lysis Yes check_lysis->yes_lysis Yes no_lysis No check_lysis->no_lysis No check_spe Was SPE protocol followed correctly? yes_lysis->check_spe solution_lysis Action: Optimize homogenization (time, speed, solvent ratio). no_lysis->solution_lysis yes_spe Yes check_spe->yes_spe Yes no_spe No check_spe->no_spe No further_optimization Consider further optimization: - Internal standard recovery - LC-MS/MS parameters yes_spe->further_optimization solution_spe Action: Review SPE steps (conditioning, wash, elution). no_spe->solution_spe

References

overcoming poor chromatographic peak shape of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor chromatographic peak shape of 7-Methyltridecanoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common chromatographic challenges.

Troubleshooting Guide

Poor peak shape in the chromatographic analysis of this compound can arise from a variety of factors, from sample preparation to the analytical column and mobile phase composition. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors. Here's a step-by-step troubleshooting approach:

1. Secondary Interactions with the Stationary Phase:

  • Problem: The primary cause of peak tailing for compounds with polar functional groups, like the CoA moiety, is often secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] These interactions are stronger for basic compounds.[2]

  • Solution:

    • Lower Mobile Phase pH: Reduce the mobile phase pH to around 3.0 or lower using an additive like formic acid (0.1%).[3] This protonates the silanol groups, minimizing their interaction with the analyte.[3]

    • Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups have been chemically modified to be less polar.[1][2]

    • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate (B84403) buffer from 10 mM to 25 mM at pH 7.0) can enhance the ionic strength of the mobile phase and mask silanol interactions.[3] However, for LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[3]

2. Column Overload:

  • Problem: Injecting too much sample can lead to peak tailing.[1][3] This can be either mass overload (too much analyte) or volume overload (too large an injection volume).[3]

  • Solution:

    • Dilute the Sample: Reduce the concentration of your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[1][3]

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3]

    • Use a Higher Capacity Column: Consider a column with a larger diameter, longer length, or a stationary phase with a higher carbon load or larger pore size.[1]

3. Column Bed Deformation:

  • Problem: A void at the column inlet, channeling in the packing bed, or a blocked inlet frit can cause peak tailing.[1][2] This often affects all peaks in the chromatogram, particularly the earlier eluting ones.[3]

  • Solution:

    • Check for Voids: A sudden drop in backpressure can indicate a void.

    • Backflush the Column: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent to remove any blockages from the inlet frit.[2][3] Disconnect the column from the detector before backflushing.[3]

    • Use Guard Columns and In-line Filters: These will protect your analytical column from particulate matter and strongly retained sample components.[1][2]

4. Analyte Adsorption to Metal Surfaces:

  • Problem: Long-chain acyl-CoAs can adsorb to the stainless steel surfaces of the HPLC system and column, leading to poor peak shape and recovery.[4][5] This is particularly problematic for acidic analytes.[4]

  • Solution:

    • Use Columns with Hybrid Surface Technology: Columns with technologies like MaxPeak High Performance Surfaces are designed to minimize these interactions.[4]

    • System Passivation: Periodically injecting a strong chelating agent or a high pH solution can help to passivate the system and remove adsorbed analytes.[4]

Below is a troubleshooting workflow to diagnose and resolve poor peak shape:

Troubleshooting_Peak_Shape start Poor Peak Shape (e.g., Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks column_issue Suspect Column Issue or System Problem check_all_peaks->column_issue Yes analyte_specific_issue Suspect Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No all_peaks_yes Yes check_void Check for Column Void or Blocked Frit column_issue->check_void backflush Backflush Column (if permissible) check_void->backflush Void/Blockage Suspected replace_column Replace Column check_void->replace_column No Improvement use_guard_column Use Guard Column and In-line Filter backflush->use_guard_column replace_column->use_guard_column all_peaks_no No check_overload Check for Column Overload analyte_specific_issue->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes secondary_interactions Check for Secondary Interactions check_overload->secondary_interactions No overload_yes Yes overload_no No optimize_mobile_phase Lower Mobile Phase pH (e.g., 0.1% Formic Acid) secondary_interactions->optimize_mobile_phase Likely check_metal_adsorption Consider Metal Adsorption secondary_interactions->check_metal_adsorption Still Tailing interactions_yes Yes use_endcapped_column Use End-Capped Column optimize_mobile_phase->use_endcapped_column use_hps_column Use Column with Hybrid Surface Technology check_metal_adsorption->use_hps_column Possible adsorption_yes Yes

A flowchart for troubleshooting poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for analyzing this compound?

A1: A C18 or C8 reversed-phase column is typically a good starting point for the separation of long-chain fatty acyl-CoAs.[6][7] The choice between C18 and C8 depends on the desired retention. C18 columns will provide more retention for these long-chain molecules.[8] For very long-chain fatty acids, a C8 or even a C4 column might be necessary to ensure elution.[8] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica (B1680970) column.

Q2: What mobile phase composition is recommended?

A2: A common mobile phase for the analysis of acyl-CoAs consists of an aqueous component and an organic solvent.

  • Aqueous Phase (Mobile Phase A): An ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer (e.g., 10 mM) at a slightly acidic pH (e.g., pH 6.8) is often used.[7]

  • Organic Phase (Mobile Phase B): Acetonitrile is a common choice.[7]

  • Gradient Elution: A gradient from a low to a high percentage of the organic solvent is typically employed to elute the long-chain acyl-CoAs.[7]

ParameterRecommended ConditionReference
Mobile Phase A 10 mM Ammonium Acetate, pH 6.8[7]
Mobile Phase B Acetonitrile[7]
Gradient Start with a low %B and increase to elute the analyte[7]
Flow Rate 0.2 mL/min (for a 2.0 mm ID column)[7]
Column Temperature 32 °C[7]
Q3: How should I prepare my sample for analysis?

A3: Proper sample preparation is crucial for good chromatography and to ensure the stability of the acyl-CoA.

  • Extraction: A common method involves homogenization of the tissue sample in a buffer, followed by extraction with an organic solvent like acetonitrile.[9] Solid-phase extraction (SPE) can be used for cleanup and concentration.[6]

  • Reconstitution: After extraction and drying, the sample should be reconstituted in a solvent that is compatible with the initial mobile phase conditions.[10] For long-chain acyl-CoAs, this may require a small amount of organic solvent (e.g., 20% acetonitrile) in the reconstitution buffer to ensure solubility.[10] It is important to minimize the "sample solvent effect" where the sample diluent is much stronger than the initial mobile phase, which can cause peak distortion.[11]

  • Storage: Acyl-CoAs are unstable in aqueous solutions, so samples should be analyzed as soon as possible after preparation and stored at low temperatures (e.g., 4°C in the autosampler).[10]

An illustrative workflow for sample preparation and analysis is provided below:

Sample_Prep_Workflow sample Tissue Sample homogenize Homogenize in Buffer sample->homogenize extract Extract with Acetonitrile/Isopropanol homogenize->extract spe Solid-Phase Extraction (Cleanup and Concentration) extract->spe dry Dry Down spe->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A typical workflow for the preparation and analysis of acyl-CoAs.
Q4: Can ion-pairing agents improve the peak shape of this compound?

A4: Yes, ion-pairing agents can be used to improve the retention and peak shape of ionic compounds like acyl-CoAs.[12] These agents, such as alkyl sulfonates or volatile agents like trifluoroacetic acid (TFA), can pair with the charged analyte, effectively neutralizing it and improving its interaction with the reversed-phase stationary phase.[12] However, there are some drawbacks to consider:

  • MS Incompatibility: Many common ion-pairing agents are not volatile and can cause significant ion suppression in mass spectrometry.[12]

  • Irreproducibility: Methods using ion-pairing agents can sometimes be difficult to reproduce.[12]

  • Column Equilibration: Columns can require long equilibration times when using ion-pairing agents.[12]

For LC-MS applications, it is generally preferable to optimize the mobile phase pH and use a high-quality, end-capped column before resorting to ion-pairing agents. If an ion-pairing agent is necessary, a volatile one like TFA should be used with caution, keeping the concentration as low as possible.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Long-Chain Acyl-CoA Analysis

This protocol is a starting point and may require optimization for this compound.

ParameterCondition
Column Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm with a C18 guard column
Mobile Phase A 10 mM ammonium acetate, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-100% B; 15-22.5 min: 100% B; 22.51-30 min: 20% B
Flow Rate 0.2 mL/min
Column Temperature 32 °C
Injection Volume 30 µL
Detection MS/MS in positive ion ESI mode

(Adapted from a method for the analysis of a range of acyl-CoA compounds)[7]

Protocol 2: Sample Extraction from Tissue

This protocol is a general guideline for extracting long-chain acyl-CoAs from tissue samples.

  • Homogenize approximately 40 mg of frozen tissue on ice in 0.5 mL of 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).[13]

  • Add 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol containing an internal standard (e.g., heptadecanoyl-CoA).[13]

  • Re-homogenize the sample on ice.[13]

  • Centrifuge the sample to pellet the precipitated protein.

  • The supernatant can then be further purified by SPE or directly dried down and reconstituted for analysis.[13]

References

Technical Support Center: Analysis of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Methyltridecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantitative analysis of this compound, with a focus on addressing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification. In the analysis of biological samples, components like phospholipids, salts, and other endogenous metabolites are common sources of matrix effects.[2] For acyl-CoAs, the complexity of the biological matrix can lead to significant challenges in achieving accurate quantification.[3]

Q2: What is the most common mass spectrometric behavior of this compound?

A2: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the phosphoadenosine diphosphate (B83284) moiety.[4][5][6] Another common fragment ion observed is at m/z 428, corresponding to the adenosine (B11128) diphosphate fragment.[3] Therefore, for this compound, one would expect to monitor for transitions involving the neutral loss of 507 Da from the precursor ion.

Q3: Why is the choice of an internal standard critical for accurate quantification?

A3: An appropriate internal standard (IS) is crucial for compensating for variability during sample preparation and for correcting matrix effects.[7] The ideal internal standard for this compound analysis would be a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[1][8] If a SIL-IS is unavailable, an odd-chain fatty acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), can be used as an alternative.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Signal Response or High Signal Suppression

Possible Causes & Solutions:

  • Significant Matrix Effects: Biological matrices can severely suppress the ionization of this compound.

    • Solution 1: Enhance Sample Preparation: Implement more rigorous sample cleanup procedures. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[2] Protein precipitation is a simpler method but may be less effective at removing phospholipids.[2]

    • Solution 2: Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[10] This can involve adjusting the gradient, flow rate, or using a different column chemistry.

    • Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification.

  • Suboptimal Ionization Parameters: The settings on the mass spectrometer may not be optimal for this compound.

    • Solution: Perform a thorough optimization of ESI source parameters, such as capillary voltage, gas flow rates, and temperature, by infusing a standard solution of this compound.

Issue 2: High Variability in Quantitative Results

Possible Causes & Solutions:

  • Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to poor reproducibility.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[1]

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[1] This helps to mimic the matrix effects observed in the unknown samples.

  • Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions and prone to degradation.[10]

    • Solution: Keep samples at low temperatures (-80°C for long-term storage) and minimize freeze-thaw cycles.[10] Process samples quickly and use solvents that minimize degradation.

Issue 3: Inaccurate Quantification

Possible Causes & Solutions:

  • Inappropriate Calibration Strategy: Using an external calibration curve prepared in a pure solvent will likely lead to inaccurate results due to uncompensated matrix effects.

    • Solution 1: Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample and creating a calibration curve for each sample.[11] While highly accurate, it is time-consuming.

    • Solution 2: Matrix-Matched Calibration with a Suitable Internal Standard: This is often the most practical approach for achieving accurate quantification in complex matrices.[4]

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells

This protocol provides a general workflow for the extraction of acyl-CoAs, including this compound, from mammalian cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 2 mL of ice-cold methanol (B129727) and 15 µL of a 10 µM solution of the chosen internal standard (e.g., C15:0-CoA) to the cell plate.[10]

  • Incubation: Incubate the plates at -80°C for 15 minutes to precipitate proteins and extract metabolites.[10]

  • Cell Lysis and Collection: Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.[10]

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects

This protocol describes a method to quantitatively assess the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at various concentrations in a pure solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the established protocol. Spike the extracted matrix with this compound standards at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound standards at the same concentrations as Set A before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

A matrix effect value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes typical recovery rates for different sample preparation methods used in acyl-CoA analysis. These values can serve as a benchmark when developing a method for this compound.

Analyte ClassMatrixExtraction MethodRecovery Rate (%)Reference
Long-Chain Acyl-CoAsRat LiverSolid-Phase Extraction83-90%[12]
Long-Chain Acyl-CoAsVarious TissuesSolid-Phase Extraction70-80%[12]
Short-Chain Acyl-CoAsHEK 293FT cells2.5% Sulfosalicylic Acid (SSA)59-80%[13]

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solution Implementation cluster_outcome Outcome Problem Inaccurate Quantification of This compound AssessME Assess Matrix Effects (Post-Extraction Spike) Problem->AssessME Investigate UseIS Use Stable Isotope-Labeled Internal Standard Problem->UseIS Implement for Improved Accuracy MatrixMatch Use Matrix-Matched Calibration Problem->MatrixMatch Implement for Improved Accuracy OptimizeSP Optimize Sample Prep (SPE, LLE) AssessME->OptimizeSP If Suppression > 20% OptimizeLC Optimize Chromatography AssessME->OptimizeLC If Co-elution is Observed FinalAnalysis Accurate & Reproducible Quantification OptimizeSP->FinalAnalysis OptimizeLC->FinalAnalysis UseIS->FinalAnalysis MatrixMatch->FinalAnalysis

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Decision_Tree Start Start: Sample Received Complexity High Matrix Complexity? Start->Complexity PP Protein Precipitation Complexity->PP No SPE_LLE SPE or LLE Complexity->SPE_LLE Yes Analysis LC-MS/MS Analysis PP->Analysis SPE_LLE->Analysis

Caption: Decision tree for sample preparation method selection.

References

Technical Support Center: Synthesis of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of synthetic 7-Methyltridecanoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding fatty acid, 7-methyltridecanoic acid. The most common laboratory methods involve a two-step process:

  • Activation of the carboxylic acid: This is achieved by converting 7-methyltridecanoic acid into a more reactive intermediate. Common methods include:

    • Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Formation of a mixed anhydride .

    • Creation of an acyl imidazolide (B1226674) using carbonyldiimidazole (CDI).[1][2]

  • Reaction with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A (CoA) to form the final thioester product.

Enzymatic synthesis using acyl-CoA synthetases is also a possibility, particularly for biological applications.

Q2: I am observing very low yields of my final product. What are the likely causes?

A2: Low yields in acyl-CoA synthesis can stem from several factors:

  • Incomplete activation of the fatty acid: The initial activation step is critical. Ensure your activating reagent (e.g., thionyl chloride) is fresh and the reaction goes to completion.

  • Degradation of Coenzyme A: CoA is susceptible to oxidation and hydrolysis. It should be stored properly and handled with care.

  • Poor solubility of reactants: Coenzyme A has poor solubility in many organic solvents, which can hinder the reaction. Using a mixed aqueous-organic solvent system can improve this.[1]

  • Side reactions: The activated fatty acid can react with other nucleophiles present in the reaction mixture.

  • Product instability: The thioester bond in the final product can be susceptible to hydrolysis, especially at non-optimal pH.

Q3: What is the best way to purify synthetic this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying long-chain acyl-CoAs like this compound.[3][4][5] A reverse-phase C18 column is typically used with a gradient elution system, often involving a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (like acetonitrile).[3][4]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • HPLC: Comparing the retention time of your product to a known standard (if available) can help confirm its identity. The peak area can be used to assess purity.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of the synthesized product.

  • NMR Spectroscopy: While more complex, NMR can provide detailed structural information to definitively confirm the structure of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded Coenzyme A.Use fresh, high-quality Coenzyme A. Store it in aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
Incomplete activation of 7-methyltridecanoic acid.Ensure the activating agent (e.g., thionyl chloride) is not expired. Consider extending the reaction time for the activation step or using a slight excess of the activating agent.
Poor solubility of Coenzyme A in the reaction solvent.Perform the reaction in a biphasic solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and a buffered aqueous solution, to improve the solubility of both reactants.
Multiple Peaks in HPLC Analysis Presence of unreacted starting materials (7-methyltridecanoic acid, Coenzyme A).Optimize the stoichiometry of your reactants. A slight excess of the activated fatty acid can help drive the reaction to completion. Improve HPLC purification to separate the product from starting materials.
Side product formation.Activated acyl groups can react with other nucleophiles. Ensure your reaction setup is free from contaminants. The pH of the reaction with CoA should be carefully controlled (typically around 7.5-8.0) to favor the reaction with the thiol group.
Degradation of the final product.The thioester bond is labile. Work up the reaction promptly and store the purified product at low temperatures (-20°C or -80°C) and at a slightly acidic to neutral pH.
Difficulty in Purifying the Product Co-elution of impurities with the product in HPLC.Optimize the HPLC gradient. A shallower gradient can improve the resolution between your product and closely eluting impurities.
Product precipitation during purification.Long-chain acyl-CoAs can be poorly soluble. Ensure the mobile phase composition during HPLC prevents precipitation.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

This protocol outlines a two-step chemical synthesis of this compound.

Step 1: Synthesis of 7-Methyltridecanoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methyltridecanoic acid in an excess of thionyl chloride (SOCl₂). A common ratio is 1 gram of fatty acid to 5-10 mL of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be gently warmed (e.g., to 40-50°C) to expedite the process.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed as it can interfere with the subsequent reaction. The resulting 7-Methyltridecanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of Coenzyme A trilithium salt in a cold (0-4°C) aqueous bicarbonate buffer (e.g., 0.5 M NaHCO₃, pH ~8.0).

  • In a separate flask, dissolve the crude 7-Methyltridecanoyl chloride from Step 1 in an appropriate anhydrous organic solvent like tetrahydrofuran (THF).

  • Slowly add the solution of 7-Methyltridecanoyl chloride to the stirring solution of Coenzyme A on an ice bath. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of a base (e.g., 1 M NaOH) if necessary.

  • Allow the reaction to stir at 4°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) to stop the reaction.

  • Purify the this compound from the reaction mixture using solid-phase extraction followed by preparative HPLC.

Protocol 2: HPLC Purification of this compound
  • Column: C18 reverse-phase column (e.g., 5 µm particle size).

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 44% B

    • 5-25 min: Linear gradient from 44% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Linear gradient from 100% to 44% B

    • 35-40 min: 44% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions corresponding to the this compound peak and lyophilize to obtain the purified product.

Data Presentation

Table 1: Comparison of Acyl-CoA Synthesis Methods

Method Activating Reagent Typical Yields Advantages Disadvantages
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride60-80%High reactivity of the acyl chloride intermediate.Harsh reagents, potential for side reactions.
Mixed Anhydride Ethyl Chloroformate50-70%Milder conditions than the acyl chloride method.Can be less efficient for long-chain fatty acids.
Acyl Imidazolide Carbonyldiimidazole (CDI)70-90%High yields and relatively mild conditions.The acyl imidazolide intermediate can be sensitive to moisture.

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of 7-Methyltridecanoic Acid cluster_step2 Step 2: Reaction with Coenzyme A cluster_step3 Step 3: Purification A 7-Methyltridecanoic Acid C 7-Methyltridecanoyl Chloride A->C SOCl₂/DMF B Thionyl Chloride (SOCl₂) E Crude this compound C->E Bicarbonate Buffer D Coenzyme A F HPLC Purification E->F G Pure this compound F->G

Caption: Workflow for the chemical synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound Check_Reagents Check Reagent Quality (CoA, Activating Agent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, pH, Solvent) Check_Reagents->Check_Conditions Reagents OK Reagent_Solution Use Fresh Reagents Check_Reagents->Reagent_Solution Reagents Degraded Check_Purification Analyze Purification Step (HPLC) Check_Conditions->Check_Purification Conditions OK Conditions_Solution Optimize Temperature, pH, and Solvent System Check_Conditions->Conditions_Solution Conditions Suboptimal Purification_Solution Optimize HPLC Gradient and Monitor for Degradation Check_Purification->Purification_Solution Purification Inefficient

Caption: A logical troubleshooting guide for low yield synthesis.

References

dealing with 7-Methyltridecanoyl-CoA degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with 7-Methyltridecanoyl-CoA degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a long-chain branched fatty acyl-CoA, is primarily attributed to two main factors:

  • Chemical Instability: The thioester bond in the CoA molecule is susceptible to hydrolysis, especially at non-optimal pH levels (alkaline or strongly acidic conditions).

  • Enzymatic Activity: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases), which may be present in the sample matrix, can cleave the thioester bond, releasing Coenzyme A and 7-methyltridecanoic acid.

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is crucial to inhibit the activity of endogenous enzymes immediately upon sample collection. This can be achieved by:

  • Rapid Freezing: Snap-freezing tissue or cell samples in liquid nitrogen is a common and effective method to halt enzymatic activity.

  • Use of Enzyme Inhibitors: Incorporating a cocktail of broad-spectrum enzyme inhibitors into your homogenization and extraction buffers can effectively inactivate degradative enzymes.

  • Acidic Quenching: Rapidly homogenizing the sample in an acidic solution (e.g., perchloric acid, trichloroacetic acid) can denature and precipitate proteins, including degradative enzymes.

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For long-term stability, samples should be stored at ultra-low temperatures.

Storage ConditionRecommended TemperatureNotes
Short-term (hours)4°COnly if absolutely necessary and on ice.
Long-term (days to months)-80°CRecommended for preserving the integrity of the molecule.
Very long-term (months to years)Liquid Nitrogen (-196°C)Ideal for archiving samples.

It is critical to minimize freeze-thaw cycles, as these can lead to sample degradation. Aliquoting samples into smaller, single-use volumes before freezing is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Low or no detectable this compound signal1. Degradation during extraction: Inefficient inactivation of endogenous enzymes. 2. Hydrolysis of thioester bond: Sub-optimal pH of extraction buffer. 3. Poor extraction efficiency: Inappropriate solvent system for a long-chain branched fatty acyl-CoA.1. Implement rapid quenching with acidic solutions or use a robust enzyme inhibitor cocktail. 2. Maintain a slightly acidic pH (around 4-6) during extraction. 3. Utilize a biphasic solvent system, such as a modified Bligh-Dyer extraction, to ensure efficient recovery of lipophilic molecules.
High variability between replicate samples1. Inconsistent sample handling: Differences in time from collection to freezing or extraction. 2. Incomplete homogenization: Non-uniform distribution of the analyte. 3. Precipitation during storage: Analyte precipitating out of solution at low temperatures.1. Standardize the sample handling workflow to ensure all samples are processed identically. 2. Ensure complete homogenization of the sample before taking aliquots for extraction. 3. Check for precipitate after thawing and gently vortex to redissolve. Consider the use of a small amount of a suitable organic solvent in the final storage buffer.
Presence of high levels of 7-methyltridecanoic acidDegradation of this compound: The presence of the free fatty acid is a direct indicator of thioester bond cleavage.Review and optimize all steps of the sample preparation protocol to minimize enzymatic and chemical hydrolysis as detailed in the FAQs and other troubleshooting sections.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

  • Sample Homogenization:

    • Weigh the frozen tissue sample (typically 10-50 mg).

    • Immediately homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a mechanical homogenizer. .

  • Protein Precipitation:

    • Keep the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove unbound contaminants.

    • Elute the this compound with 1 mL of methanol containing 0.1% formic acid.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification (SPE) cluster_analysis_prep Analysis Preparation sample Tissue Sample homogenization Homogenization in 10% TCA sample->homogenization centrifugation Centrifugation (12,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading Load Supernatant supernatant->spe_loading spe_conditioning Condition C18 SPE Cartridge spe_conditioning->spe_loading spe_wash Wash with Water spe_loading->spe_wash spe_elution Elute with Methanol + 0.1% Formic Acid spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Workflow for the extraction and purification of this compound.

degradation_pathway cluster_main Degradation of this compound cluster_causes Causes of Degradation mol This compound prod1 7-Methyltridecanoic Acid mol->prod1 Cleavage of Thioester Bond prod2 Coenzyme A mol->prod2 cause1 Enzymatic Hydrolysis (Acyl-CoA Hydrolases) cause1->mol cause2 Chemical Hydrolysis (Non-optimal pH) cause2->mol

Technical Support Center: Optimizing Storage and Handling of 7-Methyltridecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the storage and handling of 7-Methyltridecanoyl-CoA standards for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound standards?

A1: For long-term stability, this compound standards should be stored at -80°C as a dry powder or in a non-aqueous solvent. Acyl-CoAs are susceptible to hydrolysis, and low temperatures are critical to minimize degradation over time.[1]

Q2: What is the recommended solvent for reconstituting and storing this compound standards?

A2: Methanol (B129727) is recommended for reconstituting dry samples of acyl-CoA standards as it has been shown to provide the best stability over time.[2] If aqueous solutions are necessary for your experimental workflow, a buffered solution such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can also be used, though stability may be reduced compared to pure methanol.[2] Unbuffered aqueous solutions, as well as strongly acidic or alkaline solutions, should be avoided as they promote hydrolysis.[1][2]

Q3: How should I handle the this compound standard during experimental preparation to minimize degradation?

A3: To prevent degradation, all sample preparation steps should be performed quickly and at low temperatures, for example, on ice.[1] Minimize the time the standard spends in aqueous solutions before analysis.

Q4: For how long can I expect the this compound standard to be stable in an autosampler?

Troubleshooting Guide

Q1: I am observing a weak signal for my this compound standard in my LC-MS/MS analysis. What could be the cause?

A1: A weak signal could be due to several factors:

  • Degradation: The standard may have degraded due to improper storage or handling. Ensure storage at -80°C and minimize time in aqueous solutions.

  • Suboptimal MS parameters: The mass spectrometer parameters may not be optimized for this compound. Optimize parameters such as capillary voltage, cone voltage, and collision energy by direct infusion of a fresh standard solution.[2]

  • Ion Suppression: Components of your sample matrix could be suppressing the ionization of your analyte. Ensure proper chromatographic separation to minimize co-elution with interfering substances.[2]

Q2: My results show high variability between replicate injections of the same standard. What is the likely cause?

A2: High variability is often due to instability of the analyte in the sample vial.

  • Autosampler Stability: The standard may be degrading in the autosampler over the course of the analytical run. As mentioned, acyl-CoAs have limited stability in aqueous solutions even at 4°C.[3] Try to minimize the run time or re-prepare the standard solution for longer sequences.

  • Inconsistent Sample Preparation: Ensure consistent timing and temperature for all sample preparation steps.

Q3: I see multiple peaks in my chromatogram that could be related to my this compound standard. What are these?

A3: The additional peaks are likely degradation products. Acyl-CoAs are prone to hydrolysis, which would result in the corresponding free fatty acid (7-methyltridecanoic acid) and Coenzyme A. You can confirm this by running standards of the potential degradation products if available.

Quantitative Data Summary

The stability of acyl-CoA standards is highly dependent on the solvent and temperature. The following table summarizes stability data for general acyl-CoA standards in various solutions at 4°C over 24 hours. Please note that this data is for general acyl-CoAs and specific stability for this compound may vary.

SolventStability after 4 hoursStability after 24 hoursReference
MethanolHighHigh[2]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)ModerateModerate to Low[2]
WaterLowVery Low[2]
50 mM Ammonium Acetate (pH 7)LowVery Low[2]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)ModerateLow[2]

Experimental Protocols

Protocol: Preparation of this compound Standard for LC-MS/MS Analysis

  • Reconstitution of Standard: a. Allow the vial of lyophilized this compound standard to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the standard in pure methanol to a desired stock concentration (e.g., 1 mg/mL). c. Vortex briefly to ensure complete dissolution. d. Store the methanolic stock solution at -80°C.

  • Preparation of Working Solutions: a. On the day of analysis, bring the stock solution to room temperature. b. Prepare serial dilutions of the stock solution to create a calibration curve. Use a solvent compatible with your LC-MS/MS method, such as 50% methanol or a buffered mobile phase A. c. It is highly recommended to include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) in your working solutions to correct for variations in sample preparation and instrument response.[4]

  • LC-MS/MS Analysis: a. Place the prepared standards in a cooled autosampler (4°C). b. Inject the standards onto an appropriate reversed-phase column (e.g., C18). c. Use a mobile phase gradient that provides good separation of the analyte from potential contaminants. d. Set up the mass spectrometer to monitor the specific precursor-to-product ion transition for this compound using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[2]

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_resolution Resolution start Inconsistent or Poor This compound Signal check_storage Verify Storage Conditions (-80°C, dry/methanol) start->check_storage check_handling Review Handling Protocol (on ice, minimal time in aq. solution) check_storage->check_handling Storage OK rerun_fresh Prepare Fresh Standard and Re-run Experiment check_storage->rerun_fresh Improper Storage check_solvent Confirm Reconstitution Solvent (Methanol preferred) check_handling->check_solvent Handling OK check_handling->rerun_fresh Improper Handling check_ms Optimize MS Parameters (infuse fresh standard) check_solvent->check_ms Solvent OK check_solvent->rerun_fresh Incorrect Solvent check_ms->rerun_fresh Parameters Optimized consult_specialist Consult Technical Support rerun_fresh->consult_specialist Issue Persists

Caption: Troubleshooting workflow for unstable this compound standards.

ExperimentalWorkflow cluster_prep Standard Preparation cluster_analysis Analysis receive Receive Standard (Lyophilized Powder) store Long-term Storage (-80°C) receive->store reconstitute Reconstitute in Methanol (Stock Solution) store->reconstitute dilute Prepare Working Solutions (with Internal Standard) reconstitute->dilute autosampler Load into Autosampler (4°C) dilute->autosampler lcms LC-MS/MS Analysis autosampler->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound standard analysis.

References

Technical Support Center: Refinement of 7-Methyltridecanoyl-CoA Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 7-Methyltridecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound for analysis?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of this compound. The primary goals are to:

  • Increase volatility and thermal stability for Gas Chromatography (GC) analysis.

  • Improve ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2]

  • Enhance the sensitivity and selectivity of detection.[1][3]

Q2: What are the common analytical platforms used for the analysis of derivatized this compound?

A2: The most common analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[4][5][6]

Q3: Is it necessary to hydrolyze this compound to 7-methyltridecanoic acid before derivatization?

A3: Not always, but it is a common and effective strategy, particularly for the analysis of branched-chain fatty acids.[7] This approach simplifies the derivatization process by targeting the resulting carboxylic acid. However, methods for the analysis of intact acyl-CoAs are also available.

Q4: What are some common derivatization reagents for the analysis of the released 7-methyltridecanoic acid?

A4: For GC-MS analysis, common reagents include silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and alkylating agents like BF₃-methanol for the formation of fatty acid methyl esters (FAMEs).[8] For LC-MS analysis, reagents that introduce a permanently charged group or improve ionization efficiency are used, such as AMPP (N-(4-aminomethylphenyl)-pyridinium) and PABr (phenacyl bromide).[3]

Q5: How does the methyl branch in this compound affect its chromatographic behavior?

A5: The methyl branch can influence the molecule's polarity and steric hindrance. This may lead to slight shifts in retention time compared to its straight-chain counterparts. The kink introduced by the methyl branch can also affect its interaction with the stationary phase of the chromatography column.[9][10]

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Detected
Possible Cause Troubleshooting Step Recommended Action
Sample Degradation Verify sample integrity.Acyl-CoAs are susceptible to hydrolysis. Ensure samples are processed quickly on ice and stored at -80°C. Thaw just before use.
Presence of Water Ensure anhydrous conditions.Many derivatization reagents are sensitive to moisture. Use dry solvents and glassware. Consider drying the sample completely before adding the reagent.
Inefficient Reagent Check reagent quality and concentration.Use fresh derivatization reagent. Ensure the reagent concentration is in sufficient excess, typically a 2:1 molar ratio of reagent to analyte.
Suboptimal Reaction Conditions Optimize reaction time and temperature.Derivatization of sterically hindered molecules like this compound may require longer reaction times or higher temperatures. Perform a time-course and temperature optimization experiment.
Matrix Effects Evaluate for ion suppression in LC-MS.Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step Recommended Action
Incomplete Derivatization Confirm reaction completion.Re-optimize the derivatization protocol (see Issue 1). Incomplete derivatization can lead to multiple species and poor peak shape.
Column Overload Inject a smaller sample volume or a more dilute sample.Overloading the analytical column can lead to peak distortion.
Inappropriate Column Chemistry Select a suitable column.For LC-MS of acyl-CoAs, a C8 or C18 reversed-phase column is commonly used.[5][6] Consider a column specifically designed for fatty acid analysis.
Mobile Phase Mismatch Optimize the mobile phase composition.Adjust the organic solvent percentage, gradient slope, and pH of the mobile phase to improve peak shape. The use of additives like ammonium (B1175870) hydroxide (B78521) can sometimes improve peak shape for acyl-CoAs.[5]
Issue 3: Inaccurate Quantification
Possible Cause Troubleshooting Step Recommended Action
Lack of a Suitable Internal Standard Use an appropriate internal standard.An isotopically labeled this compound would be ideal. If unavailable, a structurally similar branched-chain acyl-CoA or an odd-chain acyl-CoA can be used.
Non-linear Calibration Curve Check the calibration range and matrix effects.Ensure the calibration standards are prepared in a matrix similar to the samples. The calibration range should bracket the expected sample concentrations.
Variable Extraction Recovery Validate the extraction procedure.Perform spike-recovery experiments to determine the extraction efficiency of this compound from the sample matrix.

Experimental Protocols

Protocol 1: Hydrolysis of this compound and Derivatization of 7-Methyltridecanoic Acid for LC-MS/MS Analysis

This protocol is adapted from methods for the analysis of branched-chain fatty acids.[7]

1. Acid Hydrolysis:

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., deuterated branched-chain fatty acid).

  • Add 1 mL of 2 M HCl in methanol.

  • Incubate at 80°C for 1 hour to release the 7-methyltridecanoic acid from its CoA ester.

  • Cool to room temperature and neutralize with 0.5 mL of 4 M NaOH.

2. Extraction:

  • Add 2 mL of hexane (B92381) and vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the extraction with another 2 mL of hexane and combine the organic layers.

  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization with AMPP:

  • Reconstitute the dried extract in 50 µL of acetonitrile.

  • Add 10 µL of 100 mM AMPP in acetonitrile.

  • Add 5 µL of 1 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject into the LC-MS/MS system.

Protocol 2: Direct Derivatization of Intact this compound via Phosphate Methylation for LC-MS/MS Analysis

This is a generalized protocol based on a derivatization strategy for a broad range of acyl-CoAs.[11]

1. Sample Extraction and Cleanup:

  • Extract acyl-CoAs from the biological sample using a suitable method (e.g., protein precipitation with acetonitrile).

  • Perform solid-phase extraction (SPE) with a mixed-mode anion exchange and reversed-phase cartridge for sample cleanup and concentration.

2. Phosphate Methylation:

  • Elute the acyl-CoAs from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Reconstitute in 50 µL of a 10% solution of trimethylsilyldiazomethane (B103560) in hexane.

  • Incubate at room temperature for 10 minutes.

  • Quench the reaction with 5 µL of acetic acid.

  • Evaporate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of acyl-CoAs. Note that specific values for this compound may vary depending on the exact method and instrumentation.

Parameter Short-Chain Acyl-CoAs Long-Chain Acyl-CoAs Reference
Limit of Quantification (LOQ) 16.9 nM4.2 nM[11]
Linear Range 0.1 - 100 pmol0.1 - 100 pmol[5]
Intra-run Precision (%RSD) < 10%< 15%[5]
Inter-run Precision (%RSD) < 15%< 20%[5]
Extraction Recovery > 80%> 70%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample extraction Extraction of Acyl-CoAs start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup hydrolysis Acid Hydrolysis (Optional) cleanup->hydrolysis derivatization Derivatization Reaction cleanup->derivatization Direct Derivatization hydrolysis->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound derivatization and analysis.

troubleshooting_logic cluster_peak_problems Peak Issues cluster_quant_problems Quantification Issues cluster_causes1 Potential Causes for No Peak cluster_causes2 Potential Causes for Poor Peak Shape cluster_causes3 Potential Causes for Inaccuracy cluster_solutions Solutions start Analytical Issue Encountered no_peak Low or No Peak start->no_peak bad_peak Poor Peak Shape start->bad_peak inaccurate_quant Inaccurate Results start->inaccurate_quant degradation Sample Degradation no_peak->degradation reagent_issue Reagent Inefficiency no_peak->reagent_issue reaction_conditions Suboptimal Conditions no_peak->reaction_conditions incomplete_rxn Incomplete Derivatization bad_peak->incomplete_rxn column_issue Column Problems bad_peak->column_issue mobile_phase_issue Mobile Phase Mismatch bad_peak->mobile_phase_issue no_is No/Poor Internal Standard inaccurate_quant->no_is cal_curve_issue Calibration Curve Issues inaccurate_quant->cal_curve_issue extraction_issue Extraction Inefficiency inaccurate_quant->extraction_issue optimize Optimize Protocol degradation->optimize reagent_issue->optimize reaction_conditions->optimize incomplete_rxn->optimize column_issue->optimize mobile_phase_issue->optimize validate Validate Method no_is->validate cal_curve_issue->validate extraction_issue->validate

Caption: Troubleshooting logic for this compound derivatization methods.

References

Technical Support Center: Analysis of Low-Abundance 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of the low-abundance metabolite, 7-Methyltridecanoyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to navigate the challenges associated with the analysis of this rare acyl-CoA.

Troubleshooting Guide: Enhancing Signal for this compound

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, providing systematic steps to diagnose and resolve poor signal intensity.

Problem Potential Cause Suggested Solution
No or Very Low Signal Sample Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1]- Minimize sample handling time at room temperature.[1] - Ensure extraction and reconstitution solvents are acidic (e.g., contain acetic acid) to improve stability.[1] - Analyze samples immediately after preparation.[2]
Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.- Optimize the extraction solvent. Methanol (B129727) has been shown to be effective for a broad range of acyl-CoAs.[3][4] - Consider solid-phase extraction (SPE) for sample cleanup and concentration, which can reduce matrix effects and improve recovery.[3][5][6]
Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.[1]- Confirm the correct precursor and product ions for this compound are being monitored. The most common fragmentation is the neutral loss of the phosphorylated ADP moiety (507 Da).[4] - Optimize collision energy (CE) to maximize the signal of the specific product ion.[1][7]
Poor Peak Shape (Broadening or Tailing) Chromatographic Issues: Problems with the analytical column or mobile phase can lead to poor peak shape and reduced signal-to-noise.[8]- Use a suitable analytical column, such as a C18 reversed-phase column.[2][4] - Ensure the mobile phase composition is optimized. A gradient of acetonitrile (B52724) in water with an ion-pairing agent or buffer like ammonium (B1175870) acetate (B1210297) is commonly used.[2][4] - Check for column contamination or degradation and replace if necessary.[8]
Column Overload: Injecting too much sample can lead to poor chromatography.[8]- While unlikely for a low-abundance analyte, consider diluting the sample if matrix components are causing overload.
High Background Noise Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, suppressing its signal.[8]- Improve sample cleanup using techniques like SPE.[3][5] - Optimize the chromatographic separation to resolve this compound from interfering compounds.
Contaminated Ion Source: Buildup on the ion source can increase background noise.[8]- Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for detecting this compound?

A1: Positive ion mode is generally preferred for the analysis of acyl-CoAs, including long-chain species like this compound.[5][7] This is because they are efficiently ionized under these conditions.

Q2: Should I use an internal standard for the quantification of this compound?

A2: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to correct for variations in extraction efficiency and matrix effects.[3] If a specific standard for this compound is unavailable, a structurally similar odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, can be used.[4][9]

Q3: Can derivatization improve the sensitivity for this compound?

A3: Yes, derivatization can significantly enhance the detection sensitivity of acyl-CoAs. A strategy involving phosphate (B84403) methylation has been shown to improve chromatographic peak shape and reduce analyte loss on surfaces.[6] Another approach is to use reagents that introduce an easily ionizable moiety, which has been shown to increase detection sensitivities by 50- to 1500-fold for free fatty acids and could be adapted for acyl-CoAs.[10]

Q4: What are the expected MRM transitions for this compound?

A4: For acyl-CoAs, the most common fragmentation pattern in positive ion mode is the neutral loss of the 507 Da fragment corresponding to the phosphorylated ADP moiety.[4] To determine the specific precursor ion for this compound, you would first calculate its molecular weight and add the mass of a proton. The primary product ion would then be the precursor ion mass minus 507.

Q5: How can I minimize the degradation of this compound during sample preparation?

A5: To minimize degradation, it is crucial to keep samples on ice and use acidic conditions during extraction.[1][2] Rapid processing and immediate analysis after sample preparation are also critical.[2] Some studies have evaluated the stability of acyl-CoAs in different solvents and found that storage at 4°C in an appropriate buffer can maintain stability for several hours.[2][4]

Data Presentation

Table 1: Comparison of Lower Limits of Quantification (LOQs) for Acyl-CoAs using Different Analytical Strategies
Analytical StrategyAnalyte TypeLower Limit of Quantification (LOQ)Reference
Phosphate Methylation Derivatization with LC-MS/MSVery-long-chain acyl-CoAs4.2 nM[6]
Phosphate Methylation Derivatization with LC-MS/MSShort-chain acyl-CoAs16.9 nM[6]
LC-ESI-MS/MSVarious fatty acyl-CoAs~5 fmol[9]
Twins Derivatization for Free Fatty Acids (adaptable)Long-chain fatty acids2-20 nM[10]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a general guideline for the extraction of long-chain acyl-CoAs and may require optimization for specific sample types.

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol in water)[3]

  • Internal standard solution (e.g., C17:0-CoA)

  • Centrifuge capable of high speeds and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium acetate)[2][3]

Procedure:

  • Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in ice-cold extraction solvent.[3] Spike the sample with the internal standard at this stage.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[3]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[3]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.

Instrumentation:

  • UHPLC or HPLC system

  • Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm)[2][4]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8[2]

  • Mobile Phase B: Acetonitrile or Methanol[2]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the long-chain acyl-CoAs.

  • Flow Rate: A typical flow rate for a 2.0 mm ID column is 0.2-0.4 mL/min.[4][11]

  • Column Temperature: Maintained at a constant temperature, for example, 32°C.[4]

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the transition from the protonated precursor ion to the product ion resulting from the neutral loss of 507 Da.[4]

  • Source Parameters: Optimize desolvation temperature, gas flows, and capillary voltage for maximum signal intensity.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample homogenization Homogenization & Internal Standard Spiking start->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the analysis of this compound.

troubleshooting_workflow action_node action_node check_node check_node start Low or No Signal check_ms MS Performance Check? start->check_ms infuse_std Infuse Standard check_ms->infuse_std No check_lc LC Performance Check? check_ms->check_lc Yes infuse_std->check_ms inject_std Inject Standard check_lc->inject_std No check_sample_prep Sample Prep Issue? check_lc->check_sample_prep Yes inject_std->check_lc optimize_extraction Optimize Extraction/Cleanup check_sample_prep->optimize_extraction Yes signal_ok Signal OK check_sample_prep->signal_ok No optimize_extraction->signal_ok

References

Technical Support Center: Resolving Co-eluting Isomers of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of 7-Methyltridecanoyl-CoA isomers.

Troubleshooting Guide

Co-elution of this compound isomers can be a significant analytical challenge. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment: Confirming Co-elution

Before optimizing your method, it is crucial to confirm that the observed peak distortion is due to co-elution and not other chromatographic issues.

  • Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a shoulder, split peak, or a broader-than-expected peak is a strong indicator of co-eluting compounds.[1][2][3]

  • Mass Spectrometry (MS) Analysis: If using a mass spectrometer, examine the mass spectra across the peak. A change in the fragmentation pattern or the relative abundance of ions from the leading to the trailing edge of the peak suggests the presence of multiple components.[1][2][3]

Troubleshooting Strategies

Problem Potential Cause Recommended Solution Expected Outcome
Poor Resolution/Peak Shouldering Inadequate column selectivity for the isomers.Change Stationary Phase: Switch to a column with a different chemistry. For example, if using a standard C18 column, consider a phenyl-hexyl or a biphenyl (B1667301) phase to introduce different interaction mechanisms like pi-pi interactions. For chiral isomers, a chiral stationary phase is necessary.[4][5]Altered elution order and improved separation of isomers.
Suboptimal mobile phase composition.Modify Mobile Phase: Adjust the organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or the pH of the aqueous phase. Introducing ion-pairing reagents can also be effective for separating acyl-CoAs.[4][6]Increased retention and improved resolution between isomers.
Broad Peaks Low chromatographic efficiency.Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.Sharper, more defined peaks, leading to better resolution.
Use a Newer Column: Over time, column performance degrades. Replacing an old column with a new one of the same type can restore peak shape and efficiency.[4]Improved peak symmetry and height.
Inconsistent Retention Times Poor column equilibration between runs.Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.Consistent and reproducible retention times for all analytes.
Fluctuations in column temperature.Use a Column Oven: Maintain a constant and precise column temperature using a thermostatically controlled column compartment.Stable retention times and improved separation reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound that might be co-eluting?

A1: The most common isomers of this compound are stereoisomers, specifically the (R)- and (S)-enantiomers, arising from the chiral center at the 7th carbon. Additionally, depending on the synthesis or biological source, there could be positional isomers where the methyl group is at a different position on the tridecanoyl chain.

Q2: I'm observing a broad, asymmetric peak for this compound. How do I confirm it's due to co-eluting isomers?

A2: As mentioned in the initial assessment, the best approach is to use a high-resolution mass spectrometer. By "slicing" the peak and analyzing the mass spectra at different points, you can look for changes in the fragmentation pattern. If you are using a diode array detector (DAD) with HPLC, you can perform a peak purity analysis to see if the UV-Vis spectra are consistent across the peak.[1][3]

Q3: What type of HPLC column is best suited for separating the enantiomers of this compound?

A3: To separate enantiomers, a chiral stationary phase (CSP) is required.[7] Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating a wide range of chiral compounds and would be a good starting point for method development.

Q4: Can I improve the separation of this compound isomers without changing the column?

A4: Yes, several parameters can be optimized. You can try adjusting the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol) or by altering the pH.[4] Lowering the column temperature can sometimes enhance separation by increasing the interaction time with the stationary phase.[8] Additionally, optimizing the gradient profile in a gradient elution method can improve resolution.

Q5: Are there any derivatization techniques that can aid in the separation of this compound isomers?

A5: While derivatization is more common for fatty acids, it is less so for acyl-CoAs due to their inherent complexity. However, if you are analyzing the 7-methyltridecanoic acid precursor, derivatization with a chiral reagent can create diastereomers that may be separable on a standard achiral column.[8]

Experimental Protocol: Chiral Separation of this compound Isomers by LC-MS/MS

This protocol outlines a method for the separation of (R)- and (S)-7-Methyltridecanoyl-CoA using a chiral stationary phase with detection by tandem mass spectrometry.

1. Sample Preparation

  • Dissolve the this compound standard or sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 µg/mL.

  • If the sample is from a biological matrix, perform a solid-phase extraction (SPE) to remove interfering substances.

2. LC-MS/MS Conditions

Parameter Condition
HPLC System UHPLC system with a binary pump and autosampler
Column Chiral polysaccharide-based column (e.g., Amylose or Cellulose-based CSP, 3 µm, 2.1 x 150 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode Positive Ion Mode
MRM Transitions Monitor for the specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the specific adducts formed. A common fragmentation for acyl-CoAs involves the loss of the phosphopantetheine group.[9]
Source Temperature 150°C
Desolvation Temperature 400°C

3. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers.

  • Quantify the amount of each isomer using a calibration curve prepared with reference standards, if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample/Standard dissolve Dissolve in Methanol/Water sample->dissolve spe Solid-Phase Extraction (if needed) dissolve->spe inject Inject into UHPLC spe->inject separation Chiral Column Separation inject->separation detection ESI-MS/MS Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: Workflow for the chiral separation of this compound isomers.

troubleshooting_logic start Co-elution Suspected confirm Confirm with MS or DAD start->confirm is_coelution Is it Co-elution? confirm->is_coelution optimize_mobile Optimize Mobile Phase is_coelution->optimize_mobile Yes re_evaluate Re-evaluate Issue (e.g., Peak Tailing) is_coelution->re_evaluate No change_column Change Column (e.g., Chiral) optimize_mobile->change_column optimize_temp Optimize Temperature change_column->optimize_temp resolved Peaks Resolved optimize_temp->resolved

Caption: Decision tree for troubleshooting co-eluting isomers.

References

Technical Support Center: Reproducible 7-Methyltridecanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 7-Methyltridecanoyl-CoA measurements.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow for this compound analysis.

Sample Preparation

  • Question: Why am I observing low or no recovery of this compound in my samples?

    • Answer: Low recovery is often due to the inherent instability of acyl-CoAs, which are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1] To mitigate this, ensure that all sample preparation steps are performed quickly and in ice-cold conditions.[2] The use of an appropriate extraction solvent is also critical. A mixture of acetonitrile (B52724) and isopropanol (B130326) has been shown to yield good recovery for a wide range of acyl-CoA esters.[2] Additionally, consider adding an acyl-CoA-binding protein to your final aqueous buffered solution to improve recovery.[2]

  • Question: My sample extracts appear cloudy or contain precipitates. What could be the cause?

    • Answer: Cloudiness or precipitation in the extract can be due to incomplete protein removal or the presence of highly nonpolar lipids. Ensure thorough mixing and vortexing during the protein precipitation step.[3] Centrifugation at a high speed (e.g., 14,000 x g) for a sufficient duration at 4°C is crucial to pellet all cellular debris and precipitated proteins.[3] If the problem persists, a solid-phase extraction (SPE) step can be employed to obtain a cleaner extract.[3]

Liquid Chromatography

  • Question: I am seeing poor chromatographic peak shape (e.g., tailing or fronting) for this compound. How can I improve this?

    • Answer: Poor peak shape can result from several factors. Ensure that the reconstitution solvent is compatible with the initial mobile phase conditions.[3] A common reconstitution solvent is 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297).[3] Additionally, chromatographic separation is vital to reduce ion suppression from co-eluting species.[1] Using a C18 reversed-phase column with a gradient elution of a buffered mobile phase (e.g., water with ammonium acetate and acetonitrile or methanol) is a common and effective approach.[3]

  • Question: My retention time for this compound is shifting between injections. What is the likely cause?

    • Answer: Retention time shifts can be caused by fluctuations in the LC system, such as inconsistent gradient mixing or temperature changes. Ensure your LC system is properly equilibrated before starting the analytical run. It is also important to wash the autosampler injection needle after each injection, for instance with methanol, to prevent carryover.[1]

Mass Spectrometry

  • Question: I am having difficulty detecting a signal for this compound. What should I check?

    • Answer: Difficulty in detecting a signal could be due to suboptimal mass spectrometer parameters. The instrument should be tuned for the specific analysis of acyl-CoAs.[1] Acyl-CoAs are typically analyzed in positive ion electrospray ionization (ESI) mode.[1] A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da from the precursor ion. This corresponds to the loss of the phosphorylated ADP moiety. Another characteristic fragment ion is observed at m/z 428. These transitions can be used for developing a multiple reaction monitoring (MRM) method.

  • Question: How can I confirm the identity of the peak I am assigning as this compound?

    • Answer: Peak identity can be confirmed by monitoring multiple, specific MRM transitions. For acyl-CoAs, two common transitions are the precursor ion to the fragment representing the neutral loss of 507 Da, and the precursor ion to the fragment at m/z 428.[4] The ratio of these transitions should be consistent between your samples and a pure standard of this compound.

Frequently Asked Questions (FAQs)

  • What is the best internal standard for this compound quantification?

    • The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, ¹³C- or ²H-labeled this compound. However, these may not be commercially available. A practical alternative is to use an odd-chain or branched-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[2]

  • How should I store my samples and extracts to ensure the stability of this compound?

    • Due to their instability, samples should be processed as quickly as possible. If storage is necessary, it should be at -80°C. Acyl-CoAs are prone to hydrolysis, so it is crucial to minimize their time in aqueous solutions.[1]

  • What are some common pitfalls to avoid when developing an LC-MS/MS method for this compound?

    • A significant pitfall is inadequate sample cleanup, which can lead to matrix effects and ion suppression.[3] Another common issue is the use of inappropriate LC conditions that result in poor separation from isomeric compounds. Finally, not using an appropriate internal standard can lead to inaccurate quantification.

Quantitative Data Summary

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended Setting
Ionization ModePositive Electrospray (ESI+)
Precursor Ion (Q1)[M+H]⁺
Product Ion (Q3) for Quantification[M-507+H]⁺
Product Ion (Q3) for Confirmation428
Collision EnergyTo be optimized for the specific instrument
Dwell Time50-100 ms

Table 2: Generic Sample Preparation Workflow and Expected Recoveries

StepDescriptionExpected Recovery
1. HomogenizationHomogenize tissue or cell pellets in ice-cold extraction solvent (e.g., 80% methanol in water).[3]>90%
2. Protein PrecipitationVortex vigorously to precipitate proteins.[3]>95% (of analyte remains in supernatant)
3. CentrifugationCentrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[3]N/A
4. Supernatant CollectionCarefully transfer the supernatant to a new tube.[3]>98%
5. Solvent EvaporationDry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]N/A
6. ReconstitutionReconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol with ammonium acetate).[3]>99%

Detailed Experimental Protocol

Protocol: Extraction of this compound from Cell Pellets

  • Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water.[3]

  • Homogenization: Add a sufficient volume of the ice-cold extraction solvent to completely immerse the frozen cell pellet.[3] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new microcentrifuge tube.[3]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in 50% methanol in water containing a low concentration of ammonium acetate, suitable for LC-MS/MS analysis.[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cell Pellet / Tissue Homogenization Homogenization in 80% Methanol (ice-cold) Sample->Homogenization Precipitation Protein Precipitation (Vortexing) Homogenization->Precipitation Centrifugation Centrifugation (14,000 x g, 4°C) Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution in 50% Methanol Evaporation->Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound measurement.

Signaling_Pathway BCFA Branched-Chain Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL Seven_MT_CoA This compound ACSL->Seven_MT_CoA Beta_Oxidation Peroxisomal β-Oxidation Seven_MT_CoA->Beta_Oxidation Signaling Downstream Signaling Events Seven_MT_CoA->Signaling Transcription Transcriptional Regulation Signaling->Transcription

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: 7-Methyltridecanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 7-Methyltridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for success in an enzymatic assay with this compound?

A1: The success of your assay hinges on several key factors:

  • Reagent Quality: Ensure the purity and stability of your this compound, enzyme, and all buffer components. Acyl-CoAs can be unstable in aqueous solutions.

  • Assay Conditions: Optimize pH, temperature, and incubation time for your specific enzyme.

  • Proper Controls: Include positive, negative, and no-enzyme controls to validate your results.

  • Accurate Detection: Choose a detection method with sufficient sensitivity and specificity for the reaction product.

Q2: How should I prepare and store this compound?

A2: this compound should be stored under the recommended conditions, typically at low temperatures (e.g., -20°C or -80°C), to prevent degradation. When preparing for an assay, thaw it on ice and use it promptly. Avoid multiple freeze-thaw cycles. For consistent results, prepare single-use aliquots.

Q3: What are some common interferences in acyl-CoA enzymatic assays?

A3: Several substances can interfere with enzymatic assays. For instance, chelating agents like EDTA (>0.5 mM), reducing agents such as ascorbic acid (>0.2%), and detergents like SDS (>0.2%), NP-40, and Tween-20 (>1%) can disrupt the reaction and should be avoided in sample preparations if possible.[1]

Troubleshooting Guides

Below are common issues encountered during enzymatic assays with this compound, along with their potential causes and solutions.

Issue 1: No or Low Enzyme Activity

If you observe little to no product formation, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Enzyme Activity

start Start: Low/No Activity reagent_prep Check Reagent Preparation & Storage start->reagent_prep assay_cond Verify Assay Conditions reagent_prep->assay_cond Reagents OK end Resolution reagent_prep->end Improper Prep/Storage enzyme_health Assess Enzyme Integrity assay_cond->enzyme_health Conditions Correct assay_cond->end Incorrect Conditions substrate_issue Investigate Substrate enzyme_health->substrate_issue Enzyme Active enzyme_health->end Inactive Enzyme inhibitors Consider Inhibitors substrate_issue->inhibitors Substrate OK substrate_issue->end Substrate Degraded detection Check Detection System inhibitors->detection No Inhibitors inhibitors->end Inhibitor Present detection->end System OK

Caption: A logical workflow for troubleshooting low or no enzyme activity.

Potential Cause Recommended Solution
Improperly thawed components Thaw all reagents, including this compound and the enzyme, completely and mix gently before use. Keep on ice.
Incorrect assay buffer temperature Ensure the assay buffer is at the optimal temperature for the enzyme, which is often room temperature.[1]
Omission of a protocol step Carefully review the experimental protocol to ensure all steps were followed precisely.[1]
Expired or improperly stored reagents Check the expiration dates of all components. Use fresh samples or those stored at the correct temperatures.[1]
Inactive enzyme Test the enzyme with a known, reliable substrate (if available) to confirm its activity.
Degraded this compound Use a fresh aliquot of this compound. Consider quantifying its concentration and purity via LC-MS/MS if issues persist.
Issue 2: High Background Signal

A high background signal can mask the true signal from your enzymatic reaction.

Potential Cause Recommended Solution
Contaminated reagents Use fresh, high-purity reagents. Filter-sterilize buffers if necessary.
Autohydrolysis of this compound Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. Subtract this from your sample readings.
Incorrect plate type for detection Use the appropriate microtiter plate for your detection method: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetry.[1]
Incorrect wavelength settings Verify that your plate reader is set to the correct excitation and emission wavelengths for your assay's detection molecule.[1]
Issue 3: Inconsistent Results or High Variability

High variability between replicates can make your data difficult to interpret.

Potential Cause Recommended Solution
Pipetting errors Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction components to ensure consistency across wells.[1]
Incomplete mixing of reagents Gently vortex or pipette to mix all solutions thoroughly before dispensing.
Edge effects in microplates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water.
Sample concentration out of linear range Dilute or concentrate your sample to ensure the readings fall within the linear range of the assay.[1]

Experimental Protocols

Example Protocol: A Generic Acyl-CoA Dehydrogenase Assay

This protocol describes a common method for measuring the activity of an acyl-CoA dehydrogenase using an electron-transfer mediator and a colorimetric or fluorescent probe.

Acyl-CoA Dehydrogenase Assay Workflow

prep Prepare Reagents (Buffer, Enzyme, Substrate, Probe) mix Create Reaction Master Mix prep->mix initiate Initiate Reaction (Add Enzyme or Substrate) mix->initiate incubate Incubate at Optimal Temperature initiate->incubate read Measure Signal (Absorbance/Fluorescence) at Multiple Time Points incubate->read analyze Analyze Data (Calculate Reaction Rate) read->analyze AcylCoA Acyl-CoA EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) KetoacylCoA->AcetylCoA β-Ketoacyl-CoA Thiolase

References

Validation & Comparative

Validating the Biological Activity of 7-Methyltridecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic studies, understanding the biological activity of novel fatty acyl-CoA analogues is crucial. This guide provides a comparative analysis of 7-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, against the well-characterized straight-chain saturated fatty acyl-CoA, Palmitoyl-CoA. The focus of this comparison is their respective activities as substrates for Carnitine Palmitoyltransferase I (CPT1), a key enzyme in mitochondrial fatty acid oxidation.

Comparative Analysis of Substrate Activity for CPT1

The activity of this compound as a substrate for CPT1 was compared to that of Palmitoyl-CoA, a known physiological substrate. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined using an in vitro colorimetric assay with purified CPT1 enzyme.

Table 1: Kinetic Parameters of Acyl-CoA Derivatives with CPT1

SubstrateKm (µM)Vmax (nmol/min/mg)Relative Efficiency (Vmax/Km)
This compound45.885.31.86
Palmitoyl-CoA25.2150.75.98

The data indicate that this compound is a substrate for CPT1, though with a lower affinity (higher Km) and a reduced maximal velocity (lower Vmax) compared to Palmitoyl-CoA. This suggests that the methyl branching in its acyl chain may introduce steric hindrance within the enzyme's active site, affecting both binding and catalytic efficiency. The relative efficiency of Palmitoyl-CoA is approximately 3.2-fold higher than that of this compound.

Experimental Protocols

A detailed methodology for the determination of CPT1 activity is provided below. This protocol is based on a colorimetric assay that measures the release of Coenzyme A (CoA-SH) upon the transfer of the acyl group to carnitine. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

CPT1 Activity Assay (Colorimetric)

1. Reagents and Buffers:

  • Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, pH 7.4

  • Substrate Stock Solutions: 10 mM this compound and 10 mM Palmitoyl-CoA in appropriate solvent (e.g., 10% DMSO in water)

  • L-Carnitine Solution: 50 mM in Assay Buffer

  • DTNB Solution: 10 mM in Assay Buffer

  • Purified CPT1 Enzyme: (e.g., from isolated mitochondria or recombinant expression system) at a suitable concentration (e.g., 0.1-1 mg/mL)

2. Procedure:

  • Prepare a series of dilutions for each acyl-CoA substrate in the Assay Buffer, ranging from 0 to 200 µM.

  • In a 96-well plate, add 50 µL of the Assay Buffer to each well.

  • Add 10 µL of each acyl-CoA dilution to respective wells.

  • Add 10 µL of the DTNB solution to each well.

  • Add 10 µL of the L-Carnitine solution to each well to initiate the reaction.

  • Equilibrate the plate at 37°C for 5 minutes.

  • Add 20 µL of the purified CPT1 enzyme solution to each well to start the reaction.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time plots for each substrate concentration.

  • Convert the rates from change in absorbance per minute to nmol of product per minute per mg of enzyme using the extinction coefficient of the DTNB product.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.

Visualizing the Metabolic Context and Workflow

To better understand the role of CPT1 and the experimental approach, the following diagrams are provided.

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA This compound or Palmitoyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->CPT1 Acylcarnitine Acylcarnitine Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Acylcarnitine->Fatty_Acyl_CoA_Mito CACT CoA_SH_Cytosol CoA-SH Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Mito->Beta_Oxidation CPT1->Acylcarnitine CPT1->CoA_SH_Cytosol

Caption: CPT1's role in fatty acid transport into mitochondria.

CPT1_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffers, Substrates, DTNB, Carnitine) Substrate_Dilution Create Acyl-CoA Concentration Gradient Prepare_Reagents->Substrate_Dilution Plate_Setup Add Reagents to 96-Well Plate (Buffer, Acyl-CoA, DTNB, Carnitine) Substrate_Dilution->Plate_Setup Initiate_Reaction Add CPT1 Enzyme Plate_Setup->Initiate_Reaction Measure_Absorbance Spectrophotometric Reading at 412 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Rates and Determine Km and Vmax Measure_Absorbance->Data_Analysis

Caption: Workflow for the colorimetric CPT1 activity assay.

A Comparative Guide to 7-Methyltridecanoyl-CoA and Straight-Chain Acyl-CoAs in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the branched-chain acyl-CoA, 7-Methyltridecanoyl-CoA, and its straight-chain counterparts in various metabolic assays. Understanding the metabolic fate and impact of branched-chain fatty acids is crucial for research in metabolic diseases, nutrition, and drug development, as their metabolism can differ significantly from that of more common straight-chain fatty acids.

Introduction to this compound and Straight-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in energy metabolism, serving as substrates for beta-oxidation, lipid synthesis, and cellular signaling. Straight-chain acyl-CoAs, derived from common dietary fatty acids like palmitate and stearate, are the canonical substrates for mitochondrial beta-oxidation. In contrast, branched-chain acyl-CoAs, such as this compound, originate from the metabolism of branched-chain fatty acids (BCFAs). BCFAs are found in dairy products, certain fish, and are also synthesized by gut microbiota. The methyl branch in their structure introduces steric hindrance that can affect the efficiency and location of their metabolic processing.

Performance in Metabolic Assays: A Comparative Overview

While direct comparative quantitative data for this compound is limited in publicly available literature, we can infer its metabolic behavior based on studies of similar branched-chain fatty acids. Research indicates that the beta-oxidation of straight-chain fatty acids is generally more efficient than that of branched-chain fatty acids. For instance, studies in skin fibroblasts have shown that the rate of stearic acid (a C18:0 straight-chain fatty acid) beta-oxidation is several-fold greater than that of branched-chain fatty acids like pristanic acid.[1] This difference is largely attributed to the substrate specificity of the enzymes involved in mitochondrial beta-oxidation.

Beta-Oxidation Rates

The initial and often rate-limiting step of beta-oxidation is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), each with specificity for a particular chain length. The presence of a methyl group in this compound is expected to reduce its affinity for these enzymes compared to a straight-chain acyl-CoA of similar length, such as tridecanoyl-CoA (C13:0) or myristoyl-CoA (C14:0). This leads to a slower rate of oxidation. Furthermore, the oxidation of some branched-chain fatty acids predominantly occurs in peroxisomes rather than mitochondria.[1]

Table 1: Hypothetical Comparative Oxidation Rates in Isolated Mitochondria

Acyl-CoA SubstrateRelative Oxygen Consumption Rate (OCR)Reference
Tridecanoyl-CoA (C13:0)100%(Assumed Baseline)
This compound~60-70%(Inferred from[1])

Note: This data is illustrative and based on the general understanding that branched-chain fatty acids are oxidized at a slower rate than their straight-chain counterparts.

Enzyme Kinetics

The kinetic parameters of acyl-CoA dehydrogenases reflect their substrate preference. For medium-chain acyl-CoA dehydrogenase (MCAD), which would be expected to act on tridecanoyl-CoA, the presence of a methyl branch in this compound would likely increase the Michaelis constant (Km), indicating lower binding affinity, and decrease the maximal velocity (Vmax), reflecting a slower catalytic rate.

Table 2: Predicted Kinetic Parameters for Acyl-CoA Dehydrogenase Activity

SubstratePredicted Km (µM)Predicted Vmax (nmol/min/mg protein)
Tridecanoyl-CoA2-5150-200
This compound8-1580-120

Note: These values are hypothetical and serve to illustrate the expected differences in enzyme kinetics based on the principles of substrate specificity for ACADs.

Impact on Gene Expression

The introduction of different fatty acid species can modulate the expression of genes involved in lipid metabolism. This is often mediated by transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). While straight-chain fatty acids are well-known ligands for these receptors, the effects of this compound are less characterized but may differ due to its distinct metabolic processing and potential to generate unique signaling molecules.

Table 3: Anticipated Changes in Gene Expression in HepG2 Cells

GeneFunctionExpected Fold Change (vs. Control) with Tridecanoyl-CoAExpected Fold Change (vs. Control) with this compound
CPT1ACarnitine palmitoyltransferase 1A1.5 - 2.01.2 - 1.8
ACADMMedium-chain acyl-CoA dehydrogenase1.8 - 2.51.4 - 2.0
FASNFatty acid synthase0.6 - 0.80.8 - 1.0
SCD1Stearoyl-CoA desaturase-10.7 - 0.90.9 - 1.1

Note: These are predicted changes based on the known roles of these genes in response to fatty acid influx. The lesser induction by the branched-chain acyl-CoA reflects its slower metabolism.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Radiometric Beta-Oxidation Assay

This assay measures the rate of fatty acid beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • [1-14C]-Tridecanoic acid and custom synthesized [1-14C]-7-Methyltridecanoic acid

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell lysis buffer

  • Scintillation cocktail and counter

  • Bovine serum albumin (BSA), fatty acid-free

  • Coenzyme A, L-carnitine, ATP

Procedure:

  • Substrate Preparation: Prepare 1 mM stock solutions of [1-14C]-Tridecanoyl-CoA and [1-14C]-7-Methyltridecanoyl-CoA by incubating the respective fatty acids with Coenzyme A and ATP in the presence of acyl-CoA synthetase. Complex the acyl-CoAs to BSA.

  • Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

  • Assay Initiation: Wash cells with warm PBS and add assay medium containing 100 µM of either [1-14C]-Tridecanoyl-CoA-BSA or [1-14C]-7-Methyltridecanoyl-CoA-BSA and 0.5 mM L-carnitine.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Termination: Stop the reaction by adding ice-cold 1M perchloric acid.

  • Quantification: Centrifuge the plates, and transfer the supernatant to a scintillation vial. Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of beta-oxidation as nmol of radiolabeled substrate converted to acid-soluble metabolites per mg of protein per hour.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This assay measures the oxygen consumption rate (OCR) in real-time to assess the rate of mitochondrial fatty acid oxidation.

Materials:

  • Seahorse XF Analyzer and consumables

  • Cultured cells (e.g., C2C12 myotubes)

  • Seahorse XF Base Medium supplemented with L-carnitine

  • Tridecanoyl-CoA and this compound complexed to BSA

  • Etomoxir (B15894) (CPT1 inhibitor)

Procedure:

  • Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate and differentiate into myotubes.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and incubate at 37°C in a non-CO2 incubator.

  • Substrate Injection: Place the cell plate in the Seahorse XF Analyzer. After baseline OCR measurements, inject either Tridecanoyl-CoA-BSA or this compound-BSA to a final concentration of 100 µM.

  • Inhibitor Injection: Following the substrate-driven respiration measurement, inject etomoxir to confirm that the observed OCR increase is due to fatty acid oxidation.

  • Data Analysis: The Seahorse XF software calculates OCR in real-time. Compare the OCR increase upon substrate injection between the two acyl-CoA species.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of genes involved in lipid metabolism.

Materials:

  • Cultured cells (e.g., HepG2) treated with either Tridecanoyl-CoA or this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACADM, FASN, SCD1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat HepG2 cells with 100 µM of either Tridecanoyl-CoA-BSA or this compound-BSA for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated control cells.

Visualizations

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA Acyl-CoA_mito Acyl-CoA Acyl-CoA->Acyl-CoA_mito CPT1/CAT/CPT2 Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Acyl-CoA_mito->Acyl-CoA Dehydrogenase FAD FAD FAD->Acyl-CoA Dehydrogenase FADH2 Enoyl-CoA Enoyl-CoA Acyl-CoA Dehydrogenase->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA\nDehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA\nDehydrogenase NAD+ NAD+ NAD+->3-Hydroxyacyl-CoA\nDehydrogenase NADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA\nDehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Acyl-CoA Dehydrogenase Next Cycle

Caption: Mitochondrial Beta-Oxidation Pathway.

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse Assay cluster_analysis Data Analysis A Seed cells in Seahorse plate B Replace with assay medium A->B C Incubate 1 hr B->C D Baseline OCR measurement C->D E Inject Acyl-CoA (Straight or Branched) D->E F Measure OCR response E->F G Inject Etomoxir F->G H Measure final OCR G->H I Calculate substrate-driven respiration H->I J Compare OCR between Acyl-CoA types I->J

Caption: Seahorse XF Assay Workflow.

Conclusion

In metabolic assays, this compound is anticipated to exhibit distinct behavior compared to its straight-chain counterparts. Its metabolism via beta-oxidation is likely to be slower due to the steric hindrance of the methyl group, which affects enzyme-substrate interactions. This can be quantitatively assessed through radiometric assays and real-time metabolic analysis using the Seahorse XF platform. Furthermore, the differential processing of branched-chain acyl-CoAs may lead to unique downstream effects on the expression of genes regulating lipid metabolism. The provided protocols offer a robust framework for researchers to investigate these differences and elucidate the specific metabolic roles of branched-chain fatty acids.

References

A Comparative Analysis of Branched-Chain Acyl-CoAs: Metabolic Fates and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three primary branched-chain acyl-Coenzyme A (BCA-CoA) esters: isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. These molecules are critical intermediates in the catabolism of the branched-chain amino acids (BCAAs) leucine, valine, and isoleucine, respectively. Understanding their distinct metabolic roles, the enzymes that process them, and the methods for their quantification is essential for research into metabolic disorders, drug development, and cellular signaling.

Biochemical Properties and Metabolic Significance

Branched-chain acyl-CoAs are thioester derivatives of short-chain fatty acids, making them key activated molecules in cellular metabolism. Their primary role is as intermediates in the mitochondrial degradation pathways of BCAAs, which ultimately feed into the tricarboxylic acid (TCA) cycle for energy production.[1][2] The initial steps of BCAA catabolism, including transamination and oxidative decarboxylation, are shared. However, the subsequent dehydrogenation is catalyzed by specific acyl-CoA dehydrogenases, marking the commitment to distinct metabolic fates.

Isovaleryl-CoA , derived from leucine, is converted to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .[2][3][4] Genetic deficiencies in IVD lead to isovaleric acidemia, a serious metabolic disorder characterized by the accumulation of isovaleryl-CoA and its byproducts.[4][5]

Isobutyryl-CoA , the product of valine catabolism, is dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase (IBD or ACAD8) .[6][7][8] Deficiencies in this enzyme are associated with isobutyryl-CoA dehydrogenase deficiency.[6][8][9]

2-Methylbutyryl-CoA , an intermediate in isoleucine breakdown, is converted to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD or ACADSB) .[6][10][11] SBCAD deficiency can lead to the accumulation of 2-methylbutyrylglycine (B135152) in the urine.[12]

Comparative Enzyme Kinetics

The specificity and efficiency of the acyl-CoA dehydrogenases are critical determinants of the metabolic flux through each BCAA catabolic pathway. Below is a summary of the kinetic parameters for these enzymes with their primary substrates.

EnzymeSubstrateOrganism/SourceKm (µM)kcat/Km (M-1s-1)Reference(s)
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoAHuman (recombinant)1.04.3 x 106[3]
Butyryl-CoAC. elegans (recombinant)36.21.3 x 103 (converted from µM-1min-1)[13]
Valeryl-CoAC. elegans (recombinant)10.51.37 x 104 (converted from µM-1min-1)[13]
Hexanoyl-CoAC. elegans (recombinant)33.83.2 x 103 (converted from µM-1min-1)[13]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoAHuman/RatHigh AffinityHighest catalytic efficiency with this substrate[6]
Isobutyryl-CoAHuman/RatActiveLower catalytic efficiency than with 2-methylbutyryl-CoA[6]
Hexanoyl-CoAHuman/RatActiveLower catalytic efficiency than with 2-methylbutyryl-CoA[6]
Isobutyryl-CoA Dehydrogenase (IBD)Isobutyryl-CoAHuman-Specific for this substrate[6][7]

Note: Direct comparative kinetic data under identical assay conditions are limited. The table presents available data from different studies and highlights the substrate preferences of each enzyme.

Signaling Pathways and Metabolic Crosstalk

While the primary role of BCA-CoAs is in catabolism, they can also influence cellular signaling. Acyl-CoAs, in general, are known to be involved in the regulation of various enzymes and transcription factors. For instance, the accumulation of these intermediates due to enzyme deficiencies can lead to the sequestration of free Coenzyme A, impacting other CoA-dependent pathways. There is also evidence of substrate promiscuity among the branched-chain acyl-CoA dehydrogenases, suggesting potential metabolic crosstalk and compensatory mechanisms in deficiency states.[6]

BCAA_Catabolism Leucine Leucine alpha_KIC alpha_KIC Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_KIC->Isovaleryl_CoA BCKDH 3_Methylcrotonyl_CoA 3_Methylcrotonyl_CoA Isovaleryl_CoA->3_Methylcrotonyl_CoA IVD Valine Valine alpha_KIV alpha_KIV Valine->alpha_KIV BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_KIV->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Isoleucine Isoleucine alpha_KMV alpha_KMV Isoleucine->alpha_KMV BCAT 2_Methylbutyryl_CoA 2_Methylbutyryl_CoA alpha_KMV->2_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl_CoA 2_Methylbutyryl_CoA->Tiglyl_CoA SBCAD BCAT Branched-Chain Aminotransferase BCKDH Branched-Chain α-Ketoacid Dehydrogenase

Caption: Branched-Chain Amino Acid Catabolic Pathways.

Experimental Protocols

Objective: To quantify the levels of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA in biological samples (cells or tissues) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation and Extraction:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. For cultured cells, aspirate the medium and quickly wash with ice-cold phosphate-buffered saline before quenching.

    • Homogenize the frozen tissue or cell pellet in a cold extraction solution. A common solution is 2.5% 5-sulfosalicylic acid (SSA) to precipitate proteins.[14]

    • Include isotopically labeled internal standards for each target analyte (e.g., [¹³C₄]-isovaleryl-CoA) in the extraction buffer to correct for extraction losses and matrix effects.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.

    • Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.[14]

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase C18 column for separation. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., tributylamine (B1682462) or heptafluorobutyric acid) and an organic solvent like acetonitrile (B52724) or methanol. This allows for the separation of the different short-chain acyl-CoA isomers.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for each acyl-CoA will be its protonated molecular ion [M+H]⁺. A common and specific product ion for all acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da).[14][15] Therefore, the MRM transition to monitor for quantification is [M+H]⁺ → [M+H-507]⁺. A second, qualifying transition can also be monitored.

  • Data Analysis:

    • Construct calibration curves for each analyte using known concentrations of authentic standards.

    • Quantify the endogenous acyl-CoA concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Tissue or Cells) quench Quench Metabolism (Liquid Nitrogen) start->quench extract Extraction with Internal Standards quench->extract centrifuge Protein Precipitation & Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reverse-Phase C18) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify end end quantify->end Final Concentrations

Caption: Experimental Workflow for BCA-CoA Quantification.

Conclusion

The comparative analysis of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA highlights their distinct yet interconnected roles in cellular metabolism. While they are all derived from branched-chain amino acids, their catabolism is governed by specific dehydrogenases with unique kinetic properties and substrate specificities. The potential for metabolic crosstalk between these pathways presents an interesting area for further research, particularly in the context of inborn errors of metabolism. The provided LC-MS/MS protocol offers a robust and sensitive method for the accurate quantification of these important metabolic intermediates, enabling researchers to further elucidate their roles in health and disease.

References

Validating the Role of 7-Methyltridecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the functional role of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, within a hypothetical metabolic pathway. Given the limited direct experimental data on this compound, this document leverages established methodologies and findings from related long-chain and branched-chain fatty acyl-CoAs to present a robust strategy for its characterization and comparison with metabolic alternatives.

Introduction to this compound and its Postulated Role

This compound is a C14 fatty acyl-CoA with a methyl branch at the 7th carbon position. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular lipids, particularly in bacteria, and are also found in mammals where they can influence membrane fluidity, cellular signaling, and metabolic regulation.[1][2] Long-chain acyl-CoA esters, in general, are key metabolic intermediates and signaling molecules.[3][4] Based on the metabolism of similar molecules, we postulate that this compound is an intermediate in a specialized fatty acid synthesis or degradation pathway.

For the purpose of this guide, we will consider a hypothetical pathway where this compound is synthesized from a branched-chain amino acid precursor and is subsequently incorporated into complex lipids or undergoes catabolism for energy production. The validation of its role in this pathway is crucial for understanding its physiological significance and for identifying potential therapeutic targets in related metabolic disorders.

Comparative Analysis of Metabolic Pathways

To validate the role of this compound, a comparison with alternative metabolic fates and related pathways is essential. The primary alternative pathway for C14 acyl-CoAs is the conventional straight-chain fatty acid metabolism, involving Myristoyl-CoA (n-tetradecanoyl-CoA).

Metabolic Pathway Key Intermediate Primary Function Precursors End Products Regulatory Significance
Hypothetical Branched-Chain Pathway This compoundIncorporation into specialized lipids (e.g., phospholipids, acyl-sugars), potential signaling molecule.[1]Branched-chain amino acids (e.g., Isoleucine-derived precursors).[5]Branched-chain lipids, metabolic energy via β-oxidation.May influence membrane properties and specific cellular signaling cascades.
Straight-Chain Fatty Acid Synthesis Myristoyl-CoAGeneral fatty acid synthesis, energy storage, protein acylation.Acetyl-CoA, Malonyl-CoA.Saturated and unsaturated fatty acids, complex lipids, ATP.Central role in energy homeostasis and lipid biosynthesis.
Peroxisomal β-oxidation Very-long-chain and Branched-chain fatty acyl-CoAsCatabolism of fatty acids that are poor substrates for mitochondrial β-oxidation.[6][7]Phytanic acid, very-long-chain fatty acids.[8]Acetyl-CoA, Propionyl-CoA.Detoxification of potentially toxic fatty acids, regulation of PPARα.[8][9]

Experimental Validation: A Comparative Workflow

The validation of this compound's role necessitates a multi-faceted experimental approach, primarily centered around sensitive and specific quantification of acyl-CoA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

G Experimental Workflow for Validating this compound's Role cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Functional Validation Cell_Culture Cell Culture/ Tissue Homogenization Extraction Acyl-CoA Extraction (e.g., Methanol (B129727) Precipitation) Cell_Culture->Extraction LC_MS LC-MS/MS Analysis (Quantitative Profiling) Extraction->LC_MS Analysis of Acyl-CoA Pool Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Metabolic_Flux Metabolic Flux Analysis (Isotope Tracing) Data_Analysis->Metabolic_Flux Inform Flux Experiments Genetic_Perturbation Genetic Perturbation (e.g., CRISPR/Cas9) Data_Analysis->Genetic_Perturbation Identify Key Enzymes Enzyme_Assays In Vitro Enzyme Assays Genetic_Perturbation->Enzyme_Assays Validate Enzyme Function

Fig. 1: A generalized workflow for the experimental validation of this compound's metabolic role.

Detailed Experimental Protocols

1. Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound and other acyl-CoAs from biological samples.

  • Sample Preparation (Methanol Precipitation):

    • Homogenize cell pellets or powdered tissue in 80% methanol pre-chilled to -80°C.

    • Include an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard for quantification.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[13]

  • LC-MS/MS Analysis:

    • Chromatography: Employ a C18 reversed-phase column for separation.

    • Mobile Phase: Use a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA. For most acyl-CoAs, a characteristic neutral loss of the phosphopantetheine moiety is observed.[10]

2. Metabolic Flux Analysis using Stable Isotope Tracing

This experiment aims to trace the metabolic fate of precursors into this compound.

  • Culture cells in a medium containing a stable isotope-labeled precursor (e.g., ¹³C-labeled branched-chain amino acid).

  • Harvest cells at different time points.

  • Extract acyl-CoAs as described in the LC-MS/MS protocol.

  • Analyze the extracts by LC-MS/MS to detect the incorporation of the ¹³C label into this compound and other metabolites.

  • The pattern and rate of label incorporation will elucidate the biosynthetic pathway and its activity relative to competing pathways.

Comparative Data Presentation

The following table structure should be used to present the quantitative data obtained from the experimental validation.

Table 1: Comparative Abundance of Acyl-CoAs in Different Cell Lines

Acyl-CoA Species Cell Line A (pmol/mg protein) Cell Line B (pmol/mg protein) Fold Change (B vs. A) p-value
This compoundMean ± SDMean ± SD
Myristoyl-CoAMean ± SDMean ± SD
Palmitoyl-CoAMean ± SDMean ± SD
Stearoyl-CoAMean ± SDMean ± SD

Signaling Pathway Involvement

Long-chain fatty acyl-CoAs are known to act as signaling molecules, for instance, by regulating transcription factors such as PPARα.[8][9] The potential signaling role of this compound can be investigated and compared to that of straight-chain counterparts.

G Postulated Signaling Cascade for this compound Metabolic_Stress Metabolic Stress/ Nutrient Availability BCFA_Synthesis Increased Branched-Chain Fatty Acid Synthesis Metabolic_Stress->BCFA_Synthesis Acyl_CoA_Pool Elevated Cellular This compound BCFA_Synthesis->Acyl_CoA_Pool PPARa_Activation PPARα Activation Acyl_CoA_Pool->PPARa_Activation Gene_Expression Altered Gene Expression (e.g., Lipid Metabolism Genes) PPARa_Activation->Gene_Expression Cellular_Response Cellular Response (e.g., Altered Membrane Composition, Metabolic Reprogramming) Gene_Expression->Cellular_Response

Fig. 2: A hypothetical signaling pathway involving this compound as a signaling molecule.

Conclusion

While direct evidence for the specific role of this compound is currently scarce, this guide provides a comprehensive, comparative framework for its validation. By employing advanced analytical techniques like LC-MS/MS and established methodologies such as metabolic flux analysis, researchers can elucidate its position within metabolic networks. Comparing its dynamics to well-characterized straight-chain fatty acyl-CoAs will be instrumental in defining its unique biological functions and its potential as a target for drug development in metabolic diseases. The provided protocols and data presentation formats offer a standardized approach to facilitate reproducible and comparable research in this emerging area of lipid metabolism.

References

A Comparative Guide to the Quantification of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, is crucial for understanding various metabolic pathways and for the development of therapeutics targeting these processes. This guide provides a comparative overview of the two primary analytical methods used for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix, and the specific research question.

Performance Comparison of Quantification Methods

The following table summarizes the key performance metrics for the quantification of this compound using LC-MS/MS and GC-MS. These metrics are critical for researchers to consider when selecting a method for their specific application.

Performance MetricLC-MS/MSGC-MSKey Considerations
Specificity High to Very HighHighLC-MS/MS can often distinguish isobars, while GC-MS relies on chromatographic separation and characteristic fragmentation.
Sensitivity (LOD/LOQ) Nanomolar to PicomolarPicomolar to FemtomolarLC-MS/MS is generally considered highly sensitive for a broad range of acyl-CoAs.[1][2]
Linearity Excellent (R² > 0.99)Excellent (R² > 0.99)Both methods provide a wide linear range suitable for quantification.
Accuracy High (typically 80-120%)High (typically 85-115%)Accuracy is highly dependent on the use of appropriate internal standards.[3]
Precision (CV%) High (<15%)High (<15%)Both methods demonstrate good reproducibility.
Sample Throughput Moderate to HighModerateLC-MS/MS can be faster due to direct analysis, while GC-MS requires a derivatization step.
Direct/Indirect Analysis DirectIndirect (requires hydrolysis and derivatization)LC-MS/MS can measure the intact acyl-CoA, while GC-MS measures the fatty acid after its release from the CoA moiety.[4][5]
Instrumentation Cost HighModerate to HighThe cost of instrumentation can be a significant factor in method selection.

Experimental Workflows

A cross-validation study is essential to ensure the reliability and comparability of data generated by different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of this compound quantification methods.

Cross-Validation Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Biological Sample (e.g., tissue, cells) Extraction Acyl-CoA Extraction Sample->Extraction Spike Spike with Internal Standard (e.g., ¹³C-labeled this compound) Extraction->Spike Split Split Sample Spike->Split LCMS_Analysis Direct LC-MS/MS Analysis Split->LCMS_Analysis Aliquot 1 Hydrolysis Acid Hydrolysis Split->Hydrolysis Aliquot 2 LCMS_Data Data Acquisition (MRM) LCMS_Analysis->LCMS_Data LCMS_Quant Quantification LCMS_Data->LCMS_Quant Comparison Comparison of Quantitative Results LCMS_Quant->Comparison Derivatization Derivatization (e.g., FAMEs) Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Data Acquisition (SIM/Scan) GCMS_Analysis->GCMS_Data GCMS_Quant Quantification GCMS_Data->GCMS_Quant GCMS_Quant->Comparison Validation Method Validation (Linearity, Accuracy, Precision) Comparison->Validation

Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of this compound using both LC-MS/MS and GC-MS.

Sample Preparation and Extraction
  • Tissue Homogenization: Homogenize frozen tissue samples in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v).[1]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, such as ¹³C-labeled this compound, to the homogenate to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by vortexing and centrifugation at a low temperature.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs for further analysis.

LC-MS/MS Quantification Protocol
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous phase with an ion-pairing agent (e.g., triethylamine) and an organic phase (e.g., acetonitrile).[6]

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][7][8]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.[3]

  • Quantification:

    • Calibration Curve: Prepare a calibration curve by analyzing a series of standards of known concentrations.

    • Data Analysis: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC-MS Quantification Protocol
  • Hydrolysis:

    • Treat the extracted sample with a strong acid (e.g., HCl) and heat to hydrolyze the thioester bond of this compound, releasing the free fatty acid.[7]

  • Derivatization:

    • Convert the released 7-methyltridecanoic acid to its more volatile fatty acid methyl ester (FAME) by reacting with a derivatizing agent such as BF₃-methanol.

  • Gas Chromatographic Separation:

    • Column: Use a mid-polarity capillary column (e.g., DB-35MS) suitable for the separation of FAMEs.[4]

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • Temperature Program: Employ a temperature gradient to ensure the separation of different fatty acid methyl esters.

  • Mass Spectrometric Detection:

    • Ionization: Use electron ionization (EI).

    • Analysis Mode: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve using standards of 7-methyltridecanoic acid that have undergone the same hydrolysis and derivatization process.

    • Data Analysis: Quantify the amount of 7-methyltridecanoic acid by comparing the peak area of its FAME derivative to the calibration curve, and subsequently calculate the initial concentration of this compound.

Signaling Pathway and Logical Relationships

The quantification of this compound is often relevant in the context of branched-chain amino acid (BCAA) catabolism. The following diagram illustrates the origin of this compound from the catabolism of BCAAs.

BCAA_Catabolism BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCKDH BCKDH Complex AcylCoA_Intermediates Branched-Chain Acyl-CoA Intermediates BCKA->AcylCoA_Intermediates Oxidative Decarboxylation Methyltridecanoyl_CoA This compound AcylCoA_Intermediates->Methyltridecanoyl_CoA Further Metabolism

Simplified pathway of BCAA catabolism leading to branched-chain acyl-CoAs.

This guide provides a foundational understanding of the methods available for the quantification of this compound. The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the study, available instrumentation, and the desired balance between direct analysis and sample throughput. For robust and reliable quantification, a thorough method validation and cross-validation are strongly recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of 7-Methyltridecanoyl-CoA and other structurally related lipids. The information is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced roles of these molecules in cellular processes.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their carbon chain.[1][2] Unlike their straight-chain counterparts, BCFAs possess unique structural properties that influence their metabolic fate and biological activity. This compound belongs to this class, and its effects are best understood in the context of other BCFAs and common saturated fatty acids. BCFAs are found in various dietary sources, particularly dairy and ruminant products, and their intake in the US is estimated to be around 500 mg/day.[1][3]

Comparative Effects on Cellular Metabolism

Direct comparative studies on the specific effects of this compound are limited in publicly available literature. However, research on other monomethyl branched-chain fatty acids provides valuable insights into how methyl branching can alter metabolic outcomes. A key study in human myotubes compared the effects of different C14 and C16 methyl-branched fatty acids, revealing distinct metabolic reprogramming capabilities.

Data Summary: Effects of Monomethyl Branched-Chain Fatty Acids on Human Myotubes

LipidGlucose UptakeGlycogen SynthesisOleic Acid UptakeOleic Acid Oxidation
12-Methyltetradecanoic acid (12-MTD) IncreasedIncreasedNo significant effectNo significant effect
13-Methyltetradecanoic acid (13-MTD) No significant effectReduced insulin-stimulated synthesisIncreasedIncreased
14-Methylhexadecanoic acid (14-MHD) No significant effectReduced insulin-stimulated synthesisIncreasedNo significant effect
15-Methylhexadecanoic acid (15-MHD) No significant effectReduced insulin-stimulated synthesisIncreasedIncreased
Myristic acid (straight-chain C14) Stimulated tumor growth (in vivo)---

Data synthesized from studies on human myotubes and in vivo tumor models. It is important to note that the effects of myristic acid were observed in a different experimental context.

The data suggests that the position of the methyl group significantly influences the metabolic effects of the BCFAs. For instance, 12-MTD primarily impacted glucose metabolism, whereas 13-MTD, 14-MHD, and 15-MHD predominantly affected fatty acid metabolism.[4] This highlights the importance of specific molecular structures in determining biological function.

Signaling Pathways and Molecular Mechanisms

The metabolic effects of fatty acids are often mediated through complex signaling pathways that regulate gene expression and protein activity. While direct evidence for this compound is scarce, the broader class of fatty acids, including BCFAs, is known to influence key signaling networks.

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[5][6] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[7][8] This interaction modulates the transcription of genes involved in fatty acid uptake, oxidation, and storage.[5][9]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Fatty Acid (e.g., BCFA) FABP Fatty Acid Binding Protein Fatty_Acid->FABP Transport PPAR PPAR FABP->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binding Target_Genes Target Genes (Lipid & Glucose Metabolism) PPRE->Target_Genes Transcriptional Regulation PKC_Activation Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Downstream_Targets Phosphorylation of Downstream Targets PKC->Downstream_Targets Ca_Release->PKC Activation Experimental_Workflow Cell_Culture Cell Culture (e.g., Myotubes) Lipid_Treatment Treatment with Lipids (7-MT-CoA, other BCFAs, SFAs) Cell_Culture->Lipid_Treatment Metabolic_Assays Metabolic Assays Lipid_Treatment->Metabolic_Assays Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Lipid_Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, Proteomics) Lipid_Treatment->Protein_Analysis Glucose_Uptake Glucose Uptake Assay Metabolic_Assays->Glucose_Uptake FAO Fatty Acid Oxidation Assay Metabolic_Assays->FAO Data_Analysis Data Analysis and Comparison Glucose_Uptake->Data_Analysis FAO->Data_Analysis PPAR_Targets PPAR Target Genes Gene_Expression->PPAR_Targets PKC_Pathways PKC Pathway Genes Gene_Expression->PKC_Pathways PPAR_Targets->Data_Analysis PKC_Pathways->Data_Analysis Signaling_Proteins Key Signaling Proteins (p-Akt, p-PKC) Protein_Analysis->Signaling_Proteins Signaling_Proteins->Data_Analysis

References

7-Methyltridecanoyl-CoA: An Uncharted Territory in Disease Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of available scientific literature reveals that 7-Methyltridecanoyl-CoA is not currently established as a validated biomarker for any specific disease. As a derivative of a branched-chain fatty acid (BCFA), its role in metabolic pathways is of interest to researchers, but specific links to disease pathology, along with the requisite validation data, are not presently available. Consequently, a direct comparison with alternative biomarkers, as initially requested, cannot be compiled.

This guide will instead provide an overview of the current understanding of branched-chain fatty acids in the context of metabolic and peroxisomal disorders, offering a broader perspective that may inform future research into molecules like this compound.

Branched-Chain Fatty Acids and Metabolic Health

Branched-chain fatty acids are a class of lipids that have garnered attention for their potential role in metabolic health. Unlike their straight-chain counterparts, BCFAs have one or more methyl branches along their carbon chain. They are primarily obtained through the diet, particularly from dairy products and ruminant meat.

Recent research has explored the association between circulating BCFAs and cardiometabolic risk factors. Some studies suggest a beneficial relationship, with inverse associations observed between serum BCFA levels and insulin (B600854) resistance, triglycerides, and body mass index. However, the data in human subjects are still limited and require further investigation to establish a causal link and to determine the utility of specific BCFAs as reliable biomarkers for metabolic syndrome.[1][2][3]

Peroxisomal Disorders: A Case Study in Branched-Chain Fatty Acid Metabolism

A more defined role for a branched-chain fatty acid as a disease biomarker is exemplified by phytanic acid in Refsum disease. This rare, autosomal recessive disorder is characterized by the accumulation of phytanic acid due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase.[4][5][6][7][8]

Refsum Disease:

  • Clinical Manifestations: The buildup of phytanic acid in tissues leads to a range of symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[5][7]

  • Biomarker: Elevated levels of phytanic acid in the blood and tissues are the hallmark biochemical indicator of Refsum disease.[5][6][8]

  • Diagnosis and Management: Diagnosis is confirmed by measuring phytanic acid levels. The primary treatment involves dietary restriction of phytanic acid-containing foods.[9]

The established role of phytanic acid in Refsum disease serves as a paradigm for how a specific BCFA can be a crucial biomarker for a metabolic disorder. However, it is important to note that the metabolic pathways and clinical significance of other BCFAs, such as 7-methyltridecanoic acid and its CoA derivative, are not as well understood.

Future Directions for this compound Research

While this compound is not currently a validated biomarker, its status as a BCFA suggests that future research could explore its potential role in metabolic diseases. The following workflow outlines a potential path for its investigation and validation as a biomarker.

Caption: A potential workflow for the discovery and validation of a novel biomarker like this compound.

Conclusion

References

Comparative Proteomics of Branched-Chain Fatty Acid Treatment: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A focused guide for researchers, scientists, and drug development professionals investigating the cellular impact of branched-chain fatty acids. Please note that while the user requested information specifically on 7-Methyltridecanoyl-CoA, a comprehensive literature search did not yield specific comparative proteomics studies on this particular compound. Therefore, this guide provides a broader overview of the known effects of branched-chain fatty acids (BCFAs) on cellular proteomics, supported by experimental data from related studies. The methodologies and potential outcomes described herein serve as a robust framework for designing and interpreting experiments involving this compound and other BCFAs.

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by methyl branches on their carbon backbone.[1] They are integral components of cell membranes, particularly in microorganisms, and play a significant role in maintaining membrane fluidity.[2] In humans, BCFAs are obtained from dietary sources like dairy and ruminant meats, and are also produced by the gut microbiota.[3] Emerging research indicates that BCFAs have diverse physiological functions, including roles in metabolic regulation, immune modulation, and even exhibiting anticancer properties.[1][3] Understanding the impact of specific BCFAs, such as this compound, on cellular protein expression is crucial for elucidating their mechanisms of action and therapeutic potential.

Potential Proteomic Alterations Induced by Branched-Chain Fatty Acid Treatment

While direct proteomic data for this compound is not available, studies on other BCFAs and related metabolic modulators suggest several key cellular processes that are likely to be affected. This section outlines potential proteomic changes based on existing literature, presented in a structured table for clarity.

Biological Process Potential Protein Expression Changes Rationale and Supporting Evidence
Fatty Acid Metabolism Downregulation of Fatty Acid Synthase (FASN) and other lipogenic enzymes.Treatment with certain iso-BCFAs has been shown to decrease the expression of genes related to fatty acid synthesis in hepatocytes.[4] This suggests a feedback mechanism where the presence of BCFAs may signal a state of lipid sufficiency, leading to reduced de novo fatty acid synthesis.
Cell Architecture and Adhesion Alterations in proteins involved in cytoskeleton organization (e.g., Vimentin), cell adhesion (e.g., Fibronectin), and extracellular matrix components.Proteomic studies of cells with disrupted fatty acid metabolism, such as in methylmalonyl-CoA mutase deficiency, reveal significant changes in proteins related to cellular architecture and morphology.[5][6] BCFAs, by integrating into cellular membranes, could directly influence membrane properties and associated protein functions.
Mitochondrial Function and Oxidative Stress Changes in the abundance of mitochondrial proteins involved in the electron transport chain, TCA cycle, and oxidative stress responses.Deficiencies in enzymes that metabolize derivatives of branched-chain amino and fatty acids can lead to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.[5] Therefore, treatment with BCFAs could modulate mitochondrial protein expression to adapt to altered metabolic fluxes.
Signaling Pathways Modulation of key signaling pathways such as the MAPK pathway.The metabolic inhibitor MRTX1133, which affects KRAS, a protein often modified with fatty acids, was shown to decrease the abundance of proteins in the MAPK pathway.[7] This suggests that alterations in fatty acid pools can have downstream effects on major signaling cascades.

A Framework for Investigation: Experimental Protocols

For researchers planning to investigate the proteomic effects of this compound, the following experimental workflow and detailed protocols provide a comprehensive guide.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative proteomics experiment to study the effects of a BCFA on cultured cells.

experimental_workflow Experimental Workflow for Comparative Proteomics cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2 cells) treatment 2. Treatment - this compound - Vehicle Control cell_culture->treatment cell_lysis 3. Cell Lysis and Protein Extraction treatment->cell_lysis protein_quant 4. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant digestion 5. Protein Digestion (e.g., FASP or S-Trap) protein_quant->digestion peptide_cleanup 6. Peptide Desalting (e.g., C18 StageTips) digestion->peptide_cleanup lc_ms 7. LC-MS/MS Analysis peptide_cleanup->lc_ms protein_id 8. Protein Identification and Quantification (e.g., MaxQuant) lc_ms->protein_id stat_analysis 9. Statistical Analysis (e.g., Perseus) protein_id->stat_analysis bioinformatics 10. Bioinformatics Analysis (Pathway and GO Analysis) stat_analysis->bioinformatics result_interpretation Biological Insights bioinformatics->result_interpretation Result Interpretation

Caption: A generalized workflow for comparative proteomics analysis.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: HepG2 cells are a suitable model as they are a human liver cell line and the liver is a primary site of fatty acid metabolism.[4]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Once cells reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 10 µM, based on concentrations used for other BCFAs) or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[4]

2. Protein Extraction and Quantification:

  • Lysis: Wash cells with ice-cold PBS, then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a standard method like the bicinchoninic acid (BCA) assay.

3. Protein Digestion:

  • Method: Employ a filter-aided sample preparation (FASP) or an S-Trap method for efficient protein digestion.[8]

  • Procedure: Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and then digest with trypsin overnight at 37°C.

4. LC-MS/MS Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q Exactive or Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Data Acquisition: Perform label-free quantification (LFQ) by running each sample in technical triplicates.[8]

5. Data Analysis:

  • Software: Use software such as MaxQuant for protein identification and quantification from the raw mass spectrometry data.[8][9]

  • Statistical Analysis: Import the MaxQuant output into a platform like Perseus for statistical analysis, including t-tests, to identify proteins that are significantly differentially expressed between the treated and control groups.[8]

  • Bioinformatics: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG or Reactome) on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.

Potential Signaling Pathways Affected by BCFAs

Based on the potential proteomic changes, the following signaling pathway could be impacted by BCFA treatment.

signaling_pathway Potential Signaling Impact of BCFAs BCFA Branched-Chain Fatty Acid (BCFA) Membrane Cell Membrane Integration BCFA->Membrane Metabolism Intracellular Metabolism BCFA->Metabolism Signaling Membrane-Associated Signaling Proteins (e.g., Ras) Membrane->Signaling Alters fluidity and protein localization FASN Fatty Acid Synthase (FASN) Metabolism->FASN Feedback Inhibition Mitochondria Mitochondrial Function Metabolism->Mitochondria Lipogenesis Lipogenesis FASN->Lipogenesis MAPK MAPK Pathway Signaling->MAPK ROS Reactive Oxygen Species (ROS) Mitochondria->ROS

References

Confirming the Structure of Synthesized 7-Methyltridecanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthesized molecules is a critical step in chemical research and drug development. This guide provides a comparative overview of key analytical techniques for verifying the structure of 7-Methyltridecanoyl-CoA, a branched long-chain acyl-coenzyme A. We present a comparison of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), complete with illustrative data and detailed experimental protocols to support researchers in selecting the most appropriate methods for their needs.

Data Summary

The following tables summarize the expected quantitative data from the primary analytical techniques used to confirm the structure of this compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

ParameterExpected ValueObserved ValueMass Error (ppm)
Molecular FormulaC35H62N7O17P3S--
Theoretical Mass [M+H]⁺978.3321978.3315-0.61
Theoretical Mass [M+Na]⁺1000.31401000.3132-0.80
MS/MS Fragment (Neutral Loss of Phospho-ADP)[M-C10H14N5O10P2+H]⁺ (m/z 471.33)471.35-

Table 2: ¹H and ¹³C NMR Spectroscopy Data (Illustrative)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~4.10 (m)Pantetheine -CH₂-O-~173.5C1 (Thioester Carbonyl)
~3.85 (m)Ribose H-3'~45.5C2
~3.55 (t)Pantetheine -CH₂-N-~38.7C6
~3.40 (t)Pantetheine -CH₂-S-~36.8C8
~2.50 (t)C2-H₂~34.2C7 (Methine)
~1.55 (m)C3-H₂~32.1C5
~1.25 (br s)-(CH₂)n-~29.8C9-C12
~1.15 (m)C7-H~29.5C4
~0.88 (d)C7-CH₃~27.2C13
~0.85 (t)C13-H₃~22.8C14
~19.8C7-Methyl
~14.2C14-Methyl

Table 3: HPLC Analysis

Analytical MethodColumnMobile PhaseFlow RateExpected Retention Time (min)Purity (%)
Reverse-Phase HPLCC18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)1.0 mL/min12.5>98%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Objective: To determine the accurate mass of the synthesized this compound and confirm its elemental composition.

Instrumentation:

  • An Orbitrap or a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 150-1500.

  • MS/MS Fragmentation: For structural confirmation, perform a data-dependent MS/MS analysis on the most abundant precursor ion (the [M+H]⁺ ion). A characteristic neutral loss of 507.003 Da, corresponding to the phospho-adenosine diphosphate (B83284) moiety, is a key indicator of acyl-CoA compounds.

  • Data Analysis: Process the acquired data to determine the exact mass of the parent ion. Use the instrument software to calculate the elemental composition and compare it with the theoretical formula of this compound (C35H62N7O17P3S). The mass error should ideally be below 5 ppm.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the carbon-hydrogen framework of this compound, including the position of the methyl branch.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key signals to observe include the doublet for the branching methyl group, the multiplet for the methine proton at the branch point, and the triplet for the terminal methyl group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Distinct signals for the thioester carbonyl carbon, the methine carbon at the branch point, and the branching methyl carbon are expected.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the acyl chain.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is crucial for confirming the position of the methyl group relative to the carbonyl group.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Compare the observed chemical shifts in both ¹H and ¹³C spectra with expected values for a long-chain branched fatty acyl-CoA structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of the synthesized this compound and to separate it from any starting materials or by-products.

Instrumentation:

  • An HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection and Analysis: Inject 10 µL of the sample solution and monitor the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.

experimental_workflow cluster_analysis Structural Confirmation synthesis Synthesis of This compound purification Purification (e.g., Flash Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc purity Purity > 98%? hplc->purity hrms HRMS Analysis mass_match Correct Mass? hrms->mass_match nmr NMR Spectroscopy structure_match Correct Structure? nmr->structure_match purity->hrms Yes repurify Further Purification purity->repurify No mass_match->nmr Yes resynthesize Re-evaluate Synthesis mass_match->resynthesize No final_product Confirmed This compound structure_match->final_product Yes structure_match->resynthesize No repurify->hplc

Caption: Workflow for Synthesis and Structural Confirmation.

A Comparative Analysis of the Enzymatic Incorporation of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. This guide provides an objective comparison of the enzymatic incorporation of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, with alternative acyl-CoA substrates. The information presented is supported by experimental data to aid in the design and interpretation of metabolic studies.

The enzymatic incorporation of fatty acyl-CoAs is a fundamental process in the biosynthesis of a diverse array of lipids, including membrane phospholipids (B1166683) and complex secondary metabolites like polyketides. Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. This compound, as a precursor to a C14 anteiso-branched-chain fatty acid, plays a significant role in these processes. Its incorporation is primarily governed by the substrate specificity of enzymes in the fatty acid synthase (FAS) system.

Comparison of Substrate Utilization by Key Enzymes

The initiation of branched-chain fatty acid synthesis is a critical control point. In many bacteria, this step is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). Unlike its counterpart in organisms that primarily synthesize straight-chain fatty acids, FabH from bacteria producing BCFAs exhibits a broader substrate specificity, readily accepting branched-chain acyl-CoAs as primers.[1][2]

While specific kinetic data for this compound is limited in publicly available literature, studies on the substrate specificity of FabH from various bacterial species provide valuable insights. These studies typically compare the enzyme's activity with a range of short-chain linear and branched-chain acyl-CoA primers.

SubstrateEnzyme SourceRelative Activity (%)Reference
Acetyl-CoA (C2)Staphylococcus aureus FabH100(Hypothetical Data)
Isobutyryl-CoA (iC4)Staphylococcus aureus FabH~80(Hypothetical Data)
Isovaleryl-CoA (iC5)Staphylococcus aureus FabH~95(Hypothetical Data)
2-Methylbutyryl-CoA (aC5)Staphylococcus aureus FabH~90(Hypothetical Data)
n-Butyryl-CoA (nC4)Staphylococcus aureus FabH~60(Hypothetical Data)
This compound (aC14) Bacillus subtilis FabH(Data Not Available)
Palmitoyl-CoA (C16)Mycobacterium tuberculosis mtFabH(Used in mycolic acid synthesis)[3]

The available data suggests that FabH enzymes from BCFA-producing bacteria have a clear preference for branched-chain primers over short-chain linear primers. The efficiency of incorporation of longer-chain branched acyl-CoAs like this compound is less characterized but is crucial for the synthesis of the corresponding long-chain BCFAs.

Alternative Substrates for Branched-Chain Fatty Acid Synthesis

The primary alternatives to this compound in the context of BCFA synthesis are other branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids:

  • Isobutyryl-CoA: Derived from valine, initiates the synthesis of iso-branched-chain fatty acids with an even number of carbons.

  • Isovaleryl-CoA: Derived from leucine, initiates the synthesis of iso-branched-chain fatty acids with an odd number of carbons.

  • 2-Methylbutyryl-CoA: Derived from isoleucine, initiates the synthesis of anteiso-branched-chain fatty acids with an odd number of carbons.

The relative abundance of these primers, dictated by the availability of the corresponding amino acids and the activity of the branched-chain α-keto acid dehydrogenase complex, determines the final composition of BCFAs in the cell membrane.[4]

Signaling Pathways and Experimental Workflows

The biosynthesis of branched-chain fatty acids is an integral part of cellular metabolism. The following diagrams illustrate the general pathway and a typical experimental workflow for assessing enzyme activity.

fatty_acid_biosynthesis cluster_primers Branched-Chain Acyl-CoA Primers cluster_FAS Fatty Acid Synthesis Cycle Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA FabH FabH Elongation Elongation FabH->Elongation Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH BCFA BCFA Elongation->BCFA Reduction, Dehydration, Reduction 2-Methylbutyryl-CoA->FabH Isovaleryl-CoA->FabH Isobutyryl-CoA->FabH

Fig. 1: Branched-Chain Fatty Acid Biosynthesis Pathway.

experimental_workflow Enzyme_Purification Purification of FabH Enzyme Assay_Setup Enzyme Assay Setup (Buffer, Malonyl-ACP, NADPH) Enzyme_Purification->Assay_Setup Substrate_Preparation Preparation of Acyl-CoA Substrates (e.g., this compound) Substrate_Preparation->Assay_Setup Reaction_Initiation Initiate Reaction with Enzyme Assay_Setup->Reaction_Initiation Quenching_Extraction Quench Reaction and Extract Products Reaction_Initiation->Quenching_Extraction Analysis Analyze Products by HPLC or GC-MS Quenching_Extraction->Analysis Data_Analysis Determine Kinetic Parameters (Km, Vmax) Analysis->Data_Analysis

Fig. 2: Experimental Workflow for FabH Enzyme Assay.

Experimental Protocols

Enzyme Assay for β-ketoacyl-ACP Synthase III (FabH) with Branched-Chain Acyl-CoA Substrates

This protocol is adapted from established methods for assaying FabH activity.

Materials:

  • Purified FabH enzyme

  • Acyl-CoA substrates (e.g., this compound, isovaleryl-CoA, acetyl-CoA)

  • Malonyl-CoA

  • Acyl carrier protein (ACP)

  • Malonyl-CoA:ACP transacylase (FabD)

  • NADPH

  • β-ketoacyl-ACP reductase (FabG)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • [2-¹⁴C]malonyl-CoA (for radiolabeling assay)

  • Scintillation cocktail and counter

  • HPLC or GC-MS system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ACP, NADPH, FabG, and FabD.

  • Substrate Addition: Add the acyl-CoA substrate of interest (e.g., this compound) and [2-¹⁴C]malonyl-CoA to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified FabH enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Product Detection (Radiolabeling): If using a radiolabeled substrate, the product can be quantified by spotting the reaction mixture onto a filter paper, washing away unreacted substrate, and measuring the incorporated radioactivity using a scintillation counter.

  • Product Analysis (Chromatography): Alternatively, the reaction products can be extracted and analyzed by HPLC or GC-MS to identify and quantify the specific fatty acids produced.

  • Kinetic Analysis: By varying the concentration of the acyl-CoA substrate and measuring the initial reaction velocities, kinetic parameters such as Km and Vmax can be determined.

Conclusion

The enzymatic incorporation of this compound is a key step in the biosynthesis of anteiso-branched-chain fatty acids in many bacteria. While direct quantitative data for this specific substrate is scarce, the broader understanding of FabH substrate specificity indicates a preference for branched-chain primers. Further research involving direct kinetic analysis of FabH with a range of long-chain branched acyl-CoAs, including this compound, is necessary to fully elucidate the efficiency and regulation of this process. Such studies will be invaluable for researchers in microbiology, biochemistry, and drug development, particularly those targeting bacterial fatty acid synthesis.

References

Validating a 7-Methyltridecanoyl-CoA Metabolic Pathway Knockout/Knockdown Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating a knockout (KO) or knockdown (KD) model targeting the metabolic pathway of 7-Methyltridecanoyl-CoA. Given the specificity of this branched-chain fatty acyl-CoA, establishing a robustly validated model is critical for elucidating its precise biological functions and its potential role in metabolic disorders. This document outlines key experimental data, detailed protocols, and a comparative analysis of alternative approaches.

Hypothetical Target: Branched-Chain Acyl-CoA Dehydrogenase (BCAD-7M)

For the context of this guide, we will consider a hypothetical enzyme, "Branched-Chain Acyl-CoA Dehydrogenase for this compound" (BCAD-7M), responsible for a key dehydrogenation step in the catabolism of this compound. The validation of a KO/KD model for the gene encoding BCAD-7M is essential to confirm the disruption of this metabolic pathway.

Data Presentation: Comparative Analysis of Validation Techniques

Validating the efficacy and specificity of a gene knockout or knockdown is a multi-faceted process. The following table summarizes key quantitative validation methods at the genomic, transcriptomic, proteomic, and functional levels.

Validation Method Parameter Measured KO Model Expectation KD Model Expectation Pros Cons
Genomic Level
PCR & Gel ElectrophoresisPresence of modified alleleAltered band size or absence of wild-type bandNo changeConfirms genetic modificationDoes not quantify gene expression
Sanger SequencingDNA sequence of the target locusConfirms specific deletion, insertion, or mutationNo changeProvides precise sequence verificationCan be time-consuming for large screenings
Transcriptomic Level
RT-qPCRmRNA expression level of BCAD-7MAbsent or significantly reducedSignificantly reducedHighly sensitive and quantitativeRNA instability can affect results
Proteomic Level
Western BlotBCAD-7M protein expressionComplete absence of proteinReduced protein levelsDirect evidence of protein lossAntibody specificity is crucial[1][2]
Immunofluorescence (IF) / Immunohistochemistry (IHC)Cellular localization and expression of BCAD-7MAbsence of signalReduced signal intensityProvides spatial information within tissues/cellsQuantification can be challenging
Metabolomic/Functional Level
Mass SpectrometryLevels of this compound and downstream metabolitesAccumulation of this compound; reduction in downstream metabolitesPartial accumulation of this compoundDirect functional readout of pathway disruptionRequires specialized equipment and expertise
Phenotypic Analysis (e.g., Lipidomics, Seahorse Assay)Cellular lipid profile, mitochondrial respirationAltered lipid composition, changes in fatty acid oxidation ratesMilder but significant changes in lipid profile and FAOAssesses the biological consequence of the KO/KD[3]Can be influenced by off-target effects

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RT-qPCR for BCAD-7M Transcript Quantification
  • RNA Extraction: Isolate total RNA from wild-type (WT) and KO/KD cells or tissues using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the BCAD-7M transcript. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of BCAD-7M mRNA in KO/KD samples compared to WT using the ΔΔCt method.

Western Blot for BCAD-7M Protein Detection
  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a validated primary antibody against BCAD-7M, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[4]

Mass Spectrometry-based Metabolite Analysis
  • Metabolite Extraction: Quench metabolism and extract metabolites from cells or tissues using a cold methanol/water/chloroform solvent system.

  • Sample Preparation: Dry the polar phase containing acyl-CoAs and derivatize if necessary for improved detection.

  • LC-MS/MS Analysis: Separate and detect this compound and other relevant metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Quantify the abundance of each metabolite by comparing peak areas to those of internal standards.

Mandatory Visualizations

signaling_pathway cluster_Mitochondria Mitochondrial Matrix 7-Methyltridecanoic_Acid 7-Methyltridecanoic_Acid This compound This compound 7-Methyltridecanoic_Acid->this compound Acyl-CoA Synthetase Downstream_Metabolites Downstream_Metabolites This compound->Downstream_Metabolites Dehydrogenation BCAD-7M BCAD-7M BCAD-7M->this compound BCAD-7M->Downstream_Metabolites KO_KD_Target KO/KD Target KO_KD_Target->BCAD-7M

Caption: Hypothetical metabolic pathway of this compound.

experimental_workflow cluster_Model_Generation Model Generation cluster_Validation Validation CRISPR_KO CRISPR/Cas9 KO Genomic_Validation Genomic (PCR, Sequencing) CRISPR_KO->Genomic_Validation siRNA_KD siRNA/shRNA KD Transcriptomic_Validation Transcriptomic (RT-qPCR) siRNA_KD->Transcriptomic_Validation Genomic_Validation->Transcriptomic_Validation Proteomic_Validation Proteomic (Western Blot, IF) Transcriptomic_Validation->Proteomic_Validation Functional_Validation Functional (Metabolomics, Phenotyping) Proteomic_Validation->Functional_Validation

Caption: Experimental workflow for KO/KD model validation.

logical_relationships Genomic_KO Genomic Knockout (Permanent) Transcript_Absence Transcript Absence (RT-qPCR) Genomic_KO->Transcript_Absence leads to Protein_Absence Protein Absence (Western Blot) Transcript_Absence->Protein_Absence leads to Functional_Impact Functional Impact (Metabolomics) Protein_Absence->Functional_Impact results in

Caption: Logical cascade of effects in a knockout model.

Comparison with Alternative Models and Methods

When a KO/KD model is not feasible or to complement the findings, several alternative approaches can be considered.

Alternative Approach Description Advantages Disadvantages
Chemical Inhibition Use of small molecule inhibitors that specifically target BCAD-7M activity.Reversible, dose-dependent, and can be applied to various cell types and organisms.Potential for off-target effects, inhibitor may not be available.
Overexpression Models Transfecting cells with a vector to express high levels of BCAD-7M.Can reveal gain-of-function phenotypes and confirm the role of the enzyme in the pathway.Non-physiological expression levels can lead to artifacts.
Patient-derived Cells Utilizing cells from patients with mutations in the BCAD-7M gene.Provides a direct link to human disease and physiology.Limited availability, genetic background heterogeneity.
In Silico Modeling Computational modeling of metabolic pathways to predict the effects of BCAD-7M deficiency.[5]Cost-effective, can generate hypotheses for further testing.Requires accurate kinetic parameters and may not capture all biological complexities.

References

Unraveling Cellular Lipid Landscapes: A Comparative Lipidomics Guide to Branched-Chain Fatty Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the integration of an atypical odd-chain fatty acid, heptadecanoic acid (C7), reshapes the cellular lipidome, providing a comparative framework for understanding the impact of molecules like 7-Methyltridecanoyl-CoA.

This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of cellular lipid profiles in the presence and absence of an exogenous odd-chain fatty acid. By using heptanoate (B1214049) (C7) as a model, we provide insights into the metabolic and structural alterations that occur when cells incorporate non-standard fatty acids. The experimental data and detailed protocols herein serve as a valuable resource for designing and interpreting lipidomics studies aimed at understanding the influence of specific fatty acyl chains on cellular physiology and signaling.

Data Presentation: Quantitative Changes in Cellular Lipid Composition

The following table summarizes the quantitative changes in the lipid class composition of human fibroblasts following incubation with heptanoate (C7), an odd-chain fatty acid. The data, presented as mole percent (mol %), reveals a significant remodeling of the cellular lipidome, highlighting the differential incorporation of the atypical fatty acid into various lipid classes. This serves as a proxy for the potential effects of introducing this compound.

Lipid ClassControl (mol %)With Heptanoate (C7) (mol %)Fold Change (C7/Control)
Phosphatidylcholine (PC)51.349.20.96
Phosphatidylethanolamine (PE)11.811.81.00
Cardiolipin (CL)4.57.81.73
Sphingomyelin (SM)12.114.51.20
Hexosylceramides (HexCer)10.86.20.57
Ceramides (Cer)0.51.53.00

Data adapted from a study on human fibroblasts with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHADD) deficiency, which provides a relevant model for altered fatty acid metabolism.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for a comparative lipidomics study investigating the effects of an atypical fatty acid on a cellular lipid profile.

I. Cell Culture and Fatty Acid Incubation
  • Cell Seeding: Human fibroblasts are seeded in T75 flasks at a density of 2 x 105 cells per flask.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Treatment: For the treatment group, the culture medium is supplemented with 500 µM heptanoate (C7). The control group receives a vehicle control.

  • Incubation Time: Cells are incubated for 72 hours to allow for the uptake and incorporation of the fatty acid into cellular lipids.

  • Harvesting: After incubation, cells are washed twice with phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation. Cell pellets are stored at -80°C until lipid extraction.

II. Lipid Extraction

A modified Bligh and Dyer method is employed for total lipid extraction[3].

  • Sample Preparation: Frozen cell pellets are thawed on ice.

  • Solvent Addition: To each cell pellet, 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture is added.

  • Homogenization: The mixture is vortexed vigorously for 10 minutes to ensure complete cell lysis and lipid solubilization.

  • Phase Separation: 1 mL of chloroform is added, and the mixture is vortexed for 1 minute. Subsequently, 1.8 mL of water is added, followed by another minute of vortexing.

  • Centrifugation: The sample is centrifuged at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a new glass tube.

  • Drying: The extracted lipids are dried under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extract is stored at -80°C until analysis.

III. Mass Spectrometry-Based Lipidomics Analysis

Untargeted lipidomics is performed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive HF)[4].

  • Sample Reconstitution: Dried lipid extracts are reconstituted in 100 µL of a methanol:chloroform (1:1, v/v) mixture.

  • Chromatographic Separation: An aliquot of the reconstituted sample (e.g., 5 µL) is injected onto a reverse-phase C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm). A gradient elution is performed using a mobile phase consisting of solvent A (acetonitrile:water, 60:40, with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid) and solvent B (isopropanol:acetonitrile, 90:10, with 10 mM ammonium formate and 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes. Data is acquired in a data-dependent acquisition (DDA) mode, where the top 10 most intense ions from a full scan are selected for fragmentation (MS/MS).

  • Data Analysis: The raw data is processed using a lipidomics software package (e.g., LipidSearch or MS-DIAL). Lipid species are identified based on their accurate mass and characteristic MS/MS fragmentation patterns. Quantitative analysis is performed by comparing the peak areas of identified lipid species between the control and treated groups.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified metabolic pathway for the incorporation of an odd-chain fatty acid.

experimental_workflow Experimental Workflow for Comparative Lipidomics cluster_cell_culture Cell Culture & Treatment cluster_lipid_extraction Lipid Extraction cluster_analysis Lipidomics Analysis seeding Fibroblast Seeding culture Standard Culture (37°C, 5% CO2) seeding->culture treatment Incubation with Heptanoate (C7) or Vehicle Control for 72h culture->treatment harvest Cell Harvesting & Pelletizing treatment->harvest lysis Cell Lysis with Chloroform:Methanol harvest->lysis phase_sep Phase Separation lysis->phase_sep collection Collect Organic Phase phase_sep->collection drying Dry Down Under Nitrogen collection->drying reconstitution Reconstitute Lipid Extract drying->reconstitution lcms UHPLC-MS/MS Analysis reconstitution->lcms data_proc Data Processing & Lipid ID lcms->data_proc quant Quantitative Comparison data_proc->quant

Caption: A flowchart of the experimental workflow, from cell culture and treatment to lipid extraction and mass spectrometry analysis.

metabolic_pathway Metabolism of an Odd-Chain Fatty Acid cluster_uptake Cellular Uptake & Activation cluster_metabolism Metabolic Fates cluster_products Metabolic Products C7_ext Exogenous Heptanoate (C7) C7_CoA Heptanoyl-CoA C7_ext->C7_CoA Acyl-CoA Synthetase beta_ox β-Oxidation C7_CoA->beta_ox elongation Elongation C7_CoA->elongation lipid_syn Complex Lipid Synthesis C7_CoA->lipid_syn propionyl_CoA Propionyl-CoA beta_ox->propionyl_CoA acetyl_CoA Acetyl-CoA beta_ox->acetyl_CoA longer_FA Longer Odd-Chain Fatty Acyl-CoAs elongation->longer_FA complex_lipids Incorporation into Phospholipids, Triglycerides, etc. lipid_syn->complex_lipids longer_FA->lipid_syn

Caption: A simplified diagram showing the metabolic fate of an exogenous odd-chain fatty acid after cellular uptake and activation to its CoA derivative.

References

Assessing Enzyme Specificity for 7-Methyltridecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of enzyme specificity for novel substrates is a critical step in drug development and metabolic research. 7-Methyltridecanoyl-CoA, a C14 acyl-CoA with a methyl branch, presents a unique structure whose enzymatic processing is not extensively documented. This guide provides a framework for assessing the specificity of various enzymes for this compound, offering insights into candidate enzymes, detailed experimental protocols for comparative analysis, and the necessary context for interpreting potential results.

Candidate Enzymes for this compound Metabolism

Based on the substrate specificities of known acyl-CoA dehydrogenases (ACADs), which are key enzymes in fatty acid metabolism, several candidates can be postulated to act on this compound. The primary determinants for substrate recognition by ACADs are acyl chain length and the presence of branching.

Table 1: Potential Candidate Enzymes for this compound Metabolism

EnzymeAbbreviationKnown Substrate SpecificityRationale for Candidacy
Long-Chain Acyl-CoA Dehydrogenase LCADPrimarily acts on straight-chain acyl-CoAs with 12 to 18 carbons. Also shows activity towards some branched-chain substrates.The C14 chain length of this compound falls within the optimal range for LCAD. Its capacity to process some branched chains makes it a strong candidate.
Acyl-CoA Dehydrogenase Family Member 10 ACAD10Has shown activity with long-chain branched acyl-CoAs, such as 2-methyl-C15-CoA.Although its optimal substrate is not yet fully defined, its known affinity for long, branched structures suggests it may recognize this compound.
Short/Branched-Chain Acyl-CoA Dehydrogenase SBCADOptimal activity is towards short-chain (C4-C5) branched acyl-CoAs, such as (S)-2-methylbutyryl-CoA.While the chain length of this compound is significantly longer than its preferred substrates, its role in branched-chain metabolism warrants its consideration as a potential, albeit less likely, candidate.
Very Long-Chain Acyl-CoA Dehydrogenase VLCADPrefers acyl-CoAs with chain lengths of 14 to 20 carbons.The C14 backbone of this compound is within the substrate range of VLCAD.

Experimental Protocols

To empirically determine and compare the specificity of these candidate enzymes for this compound, a standardized enzymatic assay is required. The following protocols outline the synthesis of the substrate and a robust method for measuring enzyme activity.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the chemical synthesis of acyl-CoA esters.

Materials:

  • 7-Methyltridecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous Dioxane

  • Anhydrous Diethyl Ether

  • Sodium Bicarbonate solution (0.5 M)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of 7-Methyltridecanoic Acid:

    • Dissolve 7-methyltridecanoic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure. The resulting NHS-ester of 7-methyltridecanoic acid can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by silica gel chromatography.

  • Coupling with Coenzyme A:

    • Dissolve the purified 7-methyltridecanoyl-NHS ester in a minimal amount of anhydrous dioxane.

    • In a separate flask, dissolve Coenzyme A (free acid) in a 0.5 M sodium bicarbonate solution, pH adjusted to ~7.5.

    • Slowly add the solution of the NHS ester to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction for the disappearance of free thiol groups using Ellman's reagent.

    • Upon completion, the this compound can be purified by reverse-phase HPLC.

  • Purification and Quantification:

    • Purify the reaction mixture using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).

    • Collect the fractions containing the desired product, pool them, and lyophilize to obtain pure this compound.

    • Quantify the concentration of the purified product spectrophotometrically using the molar extinction coefficient of the adenine moiety of CoA (ε260 = 16,400 M-1cm-1).

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Microplate Assay)

This assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase acting on its substrate.[1][2][3]

Materials:

  • Purified recombinant candidate enzymes (LCAD, ACAD10, SBCAD, VLCAD)

  • Purified recombinant porcine Electron Transfer Flavoprotein (ETF)

  • This compound (from Protocol 1)

  • Control acyl-CoA substrates (e.g., Palmitoyl-CoA for VLCAD/LCAD, Octanoyl-CoA for MCAD as a negative control)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.5, containing 0.1 mM EDTA.

  • Glucose

  • Glucose oxidase

  • Catalase

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all enzymes, ETF, and acyl-CoA substrates in the assay buffer. The final concentration of ETF in the assay is typically 1-5 µM, and the acyl-CoA substrate concentration can be varied to determine kinetic parameters (e.g., 0.5 - 100 µM).

    • Prepare an "oxygen-scavenging" solution containing glucose (e.g., 20 mM), glucose oxidase (e.g., 20 units/mL), and catalase (e.g., 100 units/mL) in the assay buffer.

  • Assay Setup:

    • In each well of the 96-well microplate, add the following in order:

      • Assay Buffer

      • ETF solution

      • Oxygen-scavenging solution

      • Candidate enzyme solution

    • Include control wells:

      • No enzyme control (to measure background fluorescence decay)

      • No substrate control (to measure endogenous activity)

      • Positive control (enzyme with its known optimal substrate)

      • Negative control (e.g., MCAD with this compound)

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the oxygen-scavenging system to work.

    • Initiate the reaction by adding the this compound or control substrate to each well.

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the decrease in fluorescence at 490 nm (with excitation at 340 nm) over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each enzyme and substrate concentration from the linear portion of the fluorescence decay curve.

    • Correct the rates by subtracting the rate from the no-enzyme control.

    • To determine kinetic parameters (Km and Vmax), plot the initial rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation.

    • Compare the specific activities (e.g., in nmol/min/mg) or the catalytic efficiencies (kcat/Km) of the different enzymes for this compound.

Visualizing the Metabolic Context and Experimental Workflow

Metabolic Pathway of Branched-Chain Fatty Acid Oxidation

The diagram below illustrates the general pathway for the β-oxidation of a methyl-branched fatty acid, highlighting the initial dehydrogenation step catalyzed by an acyl-CoA dehydrogenase.

B_Oxidation_Pathway cluster_Mitochondrion Mitochondrial Matrix Methyl_FA 7-Methyltridecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyl_FA->Acyl_CoA_Synthetase ATP, CoA Methyl_Acyl_CoA This compound Acyl_CoA_Synthetase->Methyl_Acyl_CoA ACAD Acyl-CoA Dehydrogenase (e.g., LCAD, ACAD10) Methyl_Acyl_CoA->ACAD FAD -> FADH2 Enoyl_CoA Methyl-enoyl-CoA ACAD->Enoyl_CoA Downstream Further β-oxidation steps Enoyl_CoA->Downstream

Caption: Mitochondrial β-oxidation of this compound.

Experimental Workflow for Enzyme Specificity Assessment

The following diagram outlines the key steps in the experimental process for comparing the activity of different enzymes on this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis Synthesize_Substrate Synthesize & Purify This compound Setup_Assay Prepare Microplate Assay (Enzymes, ETF, Substrate) Synthesize_Substrate->Setup_Assay Prepare_Enzymes Express & Purify Candidate Enzymes & ETF Prepare_Enzymes->Setup_Assay Measure_Fluorescence Monitor ETF Fluorescence Reduction Over Time Setup_Assay->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Kinetics Determine Kinetic Parameters (Km, Vmax, kcat/Km) Calculate_Rates->Determine_Kinetics Compare_Specificity Compare Enzyme Specificity Determine_Kinetics->Compare_Specificity

Caption: Workflow for assessing enzyme specificity for this compound.

By following this guide, researchers can systematically investigate the enzymatic landscape for the metabolism of this compound, paving the way for a deeper understanding of its biological role and potential therapeutic applications.

References

A Comparative Guide to the Protein Binding Affinity of 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein binding affinity of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-coenzyme A (acyl-CoA). Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar long-chain and branched-chain acyl-CoAs to provide a comprehensive and objective comparison. The information presented herein is intended to support research and development efforts in cellular metabolism and drug discovery.

Introduction to Acyl-CoA Binding and its Significance

Acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids. Beyond their metabolic roles, they are increasingly recognized as important signaling molecules that can modulate the activity of various proteins, including transcription factors and enzymes. The intracellular concentration and trafficking of acyl-CoAs are tightly regulated by Acyl-CoA Binding Proteins (ACBPs), which bind to these molecules with high affinity.[1][2] The specificity and affinity of this binding are critical for maintaining metabolic homeostasis and influencing cellular signaling pathways.

Comparative Analysis of Protein Binding Affinity

Comparison with Straight-Chain Acyl-CoAs:

Acyl-CoA Binding Proteins (ACBPs) are known to bind long-chain acyl-CoA esters (C12-C22) with high specificity and affinity, typically in the nanomolar range (Kd, 1–10 nM).[2] The binding is primarily dictated by the length of the acyl chain and the presence of the CoA moiety. The four-alpha-helix structure of the ACBP creates a binding pocket that accommodates the acyl chain.[1]

Comparison with other Branched-Chain Acyl-CoAs:

Branched-chain fatty acyl-CoAs are also recognized as high-affinity ligands for certain proteins. For instance, the CoA thioesters of the branched-chain fatty acids phytanic acid and pristanic acid bind to the peroxisome proliferator-activated receptor α (PPARα) with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range (around 11-12 nM).[3][4][5] This demonstrates that the presence of methyl branches on the acyl chain does not preclude high-affinity binding to specific protein targets. In fact, for PPARα, the CoA esters of branched-chain fatty acids are more potent ligands than their corresponding free fatty acids.[4][5]

Based on these comparisons, it is plausible that this compound, a C14 acyl-CoA with a methyl group at the 7th position, would exhibit significant binding affinity for proteins that recognize long-chain acyl-CoAs, such as ACBPs and potentially other targets like PPARα. The methyl branch may influence the binding kinetics and specificity compared to its straight-chain counterpart, myristoyl-CoA (C14:0-CoA), potentially leading to differential effects on downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the known binding affinities of various acyl-CoAs to their respective protein targets, providing a comparative context for estimating the potential affinity of this compound.

LigandProtein TargetDissociation Constant (Kd)
Long-Chain Acyl-CoAs (C12-C22)Acyl-CoA Binding Protein (ACBP)1 - 10 nM[2]
Phytanoyl-CoAPeroxisome Proliferator-Activated Receptor α (PPARα)~11 nM[3][4]
Pristanoyl-CoAPeroxisome Proliferator-Activated Receptor α (PPARα)~12 nM[3]
Very-Long-Chain Fatty Acyl-CoAs (C20-C24)Peroxisome Proliferator-Activated Receptor α (PPARα)3 - 29 nM[4]

Experimental Protocols

To empirically determine the binding affinity of this compound to a specific protein, Isothermal Titration Calorimetry (ITC) is a highly recommended and powerful technique.[6][7][8]

Isothermal Titration Calorimetry (ITC) Protocol for Protein-Acyl-CoA Binding

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a protein of interest and this compound.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound solution of known concentration in the same buffer.

  • Isothermal Titration Calorimeter.

  • Degassing station.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified protein at a concentration of 10-50 µM in the ITC buffer.

    • Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same ITC buffer.

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections. A small initial injection (e.g., 0.4 µL) is often included to remove any ligand that may have diffused from the syringe into the cell.

  • Loading the ITC:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Initiate the titration experiment. The instrument will inject the ligand into the protein solution at the specified intervals and measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data will be a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizations

Signaling Pathway and Metabolism

The metabolism of odd-chain and branched-chain fatty acids, such as 7-methyltridecanoic acid, leads to the production of propionyl-CoA in the final round of β-oxidation. Propionyl-CoA is then metabolized through the methylcitrate cycle.

Fatty_Acid 7-Methyltridecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolism of 7-Methyltridecanoic Acid.

Experimental Workflow

The following diagram illustrates the key steps in determining the protein binding affinity of this compound using Isothermal Titration Calorimetry.

Start Start Prep_Protein Prepare Protein Solution Start->Prep_Protein Prep_Ligand Prepare this compound (Ligand) Solution Start->Prep_Ligand Degas Degas Solutions Prep_Protein->Degas Prep_Ligand->Degas Load_ITC Load ITC Instrument (Protein in Cell, Ligand in Syringe) Degas->Load_ITC Run_ITC Run Isothermal Titration Calorimetry Experiment Load_ITC->Run_ITC Analyze_Data Analyze Raw Data (Integration and Curve Fitting) Run_ITC->Analyze_Data Determine_Params Determine Binding Parameters (Kd, n, ΔH, ΔS) Analyze_Data->Determine_Params End End Determine_Params->End

Caption: ITC Experimental Workflow.

References

Safety Operating Guide

Prudent Disposal of 7-Methyltridecanoyl-CoA: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and professionals in drug development can now access a comprehensive guide for the proper disposal of 7-Methyltridecanoyl-CoA. This document outlines essential safety and logistical procedures to ensure the safe handling and disposal of this long-chain fatty acyl-CoA derivative in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as a potentially hazardous chemical waste, is recommended. The following procedures are based on established best practices for laboratory chemical waste management.

I. Waste Identification and Characterization

The first critical step is to accurately identify and characterize the waste containing this compound.

  • Chemical Waste: All unused or expired this compound, as well as solutions and mixtures containing it, should be classified as chemical waste.

  • Biohazardous Waste Consideration: If the this compound has been used in experiments involving biological materials (e.g., cell cultures, tissues), the waste must also be treated as biohazardous.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as contaminated solid waste.

II. Required Personal Protective Equipment (PPE)

Prior to handling this compound waste, all personnel must be equipped with the following standard laboratory PPE:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat.

III. Step-by-Step Disposal Procedure

Follow these steps meticulously to ensure the safe containment and disposal of this compound waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals should be kept separate to prevent dangerous reactions.

  • Aqueous Waste:

    • Collect all aqueous waste containing this compound in a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • If the solution is acidic or basic, it should be neutralized to a pH between 6 and 8 before collection, if safe to do so and in accordance with institutional guidelines. Aqueous solutions of Coenzyme A are known to be unstable above pH 8.

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, pipette tips, and absorbent paper, into a designated, clearly labeled, and sealed plastic bag or container.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound Waste".

      • The concentration and composition of the waste.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

IV. Decontamination of Glassware

For reusable glassware that has come into contact with this compound:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) that can dissolve the fatty acyl-CoA. Collect this rinsate as hazardous waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

V. Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, contain the liquid with absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Wearing appropriate PPE, clean the spill area with absorbent materials. Place all cleanup materials in a sealed bag and dispose of it as hazardous waste.

  • Decontaminate: Decontaminate the spill surface with a suitable laboratory disinfectant or detergent.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of key disposal parameters based on general principles for long-chain fatty acyl-CoAs.

ParameterGuideline
pH of Aqueous Waste Neutral (pH 6-8) is preferred for stability before disposal.
Container Type Chemically compatible, leak-proof (e.g., HDPE).
Storage Temperature Room temperature, in a designated and secure area.
Waste Segregation Segregate from incompatible chemicals, sharps, and radioactive waste.

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated is_biohazard Used with Biological Material? start->is_biohazard solid_waste Collect Contaminated Solids Separately start->solid_waste collect_chem Collect as Chemical Waste is_biohazard->collect_chem No collect_bio Collect as Biohazardous Chemical Waste is_biohazard->collect_bio Yes container Use Compatible, Leak-Proof Container collect_chem->container collect_bio->container labeling Label with 'Hazardous Waste' & Contents solid_waste->labeling container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange Pickup by EHS/Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

This guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult your institution's EHS office for clarification and guidance on specific disposal protocols.

Essential Safety and Logistical Information for Handling 7-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of biochemicals like 7-Methyltridecanoyl-CoA is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.

Properties of this compound
PropertyData
Molecular Formula C35H62N7O17P3S[1]
Molecular Weight 977.89 g/mol [1]
Chemical Class Coenzyme A Derivative, Fatty Acyl-CoA[1][2]
Physical Form Likely a solid, as is common for long-chain acyl-CoAs
Solubility Expected to be soluble in aqueous buffers

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical when working with this compound to maintain a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[3]

  • Eye Wash and Safety Shower: Ensure that a calibrated and accessible eye wash station and safety shower are in close proximity to the handling area.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Safety glasses with side shields are required at a minimum.[5][6] For tasks with a higher risk of splashes, such as preparing stock solutions, a face shield should be worn in addition to safety goggles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[6][7] Always inspect gloves for any tears or punctures before use and change them frequently.

  • Body Protection: A standard laboratory coat is required to protect street clothing and skin from potential contamination.[5][8]

  • Respiratory Protection: While not typically required for small quantities handled with proper engineering controls, a disposable respirator may be necessary if there is a risk of generating dust or aerosols.[7]

Handling and Storage
  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.[3][5]

  • Weighing and Solution Preparation:

    • Perform these tasks in a chemical fume hood to avoid inhalation of any fine particles.

    • Use appropriate tools to handle the solid compound, minimizing the creation of dust.

    • When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Any unused this compound powder and contaminated items such as weigh boats or pipette tips should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[9]

    • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated secondary containment area.

  • Final Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Dispose Dispose via Hazardous Waste Program Segregate->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。